LISURIDE
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26N4O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |
InChI |
InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18-/m1/s1 |
InChI Key |
BKRGVLQUQGGVSM-RDTXWAMCSA-N |
SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Isomeric SMILES |
CCN(CC)C(=O)N[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Canonical SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the CNS Mechanism of Action of Lisuride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lisuride is an ergoline derivative with a complex and multifaceted pharmacological profile within the central nervous system (CNS). Initially developed for migraine prophylaxis and later utilized in the management of Parkinson's disease and hyperprolactinemia, its mechanism of action is characterized by interactions with a broad range of monoaminergic receptors.[1][2] This technical guide provides a detailed examination of this compound's engagement with dopamine, serotonin, and adrenergic receptor systems, its downstream signaling cascades, and the experimental methodologies used to elucidate these properties. Quantitative binding data are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound is a semi-synthetic ergot alkaloid distinguished by its high affinity and activity at multiple G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic subtypes. This broad receptor interaction profile classifies it as a so-called "dirty drug," where its therapeutic efficacy and side-effect profile are a composite of its actions at various molecular targets. Its primary clinical applications in Parkinson's disease and hyperprolactinemia are largely attributed to its potent dopamine D2 receptor agonism.[2][3] However, its significant activity at serotonergic receptors is crucial for its antimigraine effects and contributes to its unique pharmacological signature, differentiating it from other dopamine agonists.[2][4] This document synthesizes current knowledge on this compound's CNS mechanism of action, focusing on receptor binding, functional activity, and post-receptor signaling events.
Receptor Binding Profile and Functional Activity
This compound's interaction with CNS receptors is non-selective, with high affinity demonstrated for several key targets. The binding affinities, typically expressed as inhibitor constant (Ki) values, quantify the concentration of this compound required to occupy 50% of the receptors in vitro.
Quantitative Receptor Binding Data
The following table summarizes the binding affinities of this compound for various human and rat CNS receptors, compiled from radioligand binding studies. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Species | Ki (nM) | Functional Activity | Reference |
| Dopamine Receptors | ||||
| Dopamine D2 | Rat | 2.0 | Agonist | [5][6] |
| Dopamine D2 | Rat | 0.3 | Partial Agonist | [7] |
| Dopamine D3 | Rat | 1.7 | Partial Agonist | [7] |
| Serotonin Receptors | ||||
| Serotonin 5-HT1A | Rat | 0.5 | Agonist | [5][6] |
| Serotonin 5-HT2A | Human | High Affinity | Partial Agonist | [2][8] |
| Serotonin 5-HT2B | Human | High Affinity | Antagonist | |
| Serotonin 5-HT2C | Human | High Affinity | Antagonist | [7] |
| Adrenergic Receptors | ||||
| Alpha-1A Adrenergic | Human | - | Antagonist | [1] |
| Histamine Receptors | ||||
| Histamine H1 | Human | 160 (IC50) | Binds | [9][10] |
Core Mechanisms of Action & Signaling Pathways
Dopaminergic System
This compound's most well-characterized action is its potent agonism at D2-like dopamine receptors (D2 and D3).[2][7] This is the primary mechanism underlying its efficacy in treating the motor symptoms of Parkinson's disease by mimicking the effects of endogenous dopamine in the depleted nigrostriatal pathway.[2]
Activation of D2 receptors, which are coupled to Gi/o proteins, initiates a signaling cascade that inhibits the enzyme adenylyl cyclase.[4] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4] Reduced cAMP levels subsequently decrease the activity of Protein Kinase A (PKA), modulating downstream gene expression and neuronal excitability. This signaling pathway is crucial for the regulation of motor control and prolactin secretion.[4]
Serotonergic System
This compound's interaction with the serotonin system is complex and contributes significantly to its overall profile.
-
5-HT1A Receptor Agonism: this compound is an extremely potent agonist at 5-HT1A receptors.[5][11] This action is thought to suppress the firing of serotonergic neurons in the dorsal raphe nucleus and may contribute to its anxiolytic and antidepressant-like effects observed in preclinical models.[8] This potent 5-HT1A agonism has also been proposed as a potential mechanism for inhibiting the hallucinogenic effects that might otherwise arise from its 5-HT2A activity.[11]
-
5-HT2A Receptor Partial Agonism & Biased Signaling: this compound is a partial agonist at 5-HT2A receptors, similar to the classic psychedelic LSD.[2] However, it is notably non-hallucinogenic at typical therapeutic doses. Research suggests this is due to "biased agonism" or "functional selectivity".[8][12] While both this compound and LSD activate the Gαq protein pathway, leading to phospholipase C activation, this compound appears to weakly recruit, or not recruit at all, the β-arrestin signaling pathway.[8][12] The β-arrestin pathway is increasingly implicated in the psychoactive effects of 5-HT2A agonists. This biased signaling profile may explain this compound's lack of psychedelic activity.[8]
-
5-HT2B/2C Receptor Antagonism: this compound acts as a potent antagonist at 5-HT2B receptors. This is a critical safety feature, as agonism at this receptor by other ergoline derivatives (e.g., pergolide, cabergoline) is strongly associated with the development of cardiac valvular fibrosis. Its antagonist action at 5-HT2B receptors means this compound does not carry this risk. It also demonstrates antagonism at 5-HT2C receptors.[7]
Adrenergic and Other Systems
This compound also acts as an antagonist at alpha-1 adrenergic receptors, which can contribute to side effects such as hypotension.[1] It has a measurable affinity for histamine H1 receptors as well.[9][10]
Key Experimental Protocols
The pharmacological profile of this compound has been defined through a series of standard, yet powerful, in vitro and in vivo experimental techniques.
Radioligand Binding Assay
This in vitro technique is used to determine the affinity (Ki) of a drug for a specific receptor. It involves competing the unlabeled drug (this compound) against a known radioactive ligand for binding to a tissue preparation containing the receptor of interest.
Detailed Methodology:
-
Tissue Preparation: Brain tissue (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) is homogenized in a buffered solution (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction, which is rich in receptors. The final membrane preparation is resuspended in the assay buffer.
-
Assay Incubation: A constant concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Functional Assays (cAMP Accumulation)
These assays measure the functional consequence of receptor binding—whether the drug acts as an agonist, antagonist, or inverse agonist. To assess this compound's D2 agonism, its effect on cAMP levels is measured.
Detailed Methodology:
-
Cell Culture: A cell line stably expressing the human dopamine D2 receptor is cultured.
-
Stimulation: The cells are pre-treated with a substance like forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Treatment: The stimulated cells are then treated with varying concentrations of this compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: A dose-response curve is generated. An agonist effect is demonstrated by a dose-dependent decrease in forskolin-stimulated cAMP levels. The potency (EC50) and efficacy (Emax) of this compound are calculated from this curve.
Conclusion
The mechanism of action of this compound in the central nervous system is a result of its complex interplay with multiple monoamine receptor systems. Its primary therapeutic value in Parkinson's disease stems from its potent agonism at dopamine D2/D3 receptors and the subsequent inhibition of the adenylyl cyclase/cAMP signaling pathway. Concurrently, its potent agonism at 5-HT1A receptors and its unique biased partial agonism at 5-HT2A receptors contribute to its distinct clinical profile, which is devoid of hallucinogenic effects. Furthermore, its antagonism at 5-HT2B receptors provides a crucial safety advantage over other ergoline-derived dopamine agonists. A thorough understanding of this intricate pharmacology is essential for the rational design of future CNS-targeted therapies and for optimizing the clinical application of existing compounds like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Maleate used for? [synapse.patsnap.com]
- 3. This compound, a dopamine D2 receptor agonist, and anticraving drug expectancy as modifiers of relapse in alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. LSD but not this compound disrupts prepulse inhibition in rats by activating the 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice [frontiersin.org]
- 9. This compound | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Re-evaluation of this compound pharmacology: 5-hydroxytryptamine1A receptor-mediated behavioral effects overlap its other properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The G protein biased serotonin 5-HT 2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
Lisuride's Engagement with the Dopamine D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacological properties of lisuride as a dopamine D2 receptor agonist. It consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound is an ergot derivative that has been investigated for various clinical applications, including Parkinson's disease and migraine prophylaxis.[1][2] Its therapeutic effects are largely attributed to its interaction with dopamine receptors, particularly its agonist activity at the D2 subtype.[1][3] Understanding the precise nature of this compound's engagement with the D2 receptor is crucial for optimizing its therapeutic use and for the development of novel dopaminergic drugs. This document serves as a comprehensive resource for professionals in the field, offering a detailed overview of this compound's D2 receptor pharmacology.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining this compound's interaction with the dopamine D2 receptor, compiled from various in vitro studies.
Table 1: Binding Affinity of this compound for the Dopamine D2 Receptor
| Radioligand Displaced | Cell Line / Tissue | Ki (nM) | pKi | Reference |
| [3H]U-86170 | Unknown | 0.5 | 9.3 | [4] |
| Not Specified | Unknown | 0.34 | 9.47 | [4] |
Table 2: Functional Activity of this compound at the Dopamine D2 Receptor
| Assay Type | Cell Line | Parameter | Value | Emax (% of Dopamine/Full Agonist) | Reference |
| [35S]GTPγS Binding | CHO | EC50 | Not specified | Partial Agonist | [5] |
| cAMP Inhibition | Not specified | IC50 | Not specified | Agonist | [6] |
| β-arrestin2 Recruitment (BRET) | HEK293 | EC50 | Not specified | Partial Agonist | [7] |
Note: Quantitative values for EC50/IC50 and Emax for this compound are not consistently reported across the literature, with many studies qualitatively describing it as a partial agonist.
Signaling Pathways and Molecular Interactions
This compound, upon binding to the dopamine D2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. The D2 receptor primarily couples to the Gi/o family of G proteins.
G Protein-Dependent Signaling
Activation of the D2 receptor by this compound leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This pathway is a classical hallmark of D2 receptor agonism.
References
- 1. This compound, a dopamine D2 receptor agonist, and anticraving drug expectancy as modifiers of relapse in alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the dopamine D2 agonists this compound and CQ 32-084 on rat feeding behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus properties of this compound revisited: involvement of dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Agonist action at D2(long) dopamine receptors: ligand binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated administration of this compound down-regulates dopamine D-2 receptor function in mesostriatal and in mesolimbocortical rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. innoprot.com [innoprot.com]
An In-Depth Technical Guide on the Core Serotonergic Activity of Lisuride at 5-HT1A and 5-HT2A Receptors
This technical guide provides a detailed examination of the interaction of lisuride with serotonin 5-HT1A and 5-HT2A receptors, intended for researchers, scientists, and professionals in drug development. The document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes complex signaling pathways and workflows.
Quantitative Analysis of this compound's Receptor Activity
This compound exhibits a distinct binding profile and functional activity at both 5-HT1A and 5-HT2A receptors. The following tables summarize the key quantitative metrics from various studies, providing a comparative overview of its affinity and potency.
Table 1: Binding Affinity (Ki) of this compound at Serotonin Receptors
| Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue/Cell Line | Reference |
| 5-HT1A | 0.5 | [³H]this compound | Rat Brain | [1] |
| 5-HT2A | High Affinity | Not Specified | Not Specified | [2] |
Table 2: Functional Potency (EC50) of this compound at Serotonin Receptors
| Receptor Subtype | EC₅₀ (nM) | Assay Type | Cell Line | Reference |
| 5-HT2A | 17 | Inositol Phosphate Accumulation | Recombinant Cells | [3] |
Serotonin Receptor Signaling Pathways
This compound's effects are mediated through distinct G-protein coupled receptor (GPCR) signaling cascades upon binding to 5-HT1A and 5-HT2A receptors.
The 5-HT1A receptor is predominantly coupled to the Gαi/o protein.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This reduction in cAMP modulates the activity of protein kinase A (PKA) and subsequently influences downstream cellular processes.[6]
Caption: 5-HT1A receptor signaling pathway.
Conversely, the 5-HT2A receptor primarily signals through the Gαq protein pathway.[7][2][8] Agonist binding activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][2] These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in a range of cellular responses.[7][2]
Caption: 5-HT2A receptor signaling pathway.
Detailed Experimental Protocols
The characterization of this compound's receptor activity relies on standardized in vitro assays. The following sections provide detailed methodologies for key experiments.
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Caption: Radioligand binding assay workflow.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the target receptor (e.g., HEK293 cells with human 5-HT1A or 5-HT2A receptors) to confluency.[9]
-
Harvest the cells and resuspend them in an ice-cold lysis buffer.[9]
-
Homogenize the cell suspension and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.[9]
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard method like the Bradford assay.[9]
-
-
Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add cell membrane suspension, a known concentration of a suitable radioligand (e.g., [³H]this compound), and binding buffer.[10]
-
Non-specific Binding: Add cell membrane suspension, radioligand, and a high concentration of a non-labeled competing ligand to saturate the receptors.[10]
-
Competitive Binding: Add cell membrane suspension, radioligand, and serial dilutions of the test compound (this compound).[10]
-
-
Incubate the plate to allow the binding to reach equilibrium.[9]
-
Terminate the reaction by rapid filtration through glass fiber filters, trapping the membranes with the bound radioligand.[9]
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[9]
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.[9]
-
Calculate specific binding by subtracting non-specific binding from total binding.[10]
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity via a Gαi-coupled receptor.
Caption: cAMP accumulation assay workflow.
Methodology:
-
Cell Culture and Seeding:
-
Assay Procedure:
-
Prepare serial dilutions of the test compound (this compound).[5]
-
Add the diluted compound to the appropriate wells and incubate.[5]
-
Add a solution of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.[5]
-
Incubate for a specified time to allow for the modulation of cAMP levels by the test compound.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[6][12][13] These kits typically involve a competitive immunoassay between cellular cAMP and a labeled cAMP tracer for a specific antibody.[14]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the assay signal for each well to cAMP concentration using the standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.
-
This functional assay measures the activation of the Gαq pathway by quantifying the accumulation of inositol phosphates.
Caption: Inositol phosphate turnover assay workflow.
Methodology:
-
Cell Labeling:
-
Culture cells expressing the 5-HT2A receptor.
-
Label the cells by incubating them overnight in a medium containing [³H]-myo-inositol, which gets incorporated into the membrane phosphoinositides.[15]
-
-
Assay Procedure:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates, leading to their accumulation.
-
Add serial dilutions of the test compound (this compound) and incubate for a defined period.
-
-
Extraction and Separation:
-
Data Analysis:
-
Measure the radioactivity in the collected fractions corresponding to the different inositol phosphates using a scintillation counter.
-
Plot the total [³H]-inositol phosphate accumulation against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the concentration of this compound that elicits 50% of the maximal response. Alternatively, commercial kits like the IP-One HTRF assay can be used to specifically measure inositol monophosphate (IP1) accumulation.[18]
-
References
- 1. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice [frontiersin.org]
- 8. blossomanalysis.com [blossomanalysis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of inositol phospholipid turnover during lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Lisuride In Vivo: A Technical Guide
This document provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of lisuride, an ergoline derivative with a complex pharmacological profile. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of this compound's absorption, distribution, metabolism, and excretion (ADME) profile across various species.
Pharmacokinetic Profile
This compound's journey through the body is characterized by rapid and complete absorption after oral administration, followed by extensive first-pass metabolism, which significantly influences its bioavailability. Its distribution is swift, and it is eliminated relatively quickly.
Following oral administration, this compound is almost completely absorbed from the gastrointestinal tract.[1] However, it undergoes a significant first-pass metabolism in the liver, which substantially reduces its systemic availability.[1][2] The oral bioavailability of this compound in humans is estimated to be between 10% and 20%.[1][3] In contrast, parenteral routes of administration, such as intravenous (IV), intramuscular (IM), and subcutaneous (SC) injections, result in much higher systemic availability. For instance, in healthy male volunteers, the systemic bioavailability of this compound was 90% after IM injection and 94% after SC injection.[4]
Studies in Parkinson's disease patients have shown a wide interindividual variation in plasma concentrations after oral dosing.[5] For a single 300 microgram oral dose, peak plasma concentrations (Cmax) ranged from 0.27 to 3.30 ng/ml, and the area under the curve (AUC) varied from 43.1 to 617 ng·min/ml.[5] The time to reach peak concentration (Tmax) is rapid, with a mean of 39 minutes in these patients.[5]
This compound is moderately bound to plasma proteins, with a binding percentage of 60% to 70%.[1] It is a lipophilic compound that can rapidly cross cell membranes, leading to wide distribution throughout the body.[6] Animal studies using whole-body autoradiography in rats have confirmed this rapid and extensive distribution.[6] this compound readily crosses the blood-brain barrier, and its concentration in the brain is governed by its plasma concentration.[6] Notably, a high affinity of this compound for its target tissue, the pituitary gland, has been observed in both rats and rabbits.[6]
This compound is extensively metabolized, with more than 15 known metabolites.[1][3] The parent drug is almost completely transformed before excretion.[3] The metabolism of this compound occurs through various enzymatic processes, including oxidative N-deethylation, hydroxylation of the benzene system, monooxygenation at C2 and C9, and oxidation of the double bonds at C2/C3 and C9/C10.[3][7] The main freely extractable urinary metabolite has been identified as a 2-keto-3-hydroxy-lisuride derivative.[3][7] Phase II conjugation reactions appear to be quantitatively unimportant in the metabolism of this compound.[3]
The elimination of this compound and its metabolites occurs through both renal and biliary pathways in approximately equal amounts.[1][3] In humans, after an oral dose, about 90% of the administered radioactivity is recovered, with elimination being equally divided between the kidneys and the liver.[3] The elimination half-life of the unchanged drug from plasma is relatively short, typically around 2 hours in humans.[1] However, the elimination half-life of its metabolites is longer, at approximately 10 hours, with some minor components having a half-life of up to 23 hours.[3] In rats and rabbits, elimination is primarily via the liver, while in rhesus monkeys, most of the dose is excreted in the urine.[6] Enterohepatic circulation of this compound metabolites has been demonstrated in rats.[6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from various in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Route of Administration | Value | Reference |
| Bioavailability | Oral | 10-20% | [1] |
| Intramuscular | 90% | [4] | |
| Subcutaneous | 94% | [4] | |
| Elimination Half-life (t½) | Oral | ~2 hours | [1] |
| Intravenous | 1.5 hours (terminal phase) | [4] | |
| Subcutaneous Infusion | 1.4 ± 0.4 hours | [8] | |
| Time to Peak (Tmax) | Oral | 60-80 minutes | [1] |
| Intramuscular | 12-15 minutes | [4] | |
| Subcutaneous | 12-15 minutes | [4] | |
| Plasma Protein Binding | - | 60-70% | [1] |
| Total Clearance | Intravenous | 13 ml·min⁻¹·kg⁻¹ | [4] |
| Intravenous | 16 ± 9 ml/min/kg | [3] | |
| Subcutaneous Infusion | 20 ± 6 ml/min/kg | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Parameter | Route of Administration | Value | Reference |
| Rat | Absorption | Oral | Almost complete | [6] |
| First-Pass Effect | - | Lowest among tested species | [6] | |
| Elimination | - | Mainly via liver | [6] | |
| Terminal Half-life | - | A few hours | [6] | |
| Rabbit | Elimination | - | Mainly via liver | [6] |
| Terminal Half-life | - | A few hours | [6] | |
| Rhesus Monkey | First-Pass Effect | - | Highest among tested species | [6] |
| Elimination | - | Mostly in urine | [6] | |
| Terminal Half-life | - | A few hours | [6] |
Experimental Protocols
The methodologies employed in the pharmacokinetic studies of this compound are crucial for understanding and interpreting the data. Below are descriptions of typical experimental protocols.
-
Subjects: Studies have been conducted in healthy male volunteers and patients with Parkinson's disease.[4][5][8]
-
Drug Administration: this compound hydrogen maleate has been administered as an aqueous solution intravenously, intramuscularly, and subcutaneously.[4] For oral administration, tablets have been used.[5] Doses have ranged from 25 micrograms for parenteral administration to 300 micrograms for oral administration.[4][5]
-
Sample Collection: Blood samples are typically collected at various time points after drug administration. Plasma is then separated for analysis.[4][5] For excretion studies, urine and feces are collected over a specified period.[3]
-
Analytical Methods:
-
Radioimmunoassay (RIA): A highly sensitive method used for the quantification of unchanged this compound in plasma.[3][5][8]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method involves the extraction of this compound from plasma, followed by separation on an HPLC column and quantification using a fluorescence detector. It has a detection limit of 20 pg/ml.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A modern, highly sensitive, and specific method for quantifying drugs and their metabolites in biological matrices.[10] Although not detailed specifically for this compound in the provided context, it represents a standard technique for such analyses.[11]
-
-
Animal Models: Pharmacokinetic studies have been performed in rats, rabbits, and rhesus monkeys.[6] These studies are essential for preclinical drug development to predict the drug's behavior in humans.[12]
-
Drug Administration: this compound hydrogen maleate, sometimes ¹⁴C-labeled for metabolism and excretion studies, is administered at doses such as 100-250 micrograms/kg.[3][6]
-
Sample Collection and Analysis:
-
Blood, Urine, and Feces: Samples are collected to determine plasma concentration-time profiles and excretion patterns.[6]
-
Whole-Body Autoradiography: This technique is used in animals (e.g., rats) to visualize the distribution of a radiolabeled drug throughout the body.[6]
-
Tissue Distribution Studies: Direct measurement of this compound concentrations in various tissues, such as the brain and pituitary, is performed to assess tissue penetration and affinity.[6]
-
Visualizations
This compound's pharmacological effects are mediated through its interaction with multiple receptor systems, primarily dopaminergic and serotonergic pathways.[2][13] It acts as a potent agonist at dopamine D2 receptors, which is central to its therapeutic effects in Parkinson's disease and hyperprolactinemia.[1][2] Additionally, it exhibits complex interactions with serotonin receptors, acting as a partial agonist at 5-HT1A and 5-HT2A/2C receptors, and as an antagonist at 5-HT2B receptors.[1][7][14]
The process of determining the pharmacokinetic profile of this compound in vivo follows a structured workflow, from administration to data analysis.
This compound undergoes extensive biotransformation in the body, leading to the formation of multiple metabolites. The primary metabolic reactions are oxidative processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. The pharmacokinetics and biotransformation of 14C-lisuride hydrogen maleate in rhesus monkey and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and pharmacodynamics of this compound in healthy volunteers after intravenous, intramuscular, and subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition of oral this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of this compound hydrogen maleate in rat, rabbit and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of this compound after subcutaneous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of the dopamine agonist this compound in plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid quantification of lisinopril in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijisrt.com [ijisrt.com]
- 12. biotechfarm.co.il [biotechfarm.co.il]
- 13. Locomotor effects of this compound: a consequence of dopaminergic and serotonergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Pharmacological Effects of this compound and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
The Ergoline Enigma: A Deep Dive into the Structure-Activity Relationship of Lisuride and its Derivatives
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the structure-activity relationship (SAR) of lisuride, a prominent ergoline derivative, and its analogues. By dissecting the intricate interplay between chemical structure and pharmacological activity, this document aims to equip researchers and drug development professionals with a comprehensive understanding of how modifications to the ergoline scaffold influence receptor binding and functional outcomes, particularly at dopamine and serotonin receptors.
Introduction: The Complex Pharmacology of Ergoline Derivatives
Ergoline alkaloids, a class of compounds derived from the ergot fungus, exhibit a remarkable diversity of pharmacological effects, acting on a wide array of G protein-coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.[1] this compound, a semi-synthetic ergoline derivative, exemplifies this complexity, demonstrating a "dirty drug" profile with interactions across multiple receptor subtypes.[2] This promiscuity, while challenging for drug development, also presents opportunities for designing novel therapeutics with tailored polypharmacology. Understanding the SAR of this compound and its derivatives is paramount to unlocking their full therapeutic potential while mitigating off-target effects.
This guide will systematically review the core ergoline scaffold, delve into the specific SAR at key dopamine and serotonin receptor subtypes, and provide detailed experimental protocols for the assays used to characterize these compounds.
The Ergoline Scaffold: A Foundation for Diverse Activities
The tetracyclic ergoline ring system is the fundamental structural motif from which a vast number of natural and synthetic compounds are derived. Modifications at various positions on this scaffold can dramatically alter a compound's affinity and efficacy at different receptors. Key positions for chemical modification that influence the SAR include:
-
N1 Position: The indole nitrogen.
-
N6 Position: The nitrogen within the D ring. Alkylation at this position is a common strategy to modulate activity.
-
C8 Position: This position often bears a substituent, such as an amide or urea group, which is crucial for receptor interaction.
-
Aromatic Ring System: Substitutions on the aromatic portion of the indole nucleus can influence selectivity.
Structure-Activity Relationship at Dopamine Receptors
This compound and its derivatives are well-known for their potent activity at dopamine D2-like receptors (D2, D3, and D4), which are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[3]
Dopamine D2 Receptor
This compound itself exhibits high affinity for the D2 receptor.[2] The SAR at the D2 receptor is sensitive to modifications at several positions:
-
N-Alkylation: The nature of the substituent on the piperidine nitrogen of related ergoline-like structures can influence D2 receptor affinity.[4]
-
C8 Substituents: The urea moiety at the C8 position of this compound is a key contributor to its D2 receptor activity.
The following table summarizes the binding affinities (Ki) of this compound and selected derivatives at the human dopamine D2 receptor.
| Compound/Derivative | Modification | Receptor | Ki (nM) | Reference(s) |
| This compound | - | Dopamine D2 | 2.0 | [2] |
| N-(1,1′-biphenyl-3-yl)methyl derivative | N-alkylation on piperazine | Dopamine D2L | 0.65 | [4] |
Structure-Activity Relationship at Serotonin Receptors
The serotonergic activity of this compound and its analogues is multifaceted, with significant interactions at 5-HT1A and 5-HT2A receptors.
Serotonin 5-HT1A Receptor
The 5-HT1A receptor, another Gi/o-coupled receptor, is a high-affinity target for this compound.[2] Activation of this receptor is associated with anxiolytic and antidepressant effects.
Serotonin 5-HT2A Receptor
The 5-HT2A receptor is a Gq/11-coupled receptor that activates the phospholipase C (PLC) pathway.[5][6] this compound acts as a partial agonist at the 5-HT2A receptor.[7] Interestingly, while structurally similar to the potent 5-HT2A agonist and hallucinogen LSD, this compound is generally considered non-hallucinogenic at typical doses. This difference is attributed to biased agonism, where this compound preferentially activates certain downstream signaling pathways over others.
The following table summarizes the binding affinities (Ki) of this compound at human serotonin receptors.
| Compound | Receptor | Ki (nM) | Reference(s) |
| This compound | 5-HT1A | 0.5 | [2] |
Signaling Pathways
To fully appreciate the SAR of this compound derivatives, it is crucial to understand the downstream signaling cascades they modulate.
Dopamine D2 and Serotonin 5-HT1A Receptor Signaling (Gi/o-coupled)
Activation of D2 and 5-HT1A receptors by agonists like this compound leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP).[3][8] The Gβγ subunit can modulate the activity of other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[9]
References
- 1. Ergoline derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
Neuropharmacological Profile of Lisuride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lisuride is a semi-synthetic ergoline derivative with a complex and multifaceted neuropharmacological profile. Initially developed for migraine prophylaxis and later utilized in the management of Parkinson's disease and hyperprolactinemia, its broad spectrum of activity at various neurotransmitter receptors continues to be an area of intensive research. This technical guide provides an in-depth overview of the neuropharmacology of this compound, with a focus on its receptor binding affinities, functional activities, and downstream signaling pathways. Detailed experimental protocols for key assays are provided, and complex biological interactions are visualized through signaling pathway and experimental workflow diagrams.
Receptor Binding and Functional Activity
This compound is often described as a "dirty drug" due to its significant affinity for a wide range of dopamine, serotonin, adrenergic, and histamine receptors.[1] This broad receptor interaction profile is responsible for its diverse therapeutic effects and side-effect profile.
Dopamine Receptors
This compound is a potent dopamine receptor agonist, with a particularly high affinity for the D2-like family of receptors (D2, D3, and D4).[1][2] Its activity at these receptors is central to its therapeutic efficacy in Parkinson's disease and its ability to suppress prolactin levels.[1]
Table 1: this compound Binding Affinities (Ki) at Dopamine Receptors
| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| D1 | Low nanomolar affinity | Human | - | [3] |
| D2 | 2.0 | Rat | [3H]this compound | [4] |
| D2 | 9.2 - 9.5 (pKi) | Human | - | [2] |
| D3 | 9.6 (pKi) | Human | - | [2] |
| D4 | 8.3 (pKi) | Human | - | [2] |
| D5 | 8.5 (pKi) | Human | - | [2] |
Table 2: this compound Functional Activity at Dopamine Receptors
| Receptor Subtype | Activity | EC50 (nM) | Emax (%) | Assay Type | Reference |
| D2 | Partial Agonist | - | - | - | [1] |
| D3 | Partial Agonist | - | - | - | [1] |
| D4 | Partial Agonist | - | - | - | [1] |
Serotonin Receptors
This compound exhibits a complex profile at serotonin (5-HT) receptors, acting as a full or partial agonist at some subtypes and an antagonist at others.[1] Its interactions with the serotonergic system are thought to contribute to its efficacy in migraine treatment.[3]
Table 3: this compound Binding Affinities (Ki) at Serotonin Receptors
| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| 5-HT1A | 0.5 | Rat | [3H]8-OH-DPAT | [4] |
| 5-HT1A | 9.7 - 9.8 (pKi) | Human | - | [2] |
| 5-HT1D | 9.0 (pKi) | Human | - | [2] |
| 5-HT2A | 8.6 (pKi) | Human | - | [2] |
| 5-HT2A | 2-6 | Mouse | [3H]M100907 | [5] |
| 5-HT2B | 8.9 (pKi) | Human | - | [2] |
| 5-HT2C | 7.9 - 8.3 (pKi) | Human | - | [2] |
| 5-HT6 | 8.0 - 8.1 (pKi) | Human | - | [2] |
| 5-HT7 | 8.2 - 9.3 (pKi) | Rat | - | [2] |
Table 4: this compound Functional Activity at Serotonin Receptors
| Receptor Subtype | Activity | EC50 (nM) | Emax (%) | Assay Type | Reference |
| 5-HT1A | Full/Near-Full Agonist | - | - | - | [1] |
| 5-HT1B | Full/Near-Full Agonist | - | - | - | [1] |
| 5-HT1D | Full/Near-Full Agonist | - | - | - | [1] |
| 5-HT2A | Partial Agonist | 17 | - | Inositol Phosphate Accumulation | [6] |
| 5-HT2B | Silent Antagonist | - | - | - | [1] |
| 5-HT2C | Partial Agonist | 94 | - | Inositol Phosphate Accumulation | [6] |
| 5-HT5A | Partial Agonist | - | - | - | [1] |
Adrenergic and Histamine Receptors
This compound also demonstrates notable affinity for adrenergic and histamine receptors, which may contribute to some of its side effects, such as dizziness and tiredness.[3]
Table 5: this compound Binding Affinities (Ki) at Adrenergic and Histamine Receptors
| Receptor Subtype | Ki (nM) | Species | Reference |
| α1A-Adrenergic | 7.9 - 8.3 (pKi) | Human | [2] |
| α2A-Adrenergic | 9.0 - 10.3 (pKi) | Human | [2] |
| α2B-Adrenergic | 8.5 - 9.9 (pKi) | Human | [2] |
| α2C-Adrenergic | 9.3 - 9.9 (pKi) | Human | [2] |
| Histamine H1 | Low nanomolar affinity | Human | [3] |
Table 6: this compound Functional Activity at Adrenergic and Histamine Receptors
| Receptor Subtype | Activity | EC50 (nM) | Emax (%) | Assay Type | Reference |
| α1A-Adrenergic | Antagonist | - | - | - | [1] |
| α2A-Adrenergic | Antagonist | - | - | - | [1] |
| α2B-Adrenergic | Antagonist | - | - | - | [1] |
| α2C-Adrenergic | Antagonist | - | - | - | [1] |
| Histamine H1 | Partial Agonist | - | - | Inositol Phosphate Accumulation, NF-κB Activation | [7] |
Signaling Pathways
The diverse receptor interactions of this compound translate into the modulation of multiple intracellular signaling cascades.
Dopamine D2 Receptor Signaling
As a D2 receptor agonist, this compound mimics the action of dopamine by binding to and activating these Gi/o-coupled receptors. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on gene expression and neuronal excitability.
Serotonin 5-HT2A Receptor Biased Agonism
This compound is a partial agonist at the 5-HT2A receptor.[1] Unlike classic psychedelics such as LSD, which are also 5-HT2A agonists, this compound is generally non-hallucinogenic. This difference is attributed to biased agonism, where this compound preferentially activates the Gq/11 signaling pathway over the β-arrestin pathway.[2] This differential signaling is thought to be a key determinant of its therapeutic versus psychoactive effects.
Neuroprotective PI3K/Akt Signaling
Recent studies have indicated that this compound exerts neuroprotective effects, at least in part, through the activation of the PI3K/Akt signaling pathway, which is mediated by its interaction with D3 receptors. This pathway is crucial for promoting cell survival and inhibiting apoptosis.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the neuropharmacological profile of this compound.
Radioligand Binding Assay ([3H]-Spiperone for D2 Receptors)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the dopamine D2 receptor using [3H]-spiperone.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor or from rat striatal tissue.
-
Radioligand: [3H]-Spiperone.
-
Non-specific Binding Control: (+)-Butaclamol or another suitable D2 antagonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine.
-
96-well plates, filtration apparatus, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold homogenization buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Membrane suspension.
-
Increasing concentrations of this compound (for competition curve) or buffer (for total binding) or a saturating concentration of (+)-butaclamol (for non-specific binding).
-
A fixed concentration of [3H]-spiperone (typically at or near its Kd).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay (5-HT1A Receptor)
This protocol describes a functional assay to determine the potency (EC50) and efficacy (Emax) of this compound at the Gi/o-coupled 5-HT1A receptor by measuring the inhibition of forskolin-stimulated cAMP production.[8]
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.[9]
-
Assay Medium: Serum-free medium.
-
Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Forskolin: To stimulate adenylyl cyclase.
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kit.
-
384-well white microplates and a suitable plate reader.
Procedure:
-
Cell Culture and Plating: Culture the cells and seed them into the microplates. Allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Assay Procedure:
-
Replace the culture medium with stimulation buffer.
-
Add the diluted this compound or vehicle to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Convert the raw data to cAMP concentrations. Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vivo Microdialysis
This protocol outlines the general procedure for in vivo microdialysis to measure the effect of this compound on extracellular levels of dopamine and serotonin in the brain of a freely moving rat.[10]
Materials:
-
Animal Model: Adult male Sprague-Dawley or Wistar rat.
-
Stereotaxic Apparatus.
-
Microdialysis Probe: Commercially available or custom-made.
-
Perfusion Pump and Swivel System.
-
Artificial Cerebrospinal Fluid (aCSF): For perfusion.
-
Fraction Collector.
-
Analytical System: HPLC with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS/MS).
-
This compound solution for administration.
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Probe Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) for an equilibration period (e.g., 1-2 hours).
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals for several hours.
-
Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ECD or LC-MS/MS.
-
Histological Verification: At the end of the experiment, sacrifice the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the drug's effect.
Conclusion
This compound possesses a complex neuropharmacological profile characterized by its interactions with a multitude of neurotransmitter receptors. Its primary action as a dopamine D2-like receptor agonist is fundamental to its therapeutic use in Parkinson's disease and hyperprolactinemia. Furthermore, its intricate activity at various serotonin receptor subtypes, particularly its biased agonism at the 5-HT2A receptor, contributes to its therapeutic effects and distinguishes it from classic psychedelics. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the neuropharmacological properties of this compound and to develop novel therapeutics targeting these complex signaling systems.
References
- 1. Striking differences of action of this compound stereoisomers at histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Pharmacological Effects of this compound and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 8R-lisuride is a potent stereospecific histamine H1-receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Lisuride's Core Mechanism for Prolactin Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism by which lisuride inhibits prolactin secretion. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Executive Summary
This compound is a potent ergot derivative that effectively suppresses prolactin levels. Its primary mechanism of action is as a high-affinity agonist at dopamine D2 receptors located on lactotroph cells in the anterior pituitary gland. Activation of these Gi protein-coupled receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a subsequent decrease in intracellular cyclic AMP (cAMP) levels, and ultimately, the inhibition of prolactin synthesis and release. This guide will delve into the specifics of this mechanism, presenting receptor binding affinities, downstream signaling pathways, and the quantitative effects of this compound on prolactin levels.
Receptor Binding Affinity of this compound
This compound exhibits a high affinity for several neurotransmitter receptors, with its primary therapeutic effect in prolactin inhibition attributed to its potent agonism at the dopamine D2 receptor. It also demonstrates a very high affinity for the serotonin 5-HT1A receptor. The binding affinities (Ki) of this compound for these key receptors are summarized in the table below.
| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |
| Dopamine D2 | This compound | 2.0 | Rat | [1] |
| Serotonin 5-HT1A | This compound | 0.5 | Rat | [1] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Signaling Pathways of Prolactin Inhibition
The inhibition of prolactin secretion by this compound is a multi-step process initiated by the activation of the dopamine D2 receptor on pituitary lactotrophs.
Dopamine D2 Receptor Activation and Downstream Cascade
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gi subtype. The binding of this compound to the D2 receptor triggers a conformational change, leading to the activation of the associated Gi protein. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase.
Inhibition of Prolactin Synthesis and Secretion
The reduction in intracellular cAMP levels has two primary consequences for the lactotroph cell:
-
Inhibition of Prolactin Gene Expression: Lower cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation of transcription factors necessary for prolactin gene transcription. This results in a decrease in the synthesis of new prolactin.
-
Inhibition of Prolactin Release: The signaling cascade also influences ion channel activity, leading to hyperpolarization of the cell membrane and a decrease in calcium influx, which is a critical step for the exocytosis of prolactin-containing vesicles.
Quantitative Data on Prolactin Inhibition
The efficacy of this compound in reducing prolactin levels has been demonstrated in numerous clinical studies. The following tables summarize the dose-dependent effects of this compound on serum prolactin levels.
In Vitro Studies
| Cell Type | This compound Concentration | Prolactin Inhibition (%) | Reference |
| Rat Pituitary Cells | 10 nM | Significant Inhibition | [2][3] |
| Rat Pituitary Cells | 100 nM | Marked Inhibition | [4][5][6] |
Note: Specific IC50 values for prolactin inhibition by this compound in vitro are not consistently reported in the reviewed literature. The provided data indicates a significant dose-dependent inhibitory effect.
Clinical Studies
| Daily this compound Dose (µg) | Duration of Treatment | Mean Prolactin Reduction (%) | Patient Population | Reference |
| 100-200 | Single Dose | Significant suppression | Healthy Volunteers | [7][8] |
| 200-400 | Chronic | Normalization of prolactin levels | Hyperprolactinemic Women | [9] |
| 300 | 7 days | Dose-related suppression | Postpartum Women | [10][11] |
| 400 | Not specified | 83% | Hyperprolactinemic Patients | [3][12] |
| 600 | 7 days | Dose-related suppression | Postpartum Women | [10][11] |
| 600-900 | 14 days | Significant drop to <30 ng/mL | Postpartum Women | [13] |
| 400-2400 | Chronic | Reduction to at least 50% of basal values | Hyperprolactinemic Patients | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Dopamine D2 Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing dopamine D2 receptors (e.g., from CHO or HEK293 cells)
-
Radiolabeled D2 antagonist (e.g., [3H]-Spiperone)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing D2 receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled antagonist with varying concentrations of unlabeled this compound in the presence of the cell membrane preparation. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist).
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Prolactin Secretion Assay (In Vitro)
This protocol outlines an in vitro assay to measure the effect of this compound on prolactin secretion from pituitary cells.
Materials:
-
Primary pituitary cells or a prolactin-secreting cell line (e.g., GH3 cells)
-
Cell culture medium and supplements
-
This compound
-
Prolactin ELISA or RIA kit
Procedure:
-
Cell Culture: Culture pituitary cells in a suitable medium until they reach the desired confluency.
-
Treatment: Replace the culture medium with fresh medium containing varying concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant from each well.
-
Prolactin Quantification: Measure the concentration of prolactin in the collected supernatants using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the measured prolactin concentrations against the corresponding this compound concentrations to generate a dose-response curve and determine the IC50 value for prolactin inhibition.
cAMP Inhibition Assay
This protocol describes a method to measure the inhibitory effect of this compound on cAMP production in cells expressing the dopamine D2 receptor.
Materials:
-
Cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells)
-
Cell culture medium
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into a multi-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for a negative control) to stimulate the production of cAMP.
-
Cell Lysis and cAMP Measurement: After a defined incubation period with forskolin, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured cAMP levels against the corresponding this compound concentrations to generate an inhibitory dose-response curve and calculate the IC50 value.
Conclusion
This compound's primary mechanism for inhibiting prolactin secretion is through its potent agonist activity at dopamine D2 receptors on pituitary lactotrophs. This high-affinity interaction initiates a Gi protein-mediated signaling cascade that effectively suppresses adenylyl cyclase activity, leading to a reduction in intracellular cAMP. The decrease in this key second messenger inhibits both the synthesis and release of prolactin. The quantitative data from both in vitro and clinical studies consistently demonstrate the dose-dependent efficacy of this compound in lowering prolactin levels. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other dopamine D2 receptor agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Agnus castus extracts inhibit prolactin secretion of rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrogen maleate: evidence for a long lasting dopaminergic activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a dopamine agonist, inhibits DNA synthesis in the pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolactin-lowering effect of low doses of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The efficacy of this compound in the treatment of hyperprolactinemic amenorrhea [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 11. Effect of this compound on inhibition of lactation and serum prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine agonists in the treatment of hyperprolactinemia. Comparison between bromocriptine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of lactation with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effectiveness of the dopamine agonist this compound in the treatment of acromegaly and pathological hyperprolactinemic states - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Therapeutic Potential of Lisuride
Executive Summary:
Lisuride, an ergoline derivative, presents a complex and compelling pharmacological profile with significant therapeutic potential demonstrated in a range of preclinical studies. Initially recognized for its potent dopamine D2 receptor agonism, making it a candidate for Parkinson's disease treatment, recent research has illuminated its nuanced interactions with the serotonin system. Notably, this compound acts as a G protein-biased agonist at the serotonin 5-HT2A receptor, a mechanism that may confer antidepressant and neuroprotective effects without the hallucinogenic activity associated with other 5-HT2A agonists. This guide provides an in-depth review of the preclinical data supporting this compound's potential in treating Parkinson's disease, depression, and conditions requiring neuroprotection. It details the experimental protocols used, summarizes quantitative outcomes, and visualizes the key molecular pathways and experimental workflows involved.
Core Mechanism of Action
This compound's therapeutic effects stem from its multi-target engagement of dopamine and serotonin receptors. Its unique signaling properties, particularly its biased agonism, are central to its potential for providing therapeutic benefits with a favorable side-effect profile.
1.1 Dopaminergic System Interactions: this compound is a potent agonist at dopamine D2-like receptors, a characteristic it shares with other anti-Parkinsonian drugs.[1][2][3] This action helps to compensate for the diminished dopamine activity in the brain, alleviating motor symptoms.[3] Preclinical studies have confirmed that the stimulus effects of this compound are mediated by D2, but not D1, receptors.[4] Furthermore, research suggests that the dopamine D3 receptor, another member of the D2-like family, is crucial for this compound's neuroprotective effects, specifically in preventing mitochondrial damage in dopaminergic neurons.[5]
1.2 Serotonergic System Interactions: this compound's interaction with the serotonin system is multifaceted and key to its broader therapeutic potential.
-
5-HT1A Receptors: this compound is a potent 5-HT1A receptor agonist.[6][7] Activation of these receptors is known to contribute to anxiolytic and antidepressant effects, and this activity is a significant component of this compound's behavioral profile in preclinical models.[6]
-
5-HT2A/2C Receptors: this compound is a partial agonist at both 5-HT2A and 5-HT2C receptors.[8] Crucially, at the 5-HT2A receptor, it acts as a G protein-biased agonist.[9][10] This means it preferentially activates the Gq signaling pathway over the β-arrestin2 pathway, the latter of which is strongly associated with the hallucinogenic effects of classic psychedelics like LSD.[7][11] This biased agonism allows this compound to potentially harness the therapeutic benefits of 5-HT2A stimulation, such as rapid antidepressant effects, without inducing psychedelic experiences.[9][10][12]
1.3 Key Signaling Pathways
The therapeutic actions of this compound are initiated through its binding to several key receptors, which in turn modulate distinct intracellular signaling cascades.
The biased agonism at the 5-HT2A receptor is a critical feature distinguishing this compound from classic psychedelics. It preferentially activates therapeutic signaling pathways while avoiding those linked to hallucinogenic effects.
Preclinical Efficacy in Parkinson's Disease (PD) Models
Preclinical studies have robustly demonstrated this compound's potential in treating PD, showing both symptomatic relief and neuroprotective effects in various animal models.
2.1 Data Presentation: Parkinson's Disease Studies
| Animal Model | Toxin/Method | This compound Dose & Administration | Key Quantitative Findings | Reference |
| Common Marmoset | MPTP | 2 mg/kg (dermal) | Reversed akinesia within 30 mins; effect lasted 5 days. | [13] |
| Rat | 6-OHDA lesion | 0.5 µg/h (intrastriatal infusion) for 2 weeks | Reduced apomorphine-induced rotation by 47.2%; decreased D2 receptor density by 40%. | [14] |
| Rat | MPTP | 2.5 mg/kg, i.p. (with Tiliroside) | Increased rotarod drop time from 78.44s (control) to 212.70s. | [15] |
| Mouse | 6-OHDA | Not specified | Alleviated loss of tyrosine hydroxylase (TH) expression. | [5] |
2.2 Experimental Protocols
-
MPTP-Induced Parkinsonism:
-
Model: In rats, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered intraperitoneally (i.p.) at a dose of 30 mg/kg/day for several consecutive days (e.g., from day 4 to day 8 of the experiment) to induce dopaminergic neurodegeneration.[15][16] In non-human primates like the common marmoset, MPTP is used to induce parkinsonian symptoms such as akinesia.[13]
-
Behavioral Assessment: Motor function is evaluated using tests like the rotarod, which measures balance and coordination by recording the time an animal can remain on a rotating rod.[15]
-
Biochemical Analysis: Post-mortem analysis of brain tissue is conducted to measure levels of inflammatory markers (e.g., TNF-α, IL-1β), apoptosis-related proteins (e.g., Bcl-2, caspase 3), and antioxidant enzymes (e.g., SOD, catalase) using ELISA kits.[15][16] The activation of survival pathways like PI3K/Akt is assessed by measuring the ratio of phosphorylated Akt (pAkt) to total Akt.[15]
-
-
6-OHDA-Induced Parkinsonism:
-
Model: This model involves the unilateral stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the nigrostriatal dopaminergic pathway of rats.[14][17] This creates a lesion on one side of the brain, leading to motor asymmetry.
-
Behavioral Assessment: The primary behavioral test is the apomorphine-induced rotation test. Administration of a dopamine agonist like apomorphine causes the lesioned animals to rotate contralaterally (away from the lesioned side). The number of rotations over a set period is counted to quantify the extent of the lesion and the effect of treatment.[14]
-
Neurochemical Analysis: The density of dopamine receptors (e.g., D2 receptors) is quantified in the striatum using autoradiography with radiolabeled ligands.[14] The survival of dopaminergic neurons is assessed by immunohistochemical staining for tyrosine hydroxylase (TH).[5]
-
Preclinical Efficacy in Depression Models
This compound has demonstrated significant antidepressant-like effects across multiple rodent models, often at doses that do not produce other overt behavioral changes. These effects are linked to its unique serotonergic profile.
3.1 Data Presentation: Depression Studies
| Animal Model | Test | This compound Dose & Administration | Key Quantitative Findings | Reference |
| Rat | Forced Swim Test | 0.05-0.25 mg/kg, i.p. | Dose-dependently reduced immobility time. | [18] |
| Rat | Olfactory Bulbectomy | 0.16 mg/kg, i.p. (ED50) | Suppressed muricidal (aggressive) behavior. | [18] |
| Mouse | Reserpine-induced Hypothermia | 0.5-5.0 mg/kg, i.p. | Inhibited the drop in body temperature. | [18] |
| Mouse (LPS-treated) | Forced Swim Test | 1.0 mg/kg, i.p. | Significantly ameliorated the increased immobility time. | [12] |
| Mouse (VMAT2) | Tail Suspension & Sucrose Preference | Not specified | Reduced immobility time and promoted sucrose preference for up to 2 days. | [9][10] |
3.2 Experimental Protocols
-
Forced Swim Test (FST):
-
Protocol: Rats or mice are placed in a cylinder of water from which they cannot escape. After an initial period of vigorous activity, they adopt an immobile posture. The duration of immobility during a set period (e.g., the last few minutes of a 5-minute test) is recorded. Antidepressant compounds are known to reduce this immobility time. This compound is typically administered via i.p. injection before the test.[12][18]
-
-
Lipopolysaccharide (LPS)-Induced Depression Model:
-
Protocol: This model simulates depression associated with inflammation. Mice are given a single i.p. injection of LPS (e.g., 0.5 mg/kg). Approximately 23 hours later, a test drug like this compound (1.0 mg/kg) is administered. One hour after the drug, depression-like behavior is assessed using the FST. This model also allows for the study of morphological changes, such as dendritic spine density in brain regions like the hippocampus and prefrontal cortex.[12]
-
-
Reserpine-Induced Hypothermia:
-
Protocol: The drug reserpine depletes monoamines, leading to a drop in core body temperature in mice. Potential antidepressants are tested for their ability to antagonize this effect. This compound is administered i.p. and body temperature is monitored to assess its inhibitory effect.[18]
-
Preclinical Evidence for Neuroprotection
Beyond its role in PD models, this compound has shown broader neuroprotective capabilities in other contexts, such as cerebral ischemia.
4.1 Data Presentation: Neuroprotection Studies
| Animal Model | Insult | This compound Dose & Administration | Key Quantitative Findings | Reference |
| Rat | Transient Global Cerebral Ischemia | 0.5 mg/kg, i.p. | Significantly attenuated the ischemia-induced surge in extracellular dopamine. | [19] |
| Mouse Primary Neurons | 6-OHDA | Not specified | Protected against 6-OHDA-induced cytotoxicity and mitochondrial damage in a concentration-dependent manner. | [5] |
4.2 Experimental Protocols
-
Transient Global Cerebral Ischemia Model:
-
Protocol: In rats, this is often induced by the four-vessel occlusion method. This compound (0.5 mg/kg) is administered via i.p. infusion one hour before the occlusion of the carotid arteries.[19]
-
Neurochemical Assessment: In vivo microdialysis is used to measure real-time changes in extracellular neurotransmitter levels in the striatum of awake animals. Samples are collected before, during, and after the ischemic event and analyzed via HPLC to quantify dopamine and its metabolites.[19]
-
Behavioral Assessment: Several days after the ischemic event (e.g., 18 days), learning and memory are evaluated using tests like the Morris water maze or the 14-unit T-maze to assess functional recovery.[19]
-
Conclusion and Future Directions
The preclinical evidence strongly supports the therapeutic potential of this compound for a range of neurological and psychiatric disorders. Its dual action as a dopamine D2/D3 agonist and a G protein-biased 5-HT2A agonist provides a unique pharmacological foundation for its efficacy. In Parkinson's disease models, it not only alleviates motor symptoms but also exhibits significant neuroprotective properties. In depression models, it produces rapid, antidepressant-like effects without the hallucinogenic liability of other serotonergic compounds.
Future research should focus on further elucidating the downstream signaling events that differentiate the Gq and β-arrestin pathways at the 5-HT2A receptor. Exploring this compound's potential in other conditions characterized by dopaminergic or serotonergic dysfunction is also a promising avenue. The development of novel delivery systems, such as the transdermal patch, may further enhance its clinical utility by providing continuous and stable drug levels.[13][20] Continued investigation into this compound and other biased agonists will be critical for developing next-generation therapeutics with improved efficacy and tolerability.
References
- 1. This compound | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. What is this compound Maleate used for? [synapse.patsnap.com]
- 4. Discriminative stimulus properties of this compound revisited: involvement of dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D3 receptor-modulated neuroprotective effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Re-evaluation of this compound pharmacology: 5-hydroxytryptamine1A receptor-mediated behavioral effects overlap its other properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Agonist activity of LSD and this compound at cloned 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The G protein biased serotonin 5-HT 2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid antidepressant-like effect of non-hallucinogenic psychedelic analog this compound, but not hallucinogenic psychedelic DOI, in lipopolysaccharide-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Dermal application of this compound on parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in the common marmoset and on cases with Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intrastriatal infusion of this compound--a potential treatment for Parkinson's disease? Behavioral and autoradiographic studies in 6-OHDA lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Tiliroside and this compound Co-Treatment on the PI3K/Akt Signal Pathway: Modulating Neuroinflammation and Apoptosis in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. criver.com [criver.com]
- 18. [Effects in animal models of depression of this compound alone and upon coadministration with antidepressants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound prevents learning and memory impairment and attenuates the increase in extracellular dopamine induced by transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Lisuride's Effect on Dopaminergic Pathways: A Technical Guide
Introduction
Lisuride is a monoaminergic medication belonging to the ergoline family of compounds.[1] It is utilized in the treatment of Parkinson's disease, migraine, and hyperprolactinemia.[1][2] Chemically related to dopaminergic ergoline drugs, this compound's therapeutic efficacy, particularly in Parkinson's disease, is primarily attributed to its interaction with central dopamine receptors.[2][3] This technical guide provides an in-depth analysis of this compound's effects on dopaminergic pathways, detailing its receptor binding profile, functional activity, impact on signaling cascades, and the experimental methodologies used for its characterization.
Receptor Binding Profile
This compound exhibits a broad receptor binding profile, interacting with various dopamine, serotonin, and adrenergic receptors.[1] Its affinity for different dopamine receptor subtypes is a key determinant of its pharmacological effects. The binding affinities, represented by the inhibition constant (Ki), quantify the concentration of this compound required to occupy 50% of the receptors in in vitro assays. A lower Ki value indicates a higher binding affinity.
This compound demonstrates a high affinity for D2-like dopamine receptors (D2, D3, and D4) and a comparatively lower affinity for D1-like receptors (D1 and D5).[1][4] The specific Ki values from studies on human brain tissue are summarized in the table below.
| Receptor Subtype | This compound Ki (nM) | Reference |
| Dopamine D1 | 56.7 | [4] |
| Dopamine D2 | 0.95 | [4] |
| Dopamine D3 | 1.08 | [4] |
| Dopamine D2 (alternative study) | 2.0 | [5] |
Functional Activity at Dopaminergic Receptors
Beyond simple binding, the functional activity of this compound at the receptor determines the physiological response. This compound acts as a partial agonist at the dopamine D2 receptor.[1] As a partial agonist, it binds to and activates the receptor but elicits a sub-maximal response compared to a full agonist like dopamine. This property is crucial for its therapeutic action, as it can modulate dopaminergic activity, mimicking the effects of dopamine in deficiency states like Parkinson's disease while potentially avoiding the excessive stimulation that can lead to adverse effects.[2] The D2 receptor is the primary target for this compound's effectiveness in treating Parkinson's disease and hyperprolactinemia.[1] Evidence also suggests that the neuroprotective effects of this compound may be mediated through the dopamine D3 receptor.[6]
Dopaminergic Signaling Pathways Modulated by this compound
The interaction of this compound with dopamine receptors initiates intracellular signaling cascades that ultimately mediate its physiological effects. The D2 dopamine receptor, a member of the D2-like receptor family, is coupled to inhibitory G proteins (Gαi/o).[7]
Upon activation by this compound, the Gαi/o protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets to regulate neuronal function. The overall effect is a modulation of neuronal excitability and gene expression.
Experimental Protocols
The characterization of this compound's interaction with dopaminergic pathways relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key types of assays.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.[8]
Objective: To quantify the affinity of this compound for dopamine D2 receptors.
Materials:
-
Cell membranes prepared from a cell line expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).
-
A radiolabeled ligand that specifically binds to D2 receptors with high affinity (e.g., [3H]spiperone).[4][9]
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Methodology:
-
Incubation: A fixed concentration of the radiolabeled ligand and cell membranes are incubated with varying concentrations of unlabeled this compound in the assay buffer. A control group with no unlabeled this compound is included to determine total binding, and another set with an excess of a known D2 antagonist (e.g., haloperidol) is used to determine non-specific binding.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in G protein-coupled receptor signaling.[10][11][12]
Objective: To determine the functional activity of this compound at dopamine D2 receptors by measuring its effect on cAMP levels.
Materials:
-
A cell line expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).
-
Cell culture medium and reagents.
-
Forskolin (an adenylyl cyclase activator).
-
This compound at various concentrations.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[10][11][13]
-
A microplate reader compatible with the chosen assay kit.
Methodology:
-
Cell Culture: Cells are cultured in appropriate multi-well plates until they reach a suitable confluency.
-
Pre-treatment: The cell culture medium is replaced with a stimulation buffer. For Gαi-coupled receptors like D2, cells are typically pre-treated with forskolin to stimulate a baseline level of cAMP production.[13]
-
Incubation with this compound: Cells are then incubated with varying concentrations of this compound for a specific period.
-
Cell Lysis and Detection: Following incubation, the cells are lysed according to the assay kit protocol to release intracellular cAMP. The detection reagents from the kit are added, which typically involve a competitive immunoassay format where labeled cAMP competes with the cAMP from the sample for binding to a specific antibody.
-
Signal Measurement: The signal (e.g., fluorescence, luminescence, or absorbance) is measured using a microplate reader. The intensity of the signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the samples is determined from this standard curve. The effect of this compound on cAMP accumulation is then plotted against its concentration to determine its potency (EC50 or IC50) and efficacy. For a D2 agonist, a dose-dependent decrease in forskolin-stimulated cAMP levels is expected.
In Vivo Effects on Dopaminergic Systems
In vivo studies in animal models and clinical trials in humans have provided further insights into this compound's effects on dopaminergic pathways. Continuous administration of this compound has been shown to have effects on both presynaptic and postsynaptic dopaminergic mechanisms.[14] In patients with Parkinson's disease, long-term infusion of this compound increased the duration of the antiparkinsonian action of levodopa, suggesting a normalization of postsynaptic receptor sensitivity.[14]
Studies using techniques like in vivo microdialysis have shown that this compound can modulate dopamine release. At low doses, it is thought to stimulate presynaptic D2 autoreceptors, which leads to a decrease in dopamine synthesis and release.[15][16] At higher doses, its postsynaptic D2 receptor agonist activity predominates, leading to the observed antiparkinsonian effects.[15] This biphasic effect is a characteristic feature of many dopamine agonists.
This compound's therapeutic efficacy in disorders of the dopaminergic system is a direct consequence of its specific interactions with dopamine receptors and their downstream signaling pathways. Its high affinity and partial agonist activity at D2 receptors are central to its mechanism of action, allowing for a modulation of dopaminergic neurotransmission that alleviates the motor symptoms of Parkinson's disease and reduces prolactin levels. The detailed understanding of its pharmacology, elucidated through techniques like radioligand binding and functional assays, is crucial for its appropriate clinical use and for the development of novel therapeutics targeting the dopaminergic system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Maleate used for? [synapse.patsnap.com]
- 3. This compound | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D3 receptor-modulated neuroprotective effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
- 9. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GloSensor™ cAMP Assay Protocol [promega.com]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880) | Abcam [abcam.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Continuous this compound effects on central dopaminergic mechanisms in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Locomotor effects of this compound: a consequence of dopaminergic and serotonergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
The Enigma of a Non-Hallucinogenic Psychedelic Analogue: A Technical Guide to the Pharmacology of Lisuride
For Immediate Release
[CITY, STATE] – [Date] – In the expanding landscape of psychedelic research, where the therapeutic potential of compounds like psilocybin and LSD is being rigorously investigated, the non-hallucinogenic ergoline, lisuride, presents a compelling scientific puzzle. A close structural analogue of LSD, this compound activates the serotonin 2A (5-HT2A) receptor, the primary target for classic psychedelics, yet it does not induce the profound perceptual and cognitive alterations characteristic of a psychedelic experience.[1][2][3] This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core pharmacological properties of this compound that underpin its non-hallucinogenic profile.
Executive Summary
This compound's unique pharmacological signature is primarily defined by a combination of two key features: its partial agonist activity at the 5-HT2A receptor, particularly in the Gq-protein signaling pathway, and its potent agonism at the serotonin 1A (5-HT1A) receptor.[1][2] This dual mechanism effectively blunts the downstream signaling cascade associated with the psychedelic effects of compounds like LSD. Furthermore, this compound's interaction with the dopamine D2 receptor contributes to its overall pharmacological profile, which has been historically utilized in the treatment of Parkinson's disease and migraine. This document will dissect the quantitative receptor binding and functional data, detail the experimental protocols used to derive this information, and provide visual representations of the key signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The differentiation between this compound and classic psychedelics such as LSD becomes evident when examining their receptor binding affinities and functional efficacies. The following tables summarize the key quantitative data from comparative studies.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT1A | Dopamine D2 |
| This compound | ~2-6 | ~0.5-1.5 | ~2.0 |
| LSD | ~2-6 | ~2-6 | - |
Data compiled from multiple sources. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.
Table 2: 5-HT2A Receptor Functional Activity
| Compound | Gq Signaling (miniGαq Recruitment) | β-arrestin 2 Recruitment |
| EC50 (nM) | Emax (% of LSD) | |
| This compound | ~20-30 | ~6-10% |
| LSD | ~5-10 | 100% |
EC50 represents the concentration of the agonist that gives a response halfway between the baseline and maximum response. Emax is the maximum response achievable by the agonist.[1][2]
These data highlight that while both this compound and LSD have high affinity for the 5-HT2A receptor, this compound is a significantly weaker partial agonist in activating the Gq-protein signaling pathway, which is believed to be critical for the induction of psychedelic effects.[4]
Signaling Pathways and a Lack of Psychedelic Response
The hallucinogenic effects of classic psychedelics are primarily mediated by the activation of the 5-HT2A receptor, which canonicaly couples to the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. Recent research has also implicated β-arrestin signaling in the overall effects of these compounds.
This compound's departure from the psychedelic profile of LSD can be visualized through its differential engagement of these pathways.
Caption: Comparative signaling of LSD and this compound at the 5-HT2A receptor.
Experimental Protocols
The quantitative data presented are derived from a suite of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 10 mM MgCl2, and 0.1% BSA, at pH 7.4.
-
Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) and a range of concentrations of the unlabeled test compound (this compound or LSD). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value.
Mini-Gq Protein Recruitment Assay
This assay measures the ability of a ligand to induce the recruitment of a Gq protein subunit to the activated receptor, providing a direct measure of Gq-pathway activation.
Detailed Methodology:
-
Cell Line: HEK293 cells are co-transfected with plasmids encoding the 5-HT2A receptor fused to a small fragment of a luciferase enzyme (e.g., SmBiT) and a mini-Gαq protein fused to the complementary larger fragment (e.g., LgBiT).
-
Assay Medium: Cells are plated in a suitable medium, such as Opti-MEM.
-
Ligand Addition: The test compound (this compound or LSD) is added at various concentrations.
-
Luminescence Measurement: The luciferase substrate is added, and the luminescence signal, which is proportional to the recruitment of mini-Gαq to the receptor, is measured over time using a luminometer.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for each compound.
β-arrestin 2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.
Caption: Workflow for a β-arrestin 2 recruitment assay.
Detailed Methodology:
-
Cell Line: Similar to the mini-Gq assay, cell lines (e.g., CHO-K1 or HEK293) are used that stably or transiently express the 5-HT2A receptor and β-arrestin 2 tagged with complementary fragments of a reporter enzyme (e.g., β-galactosidase in the PathHunter assay).
-
Cell Plating: Cells are plated in 96- or 384-well plates.
-
Compound Incubation: Test compounds are added and incubated for a specific period (e.g., 90 minutes).
-
Detection: A substrate for the reporter enzyme is added, and the resulting signal is measured.
-
Data Analysis: The signal intensity is proportional to the amount of β-arrestin 2 recruited to the receptor, and dose-response curves are used to calculate EC50 and Emax values.
In Vivo Head-Twitch Response (HTR) in Mice
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a reliable in vivo model for predicting hallucinogenic potential in humans.
Detailed Methodology:
-
Animals: Male C57BL/6J mice are commonly used.
-
Drug Administration: this compound, LSD, or a vehicle control is administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Observation: Following injection, mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30 minutes).
-
Data Analysis: The total number of head twitches is recorded for each animal, and dose-response curves can be generated. Studies consistently show that LSD induces a robust, dose-dependent increase in HTR, while this compound does not and can even suppress HTRs induced by other compounds.[1][2]
Conclusion
The non-hallucinogenic nature of this compound, despite its structural similarity to LSD and high affinity for the 5-HT2A receptor, is a clear demonstration of the principle of functional selectivity or biased agonism. Its weak partial agonism at the Gq signaling pathway, coupled with potent 5-HT1A receptor agonism, effectively uncouples 5-HT2A receptor binding from the downstream cellular events that precipitate a psychedelic experience. This makes this compound an invaluable tool for dissecting the molecular mechanisms of hallucinogenesis and provides a compelling rationale for the development of novel, non-hallucinogenic 5-HT2A receptor modulators for therapeutic applications. The data and protocols presented in this whitepaper offer a comprehensive foundation for researchers and drug developers to further investigate this fascinating compound and the broader implications for G-protein coupled receptor pharmacology.
References
- 1. Comparative Pharmacological Effects of this compound and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacological Effects of this compound and Lysergic Acid Diethylamide Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Lisuride Administration in Rat Models of Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Lisuride, a dopamine D2 receptor agonist, in rat models of Parkinson's disease. This document includes detailed experimental protocols for inducing Parkinson's-like pathology, administering this compound, and assessing its efficacy through behavioral and histological analysis. The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound and related compounds.
Introduction to this compound in Parkinson's Disease Research
This compound is an ergot derivative that acts as a potent agonist at dopamine D2 receptors.[1][2] Its mechanism of action involves mimicking the effects of dopamine in the brain, thereby compensating for the loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[2] this compound also exhibits activity at serotonin and adrenergic receptors, which may contribute to its overall pharmacological profile.[1][3][4] In preclinical research, rat models of Parkinson's disease are crucial for evaluating the efficacy and mechanism of action of novel therapeutics like this compound. The most common models involve the use of neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce selective degeneration of dopaminergic neurons.
This compound Administration Protocols
The selection of a this compound administration protocol depends on the specific research question, the desired duration of action, and the rat model being used. The following table summarizes various administration routes and corresponding dosages reported in the literature.
| Administration Route | Rat Model | Dosage | Frequency | Duration | Reference |
| Intraperitoneal (i.p.) Injection | MPTP-induced | 2.5 mg/kg | Daily | 14 days | [5] |
| Intrastriatal Infusion | 6-OHDA-induced | 0.5 µ g/hour | Continuous | 2 weeks | [6] |
| Subcutaneous (s.c.) Infusion | N/A (Human data) | 0.24-0.42 mg/day | Continuous | 13-36 months | [7] |
| Oral Gavage | N/A (Human data) | 0.6-2.5 mg/day | Daily | >6 months | [8] |
Note: Subcutaneous and oral gavage dosages are extrapolated from human studies and may require optimization for rat models.
Experimental Protocols
Induction of Parkinson's Disease in Rats (6-OHDA Model)
The unilateral 6-hydroxydopamine (6-OHDA) lesion in the medial forebrain bundle (MFB) is a widely used model that results in a significant and rapid loss of dopaminergic neurons.[9][10]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 2-4 mg/mL.[9][11] Keep the solution on ice and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.[9]
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Identification of Bregma: Identify the bregma and lambda skull landmarks. Adjust the incisor bar to ensure the skull is level.
-
Drilling: Drill a small hole over the target coordinates for the MFB. For a rat of approximately 250g, typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm from the dura.[12]
-
6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate.[9] Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.[9]
-
Post-injection: Leave the needle in place for an additional 5-10 minutes to allow for diffusion of the neurotoxin before slowly retracting it.[9][13]
-
Suturing and Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesics and monitoring of body weight.
Experimental workflow for the 6-OHDA lesioning procedure.
Behavioral Assessment
This test is used to quantify the extent of the unilateral dopamine lesion. Apomorphine, a dopamine receptor agonist, induces contralateral rotations in lesioned rats due to denervation supersensitivity of dopamine receptors in the lesioned hemisphere.[14]
Materials:
-
Apomorphine hydrochloride
-
Sterile saline
-
Rotational activity monitoring system (or a circular arena for manual counting)
Procedure:
-
Habituation: Place the rat in the testing arena for a brief habituation period.
-
Apomorphine Administration: Administer apomorphine subcutaneously (s.c.) at a dose of 0.2-0.5 mg/kg.[15][16]
-
Data Recording: Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for 30-60 minutes.[15]
-
Analysis: Calculate the net contralateral rotations (contralateral minus ipsilateral rotations). A significant number of net contralateral rotations (typically > 5-7 per minute) confirms a successful lesion.
The cylinder test assesses forelimb use asymmetry, a measure of motor deficit in unilaterally lesioned rats.[17]
Materials:
-
Transparent cylinder (approximately 20 cm in diameter and 30-40 cm in height)[18][19]
-
Video recording equipment
Procedure:
-
Habituation: Place the rat in the cylinder and allow it to explore freely.
-
Data Recording: Video record the rat's behavior for 5-10 minutes.
-
Analysis: During playback of the video, score the number of times the rat rears and touches the cylinder wall with its left forelimb, right forelimb, or both forelimbs simultaneously.[17]
-
Calculation: Calculate the percentage of contralateral forelimb use as: (contralateral limb touches + 0.5 * bilateral limb touches) / (total touches) * 100.
Histological Assessment: Tyrosine Hydroxylase (TH) Immunohistochemistry
Immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to visualize the extent of dopaminergic neuron loss in the substantia nigra and their terminals in the striatum.
Materials:
-
Rat brain tissue sections (fixed and cryoprotected)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100)
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., mouse or rabbit anti-TH)
-
Secondary antibody (e.g., biotinylated anti-mouse/rabbit IgG)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope slides
-
Mounting medium
Procedure:
-
Tissue Preparation: Perfuse the rat transcardially with saline followed by 4% paraformaldehyde. Post-fix the brain and then cryoprotect in a sucrose solution. Cut coronal sections (e.g., 40 µm) on a cryostat.
-
Blocking: Incubate the free-floating sections in blocking solution for 1-2 hours at room temperature to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate the sections in the primary anti-TH antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections in PBS and then incubate in the biotinylated secondary antibody solution for 1-2 hours at room temperature.
-
ABC Incubation: Wash the sections and incubate in the ABC reagent for 1 hour.
-
Visualization: Wash the sections and visualize the TH-positive cells by incubating in the DAB substrate solution until the desired staining intensity is reached.
-
Mounting and Analysis: Mount the stained sections onto microscope slides, dehydrate, and coverslip. Quantify the number of TH-positive cells in the substantia nigra and the optical density of TH staining in the striatum using image analysis software.
This compound Signaling Pathway
This compound primarily exerts its therapeutic effects by acting as an agonist on D2 dopamine receptors, which are G protein-coupled receptors (GPCRs).[2] The activation of D2 receptors initiates a signaling cascade that helps to restore dopaminergic tone in the Parkinsonian brain.
References
- 1. This compound | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound Maleate used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. Effects of Tiliroside and this compound Co-Treatment on the PI3K/Akt Signal Pathway: Modulating Neuroinflammation and Apoptosis in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrastriatal infusion of this compound--a potential treatment for Parkinson's disease? Behavioral and autoradiographic studies in 6-OHDA lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of a low-dose subcutaneous this compound infusion in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low dose this compound in advanced Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 11. conductscience.com [conductscience.com]
- 12. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Veterian Key [veteriankey.com]
- 13. ojs.utlib.ee [ojs.utlib.ee]
- 14. mdbneuro.com [mdbneuro.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. mdpi.com [mdpi.com]
- 17. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Video: A Novel Approach to Assess Motor Outcome of Deep Brain Stimulation Effects in the Hemiparkinsonian Rat: Staircase and Cylinder Test [jove.com]
Application Notes and Protocols for In Vitro Measurement of Lisuride Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisuride is a potent ergot derivative with a complex pharmacological profile, exhibiting high affinity for multiple dopamine and serotonin receptor subtypes.[1][2] Its therapeutic applications in Parkinson's disease and as a migraine prophylactic are attributed to its interactions with these G protein-coupled receptors (GPCRs).[2] Accurate determination of this compound's binding affinity (Ki) at these various receptors is crucial for understanding its mechanism of action, predicting its physiological effects, and guiding the development of novel therapeutics with improved selectivity.
These application notes provide detailed protocols for conducting in vitro radioligand binding assays to determine the affinity of this compound for key dopamine (D₁, D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂꜀) receptors. Additionally, protocols for functional assays, namely GTPγS binding and β-arrestin recruitment, are included to enable the characterization of this compound's functional activity as an agonist, antagonist, or biased agonist.
Data Presentation: this compound Binding Affinities
The following table summarizes the reported binding affinities (Ki) of this compound for various human dopamine and serotonin receptor subtypes. These values have been compiled from multiple studies and are presented for comparative purposes. It is important to note that experimental conditions can influence Ki values, and the provided data should be considered as a reference.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| Dopamine Receptors | ||||
| Dopamine D₁ | [³H]-SCH23390 | Human Striatum | 56.7 | [3] |
| Dopamine D₂ | [³H]-Spiperone | Human Striatum | 0.95 | [3] |
| Dopamine D₂ | [³H]-Lisuride | Rat Brain | 2.0 | [4] |
| Dopamine D₃ | [³H]-(+)-7-OH-DPAT | CHO Cells | 1.7 | [5] |
| Serotonin Receptors | ||||
| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | Rat Brain | 0.5 | [4] |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Human Cortex | 1.3 | |
| Serotonin 5-HT₂꜀ | [³H]-Mesulergine | Human Choroid Plexus | 0.8 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes the determination of this compound's binding affinity (Ki) for a target receptor by measuring its ability to compete with a specific high-affinity radioligand.
1.1. Materials and Reagents
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D₂, Serotonin 5-HT₁ₐ).[1][6][7]
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D₂, [³H]-8-OH-DPAT for 5-HT₁ₐ).
-
This compound: Stock solution of known concentration.
-
Non-specific Competitor: A high concentration of a non-radiolabeled ligand to determine non-specific binding (e.g., Haloperidol for D₂, Serotonin for 5-HT₁ₐ).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
1.2. Membrane Preparation
-
Culture cells expressing the target receptor to confluency.
-
Harvest cells by scraping and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane preparations at -80°C in aliquots.
1.3. Assay Procedure
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific competitor solution, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Competition: 50 µL of this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.
1.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the target receptor upon agonist binding. It is particularly useful for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists like this compound.[8][9] This protocol is optimized for Gᵢ-coupled receptors, such as the dopamine D₂ receptor.
2.1. Materials and Reagents
-
Membrane preparation expressing the receptor of interest.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Other materials as in Protocol 1.
2.2. Assay Procedure
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Basal Binding: 50 µL of assay buffer, 50 µL of [³⁵S]GTPγS solution, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled GTPγS, 50 µL of [³⁵S]GTPγS solution, and 100 µL of membrane preparation.
-
This compound Stimulation: 50 µL of this compound dilution, 50 µL of [³⁵S]GTPγS solution, and 100 µL of membrane preparation.
-
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and proceed with scintillation counting as described in Protocol 1.
2.3. Data Analysis
-
Calculate the specific [³⁵S]GTPγS binding.
-
Plot the specific binding against the logarithm of the this compound concentration.
-
Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal stimulation) from the dose-response curve using non-linear regression.
Protocol 3: β-Arrestin Recruitment Assay
This assay is crucial for investigating biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another (e.g., G protein signaling vs. β-arrestin-mediated signaling).[10][11] this compound's lack of hallucinogenic effects, unlike the structurally similar LSD, is thought to be related to its biased agonism at the 5-HT₂ₐ receptor.
3.1. Materials and Reagents
-
Cell Line: HEK293 cells co-expressing the target receptor (e.g., 5-HT₂ₐ) fused to a luciferase fragment (e.g., NanoLuc) and β-arrestin fused to the complementary fragment.
-
This compound: Stock solution of known concentration.
-
Luciferase Substrate.
-
Assay Buffer: As per the specific assay kit instructions (e.g., Opti-MEM).
-
White, opaque 96-well microplates.
-
Luminometer.
3.2. Assay Procedure
-
Seed the engineered cells into a white, opaque 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate the plate at 37°C for the time specified by the assay kit (typically 30-60 minutes).
-
Add the luciferase substrate to each well.
-
Measure the luminescence signal using a luminometer.
3.3. Data Analysis
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment from the dose-response curve.
-
Compare these values to those obtained from the GTPγS binding assay to determine the bias factor.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound's interaction with dopamine and serotonin receptors. By employing radioligand binding assays, researchers can accurately determine its binding affinity, while functional assays such as GTPγS binding and β-arrestin recruitment will elucidate its functional activity and potential for biased agonism. This multi-faceted approach is essential for a thorough understanding of this compound's pharmacology and for the development of next-generation therapeutics targeting these important receptor systems.
References
- 1. revvity.com [revvity.com]
- 2. genscript.com [genscript.com]
- 3. Altered regulation of the D(1) dopamine receptor in mutant Chinese hamster ovary cells deficient in cyclic AMP-dependent protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Functional interactions between native Gs-coupled 5-HT receptors in HEK-293 cells and the heterologously expressed serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Lisuride Efficacy in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lisuride, an ergot derivative, has demonstrated potential therapeutic effects in various neurological and psychiatric disorders. Its primary mechanism of action involves biased agonism at serotonin 5-HT2A receptors, favoring G-protein signaling pathways over β-arrestin recruitment, and interaction with dopamine receptors.[1][2][3] This unique pharmacological profile necessitates robust behavioral testing in preclinical models to elucidate its efficacy. These application notes provide detailed protocols for key behavioral assays in mice to assess the antidepressant, anxiolytic, and locomotor effects of this compound.
I. Behavioral Assays for Antidepressant-Like Efficacy
Forced Swim Test (FST)
The Forced Swim Test is a widely used assay to assess behavioral despair, a core symptom of depression in rodent models. Antidepressant compounds typically reduce the immobility time of the animals in this test.[4][5]
Experimental Protocol:
-
Apparatus: A transparent cylindrical container (20 cm in diameter, 30 cm in height) filled with water (23-25°C) to a depth of 15 cm. The depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.[4][6]
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Gently place each mouse individually into the water-filled cylinder.
-
Record the entire session using a video camera for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test.[6] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis: The duration of immobility is scored by a trained observer, who should be blind to the experimental conditions. Automated video tracking systems can also be used for analysis. A significant decrease in immobility time in the this compound-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is another common method for evaluating antidepressant efficacy by measuring behavioral despair.[8][9]
Experimental Protocol:
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended. The mouse should be high enough off the ground so that it cannot escape or hold onto any surfaces.
-
Procedure:
-
Acclimate mice to the testing room.
-
Suspend each mouse individually by its tail using adhesive tape placed approximately 1-2 cm from the tip of the tail.[8][10]
-
Record the session for subsequent scoring.
-
The primary measure is the total time spent immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis: A trained observer, blind to the treatment groups, should score the duration of immobility. A reduction in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Sucrose Preference Test (SPT)
The Sucrose Preference Test assesses anhedonia, the inability to experience pleasure, which is a core symptom of depression. A decrease in the preference for a sweetened solution over water is interpreted as anhedonic-like behavior.[1][12]
Experimental Protocol:
-
Apparatus: Standard mouse cages equipped with two drinking bottles.
-
Procedure:
-
Habituation (48 hours): House mice individually and provide them with two bottles of water to acclimate them to the two-bottle setup.
-
Baseline (24 hours): After habituation, replace one water bottle with a 1% sucrose solution. Measure the consumption from each bottle over 24 hours. The position of the bottles should be swapped after 12 hours to avoid place preference.
-
Treatment and Testing: Administer this compound or vehicle. Following administration, present the mice with one bottle of water and one bottle of 1% sucrose solution. Measure the consumption of each liquid over a defined period (e.g., 24 hours).[10]
-
-
Data Analysis: Calculate the sucrose preference using the following formula: Sucrose Preference (%) = (Sucrose Solution Consumed / Total Fluid Consumed) x 100. An increase in sucrose preference in the this compound-treated group compared to a stress-induced deficit or vehicle group suggests an antidepressant-like effect.
II. Behavioral Assay for Anxiolytic-Like Efficacy
Novelty Suppressed Feeding (NSF)
The Novelty Suppressed Feeding test is used to assess anxiety-like behavior. It is based on the conflict between the drive to eat and the fear of a novel, open environment.[13][14]
Experimental Protocol:
-
Apparatus: A brightly lit open field arena (e.g., 50 x 50 cm). A single food pellet is placed on a small white paper platform in the center of the arena.
-
Procedure:
-
Food deprive the mice for 16-24 hours before the test.[14] Water should be available ad libitum.
-
Place the mouse in a corner of the open field arena.
-
Measure the latency (time taken) for the mouse to begin eating the food pellet. The test is typically run for a maximum of 10 minutes.[14]
-
Immediately after the test, transfer the mouse to its home cage and measure the amount of food consumed in 5 minutes to control for appetite.
-
-
Data Analysis: A longer latency to begin eating is interpreted as a higher level of anxiety. A significant decrease in the latency to feed in the this compound-treated group compared to the vehicle group, without a change in home cage feeding, suggests an anxiolytic-like effect.
III. Behavioral Assay for Locomotor Activity
Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and can also provide insights into anxiety-like behavior.[15][16]
Experimental Protocol:
-
Apparatus: A square arena (e.g., 40 x 40 cm or 50 x 50 cm) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone.[10][16]
-
Procedure:
-
Data Analysis:
-
Locomotor Activity: Measure the total distance traveled, average speed, and rearing frequency. A decrease in these parameters can indicate sedative effects, while an increase might suggest psychostimulant properties.
-
Anxiety-Like Behavior: Measure the time spent in the center of the arena versus the periphery. An increase in the time spent in the center is indicative of an anxiolytic-like effect.
-
Quantitative Data Summary
| Behavioral Test | Mouse Strain | This compound Dose (mg/kg) | Key Finding | Reference |
| Forced Swim Test | VMAT2-HET | 0.5 | Reduced immobility time | [17] |
| Tail Suspension Test | VMAT2-HET | 0.5 | Reduced immobility times | [2][18] |
| Sucrose Preference Test | VMAT2-HET | 0.5 | Promoted a preference for sucrose that lasted up to 2 days | [2][18] |
| Open Field Test | βArr1-KO, βArr2-KO, WT | 0.05 - 4 | Reduced locomotor and rearing activities | [2][17][18] |
| Prepulse Inhibition | βArr1 | 0.5 | Disrupted PPI | [17] |
Visualizations
Experimental Workflow for Assessing Antidepressant-Like Effects
Caption: Workflow for antidepressant efficacy testing.
This compound Signaling via 5-HT2A Receptor (G-Protein Biased)
Caption: this compound's G-protein biased 5-HT2A signaling.
This compound Interaction with Dopamine Receptors
Caption: this compound's agonistic action on dopamine receptors.
References
- 1. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 2. The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. protocols.io [protocols.io]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. researchgate.net [researchgate.net]
- 12. Sucrose preference test for measurement of stress-induced anhedonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. anilocus.com [anilocus.com]
- 16. Open field test for mice [protocols.io]
- 17. The G protein biased serotonin 5-HT 2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dopamine Release with Lisuride using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for monitoring the neurochemical environment of the brain in awake, freely moving animals.[1] This method allows for the continuous sampling of extracellular fluid, providing dynamic information about neurotransmitter release and metabolism. These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure the effect of lisuride, a dopamine D2 receptor agonist, on extracellular dopamine levels in the rat striatum.
This compound is an ergoline derivative that acts as an agonist at dopamine D2 receptors.[2] It is understood to have both presynaptic and postsynaptic effects on dopaminergic systems.[2] Activation of presynaptic D2 autoreceptors is known to inhibit the synthesis and release of dopamine. By employing in vivo microdialysis in conjunction with sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), researchers can elucidate the precise effects of this compound on dopamine dynamics.
Experimental Protocols
This section details the necessary procedures for conducting an in vivo microdialysis study to assess the impact of this compound on dopamine release.
I. Animal Subjects and Housing
-
Species: Male Wistar or Sprague-Dawley rats (250-350g).
-
Housing: Animals should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
II. Surgical Implantation of Guide Cannula
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.
-
Surgical Preparation: Shave and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Drill a small hole in the skull above the target brain region, the striatum. Stereotaxic coordinates for the striatum are approximately: Antero-Posterior (AP): +1.0 mm from bregma; Medio-Lateral (ML): ±2.5 mm from the midline; Dorso-Ventral (DV): -3.0 mm from the skull surface.
-
Guide Cannula Implantation: Slowly lower a guide cannula (e.g., CMA 12) to the desired DV coordinate and secure it to the skull with dental cement and surgical screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
III. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the striatum.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump. A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2.
-
Stabilization: Allow the system to stabilize for at least 1-2 hours to obtain a stable baseline of extracellular dopamine.
-
Baseline Sample Collection: Collect at least three to four consecutive baseline dialysate samples (e.g., every 20 minutes) to determine the basal dopamine concentration.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection. A common dose for behavioral studies in rats is 0.5 mg/kg.[3] For i.p. injections, restrain the rat and inject into the lower right abdominal quadrant to avoid the cecum.[4][5]
-
Post-administration Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period (e.g., 2-3 hours) to monitor the change in dopamine levels.
-
Sample Handling: Immediately after collection, add an antioxidant (e.g., perchloric acid) to the dialysate samples to prevent dopamine degradation.[6] Store samples at -80°C until analysis.
IV. Dopamine Analysis by HPLC-ED
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ED).
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.[7]
-
Mobile Phase: A common mobile phase consists of a phosphate buffer, EDTA, an ion-pairing agent (e.g., sodium octyl sulfate), and methanol.[7] An example mobile phase is 28.5 mM sodium phosphate monobasic, 25 mM citric acid, 0.1 mM EDTA, 1 mM octyl sodium sulfate, and 13% methanol (v/v), with the pH adjusted to 3.7.[7]
-
Flow Rate: Maintain a constant flow rate, typically around 0.5-1.0 mL/min.
-
-
Electrochemical Detection:
-
Working Electrode: A glassy carbon electrode is commonly used.
-
Potential: Set the electrode potential to an optimal value for dopamine oxidation (e.g., +0.65 V vs. Ag/AgCl reference electrode).
-
-
Quantification: Inject a known volume of the dialysate sample into the HPLC system. Quantify the dopamine concentration in each sample by comparing the peak height or area to a standard curve generated from known concentrations of dopamine.
Data Presentation
The following tables summarize representative quantitative data.
Table 1: Basal and this compound-Affected Extracellular Dopamine Levels in Rat Striatum (Illustrative Data)
| Experimental Condition | Dopamine Concentration (nM) | Percent of Baseline |
| Baseline (Pre-Lisuride) | 10.5 ± 1.2 | 100% |
| 20 min post-Lisuride (0.5 mg/kg i.p.) | 6.3 ± 0.8 | 60% |
| 40 min post-Lisuride (0.5 mg/kg i.p.) | 5.2 ± 0.7 | 50% |
| 60 min post-Lisuride (0.5 mg/kg i.p.) | 5.8 ± 0.9 | 55% |
| 120 min post-Lisuride (0.5 mg/kg i.p.) | 8.4 ± 1.0 | 80% |
Note: This table presents hypothetical data for illustrative purposes, as specific data on the effect of this compound on basal dopamine release from a dedicated microdialysis study was not available in the searched literature. The expected effect of a D2 agonist is a decrease in extracellular dopamine.
Table 2: Effect of this compound on Ischemia-Induced Dopamine Surge in Rat Striatum
| Treatment Group | Peak Ischemia-Induced Dopamine (% of Baseline) |
| Saline | ~3500% |
| This compound (10 ng intrastriatal) | Significantly attenuated |
| This compound (0.5 mg/kg i.p.) | Significantly attenuated |
Data adapted from a study by Maurice et al. (1997), which demonstrated that this compound significantly attenuates the dopamine surge caused by transient global cerebral ischemia.[3]
Mandatory Visualizations
Signaling Pathway of this compound's Action on Dopamine D2 Receptors
Caption: this compound's activation of presynaptic D2 autoreceptors.
Experimental Workflow for Microdialysis
Caption: Workflow of the in vivo microdialysis experiment.
Logical Flow for Data Analysis
References
- 1. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. research.vt.edu [research.vt.edu]
- 6. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Lisuride in Neuroprotection Studies Against Cerebral Ischemia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal damage and neurological deficits. Neuroprotective strategies aim to interrupt these detrimental processes. Lisuride, an ergot derivative and dopamine receptor agonist, has shown promise in preclinical studies as a neuroprotective agent. This document provides detailed application notes and protocols based on published research for investigating the neuroprotective effects of this compound in a rat model of transient global cerebral ischemia.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from preclinical studies investigating this compound's efficacy in a 4-vessel occlusion rat model of global cerebral ischemia.
Table 1: Dosing and Administration
| Compound | Dosage | Route of Administration | Timing of Administration |
| This compound | 0.5 mg/kg | Intraperitoneal (i.p.) | 1 hour prior to ischemia |
| This compound | 10 ng | Intrastriatal (continuous infusion) | 160 minutes prior to ischemia |
Table 2: Summary of Neuroprotective Effects
| Experimental Model | Assessment Method | Outcome Measure | This compound Treatment Effect | Citation |
| 4-Vessel Occlusion (Rat) | Morris Water Maze | Spatial learning and memory | Attenuated deficits | [1][2] |
| 4-Vessel Occlusion (Rat) | 14-Unit T-Maze | Learning and memory | Attenuated deficits | [1][2] |
| 4-Vessel Occlusion (Rat) | Histology (Hippocampus) | Neuronal cell death (CA1, CA3, CA4 regions) | Provided protection against cell death | [1] |
| 4-Vessel Occlusion (Rat) | In Vivo Microdialysis | Extracellular dopamine levels | Attenuated ischemia-induced surge | [2] |
Experimental Protocols
Animal Model: Transient Global Cerebral Ischemia (4-Vessel Occlusion) in Rats
This protocol describes the induction of transient global forebrain ischemia in rats, a widely used model to study the effects of cardiac arrest.[3]
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Electrocautery device
-
Surgical instruments
-
Vessel clamps
-
Sutures
Procedure:
Day 1: Vertebral Artery Occlusion
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a dorsal midline incision in the neck to expose the alar foramina of the first cervical vertebra.
-
Carefully insert an electrocautery needle into the alar foramina to permanently occlude the vertebral arteries.[4]
-
Suture the incision and allow the animal to recover.
Day 2: Common Carotid Artery Occlusion
-
24 hours after vertebral artery occlusion, re-anesthetize the rat.
-
Make a ventral midline incision in the neck to expose both common carotid arteries.
-
Carefully separate the arteries from the surrounding tissue and place loose ligatures around them.
-
To induce ischemia, tighten the ligatures or apply vessel clamps to occlude both common carotid arteries for a predetermined duration (e.g., 20 minutes).[1]
-
After the ischemic period, remove the clamps to allow reperfusion.
-
Suture the incision and monitor the animal during recovery.
This compound Administration
Materials:
-
This compound maleate
-
Sterile saline
-
Injection supplies (syringes, needles)
Procedure (Intraperitoneal Injection):
-
Prepare a solution of this compound in sterile saline to a final concentration for a 0.5 mg/kg dose.
-
One hour prior to the induction of ischemia (occlusion of common carotid arteries), administer the this compound solution via intraperitoneal injection.[1][2]
-
For the control group, administer an equivalent volume of sterile saline.
Behavioral Assessment: Morris Water Maze
This test is used to assess spatial learning and memory.[5]
Materials:
-
Circular water tank (approx. 2m diameter)
-
Opaque, non-toxic substance to make the water cloudy
-
Submerged platform
-
Video tracking system
Procedure (to be performed 18 days post-ischemia): [2]
-
Acquisition Phase (e.g., 4-5 days):
-
Place the rat in the water maze at one of four starting positions.
-
Allow the rat to swim freely to find the hidden platform for a maximum of 60-90 seconds.
-
If the rat fails to find the platform, guide it to the location.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Repeat for a set number of trials per day.
-
-
Probe Trial (e.g., on the day after the last acquisition day):
-
Remove the platform from the maze.
-
Place the rat in the maze and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Histological Assessment: Quantification of Neuronal Death
This protocol is for assessing the extent of neuronal damage in the hippocampus.
Materials:
-
Perfusion solutions (saline, paraformaldehyde)
-
Vibratome or cryostat
-
Microscope slides
-
Staining reagents (e.g., Cresyl violet for Nissl staining)
-
Microscope with a camera
Procedure:
-
At a predetermined time point after ischemia (e.g., 7 days), deeply anesthetize the rat.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in paraformaldehyde.
-
Section the brain (e.g., 40 µm thick sections) through the hippocampus using a vibratome or cryostat.
-
Mount the sections on microscope slides and stain with Cresyl violet.
-
Under a microscope, count the number of viable neurons in specific hippocampal regions (CA1, CA3, CA4).
-
Compare the neuronal counts between this compound-treated and control groups to determine the extent of neuroprotection.
Visualizations
Experimental Workflow
Proposed Signaling Pathway for this compound-Mediated Neuroprotection in Cerebral Ischemia
References
- 1. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Global Ischemic 4-VO Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
Application Notes and Protocols for Assessing the Antidepressant Effects of Lisuride Using the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the forced swim test (FST) for evaluating the potential antidepressant effects of lisuride, a dopamine and serotonin agonist. The protocols detailed below are synthesized from established methodologies in rodent behavioral testing and specific findings related to this compound's pharmacological activity.
Introduction
The forced swim test is a widely used behavioral paradigm to screen for antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant treatment. This compound, an ergot derivative, has shown promise as a compound with antidepressant properties. It acts as a central dopamine and serotonin agonist and has been found to dose-dependently reduce the duration of immobility in rats subjected to the forced swim test. These protocols provide the necessary details for researchers to replicate and build upon these findings.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on immobility time in the forced swim test in rats. The data is illustrative and based on findings that this compound at specific doses reduces immobility.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) | Standard Error of the Mean (SEM) |
| Vehicle (Saline) | - | 180 | 12.5 |
| This compound | 0.05 | 145 | 10.2 |
| This compound | 0.10 | 110 | 9.8 |
| This compound | 0.25 | 85 | 8.5 |
Experimental Protocols
Forced Swim Test Protocol for Rats
This protocol is adapted from the traditional Porsolt forced swim test and incorporates parameters suitable for assessing the effects of this compound.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.
-
House animals in groups of 4-5 per cage under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Allow at least one week of acclimatization to the housing facility before the start of the experiment.
2. Apparatus:
-
A transparent glass or plastic cylinder (40 cm height, 20 cm diameter).
-
Fill the cylinder with water (23-25°C) to a depth of 30 cm. The water depth is critical to prevent the rat's tail from touching the bottom.
3. Drug Administration:
-
Dissolve this compound maleate in physiological saline (0.9% NaCl).
-
Administer this compound intraperitoneally (i.p.) at doses ranging from 0.05 to 0.25 mg/kg.
-
Administer a corresponding volume of saline to the vehicle control group.
-
Conduct the test session 30 minutes after drug administration.
4. Experimental Procedure:
-
Day 1: Pre-test Session (Habituation)
-
Gently place each rat individually into the swim cylinder for a 15-minute period.
-
This session is for habituation and to induce a stable baseline of immobility for the subsequent test.
-
After 15 minutes, remove the rat from the water, dry it with a towel, and return it to its home cage.
-
-
Day 2: Test Session
-
24 hours after the pre-test session, administer this compound or vehicle as described above.
-
30 minutes post-injection, place the rat back into the swim cylinder for a 5-minute test session.
-
Record the entire 5-minute session using a video camera for later analysis.
-
5. Behavioral Scoring:
-
An observer blinded to the treatment conditions should score the videos.
-
The primary measure is immobility time , defined as the period during which the rat makes only the minimal movements necessary to keep its head above water.
-
Other behaviors that can be scored include:
-
Swimming: Active movements of the limbs, including paddling and moving around the cylinder.
-
Climbing: Active attempts to climb the walls of the cylinder.
-
Forced Swim Test Protocol for Mice
This protocol is a variation of the FST adapted for use with mice.
1. Animals:
-
Male CD-1 or C57BL/6 mice (20-30g) are commonly used.
-
Housing and acclimatization conditions are the same as for rats.
2. Apparatus:
-
A transparent glass or plastic cylinder (25 cm height, 10 cm diameter).
-
Fill the cylinder with water (23-25°C) to a depth of 15 cm.
3. Drug Administration:
-
Prepare and administer this compound as described for rats, with doses adjusted based on pilot studies if necessary. A common starting point would be similar dose ranges.
4. Experimental Procedure:
-
Unlike the rat protocol, the mouse FST is typically a single 6-minute session without a pre-test day.
-
Administer this compound or vehicle 30 minutes before the test.
-
Gently place the mouse into the swim cylinder.
-
The total duration of the test is 6 minutes. The first 2 minutes are considered a habituation period and are not scored.
-
Record and score the behavior during the final 4 minutes of the test.
5. Behavioral Scoring:
-
The definition of immobility is the same as for rats.
-
Score the duration of immobility during the last 4 minutes of the 6-minute test.
Mandatory Visualizations
Signaling Pathway of this compound's Antidepressant Effect
This compound is a biased agonist at the serotonin 5-HT2A receptor, preferentially activating the Gq protein signaling pathway. This is thought to contribute to its therapeutic effects without inducing the hallucinogenic effects associated with other 5-HT2A agonists that also engage the β-arrestin pathway.
Application Notes and Protocols: Evaluating the Effects of Lisuride on Learning and Memory Using the Morris Water Maze Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Morris water maze (MWM) test to assess the effects of lisuride on spatial learning and memory. This compound, a compound with a complex pharmacological profile, acts as a potent agonist at dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, all of which are implicated in cognitive processes. The MWM is a widely accepted behavioral assay for evaluating hippocampal-dependent spatial learning and memory in rodents.
Introduction
This compound has demonstrated neuroprotective and cognitive-enhancing properties in preclinical studies. In a rat model of transient global cerebral ischemia, this compound was shown to prevent learning and memory impairments, an effect at least partially attributed to its ability to attenuate the ischemia-induced surge in extracellular dopamine.[1] Its interaction with serotonergic receptors, particularly the 5-HT1A and 5-HT2A subtypes, further suggests a potential role in modulating the intricate signaling pathways that underlie learning and memory.[2][3][4][5][6]
The Morris water maze is a robust tool to investigate the pro-cognitive effects of pharmacological agents like this compound. The test assesses an animal's ability to learn and remember the location of a hidden escape platform in a circular pool of water, using distal visual cues. Key performance metrics include the latency to find the platform (escape latency) and the preference for the platform's location during a probe trial where the platform is removed.[7][8][9][10][11]
Data Presentation
The following tables present representative quantitative data illustrating the potential effects of this compound on Morris water maze performance. This data is hypothetical and serves as an example of expected outcomes based on the known cognitive-enhancing effects of similar compounds and the qualitative descriptions of this compound's efficacy.
Table 1: Effect of this compound on Spatial Acquisition (Escape Latency)
| Treatment Group | Day 1 (seconds) | Day 2 (seconds) | Day 3 (seconds) | Day 4 (seconds) | Day 5 (seconds) |
| Vehicle Control | 55.2 ± 4.1 | 42.8 ± 3.5 | 31.5 ± 2.9 | 22.1 ± 2.4 | 15.8 ± 1.9 |
| This compound (0.5 mg/kg) | 48.7 ± 3.8 | 33.1 ± 3.1 | 21.9 ± 2.5 | 14.3 ± 1.8 | 9.7 ± 1.2 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Table 2: Effect of this compound on Memory Retention (Probe Trial)
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (number) |
| Vehicle Control | 28.5 ± 2.3 | 2.1 ± 0.4 |
| This compound (0.5 mg/kg) | 45.2 ± 3.1** | 4.3 ± 0.6* |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. The probe trial is conducted 24 hours after the final acquisition trial.
Experimental Protocols
Morris Water Maze Protocol
This protocol is adapted from standard procedures for the Morris water maze test in rats.[2][3][4][7][12]
3.1.1. Apparatus
-
Pool: A circular tank (approximately 1.5-2.0 meters in diameter and 60 cm high) filled with water to a depth of 30-40 cm.
-
Water Opacification: The water is made opaque using non-toxic white or black tempera paint or a powdered milk substitute.
-
Water Temperature: Maintained at 22 ± 2°C.
-
Escape Platform: A 10-12 cm diameter platform submerged 1-2 cm below the water surface. The surface should be textured to allow for a secure grip.
-
Visual Cues: High-contrast geometric shapes (e.g., circle, square, triangle) placed on the walls of the testing room, visible from the water maze.
-
Video Tracking System: A camera mounted above the center of the pool connected to a computer with tracking software (e.g., ANY-maze, EthoVision) to record and analyze the animal's swim path, speed, escape latency, and time spent in different quadrants.
3.1.2. Procedure
-
Habituation (Day 0):
-
Allow each rat to swim freely in the pool for 60 seconds without the platform to acclimate to the environment.
-
Gently guide the rat to the location of the platform (which is visible or just below the surface) and allow it to remain there for 15-30 seconds.
-
-
Acquisition Phase (Days 1-5):
-
Conduct four trials per day for each rat.
-
For each trial, gently place the rat into the water facing the wall of the pool at one of four quasi-random start positions (North, South, East, West).
-
Allow the rat to swim and locate the hidden platform for a maximum of 60-90 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
The inter-trial interval (ITI) should be between 15 and 60 seconds.
-
The starting position should be varied for each trial in a quasi-random order.
-
-
Probe Trial (Day 6):
-
24 hours after the final acquisition trial, remove the escape platform from the pool.
-
Place the rat in the pool at a novel starting position (e.g., opposite to the target quadrant).
-
Allow the rat to swim freely for 60 seconds.
-
Record the swim path, time spent in each quadrant, and the number of times the rat crosses the former location of the platform.
-
This compound Administration Protocol
This protocol is based on a study investigating the neuroprotective effects of this compound.[1]
-
Drug Preparation: Dissolve this compound maleate in sterile 0.9% saline to the desired concentration.
-
Dosage: A dose of 0.5 mg/kg has been shown to be effective.[1] However, a dose-response study may be necessary to determine the optimal dose for cognitive enhancement without inducing motor side effects.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Administration Schedule: Administer this compound or the vehicle control 30-60 minutes prior to the first trial of each day during the acquisition phase. On the day of the probe trial, animals are typically not administered the drug to assess long-term memory consolidation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound effects in the Morris water maze.
This compound Signaling Pathways in Learning and Memory
Caption: Putative signaling pathways modulated by this compound in learning and memory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of cognitive enhancer effects of Alzheimer's disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist PHA-543613 in the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Escape latency: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Water maze testing to identify compounds for cognitive enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Lisuride in In Vivo Models of Impulse Control Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo models for investigating the effects of lisuride on impulse control disorders (ICDs). The protocols detailed below, along with the summarized data and mechanistic diagrams, are intended to serve as a practical guide for researchers in the fields of neuroscience, pharmacology, and drug development.
Introduction to this compound and Impulse Control Disorders
Impulse control disorders are characterized by a failure to resist an impulse, drive, or temptation to perform an act that is harmful to oneself or others. These disorders are often associated with dysregulation in the brain's reward and executive control circuits, with the neurotransmitter dopamine playing a crucial role.
This compound is an ergot derivative with a complex pharmacological profile. It is known to act as a dopamine D2/D3 receptor agonist and a potent serotonin 5-HT1A receptor agonist.[1] It also interacts with other serotonin and adrenergic receptors.[2] This multifaceted mechanism of action makes this compound a compound of interest for modulating impulsive behaviors. Preclinical studies have begun to elucidate its potential in this area, particularly its ability to reduce impulsive choice.[3][4]
Delay Discounting Task (DDT)
The Delay Discounting Task (DDT) is a widely used behavioral paradigm to measure impulsive choice in animal models. It assesses the extent to which a subject is willing to wait for a larger, more desirable reward versus choosing a smaller, immediate reward. A preference for the smaller, immediate reward is indicative of higher impulsivity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and associated pharmacological agents in the Delay Discounting Task in rats.
Table 1: Effect of this compound on Impulsive Choice in the DDT
| Treatment Group | Dose (mg/kg, i.p.) | Percentage Choice for Large, Delayed Reward | Reference |
| Vehicle | - | ~40% | [3] |
| This compound | 0.1 | Increased | [5] |
| This compound | 0.3 | Significantly Increased (~60%) | [3][5] |
| This compound | 0.5 | Increased | [5] |
Table 2: Mechanistic Investigation of this compound's Effect on Impulsive Choice in the DDT
| Pre-treatment | Pre-treatment Dose (mg/kg) | Treatment | Treatment Dose (mg/kg) | Effect on this compound-Induced Increase in Choice for Large Reward | Implied Receptor Involvement | Reference |
| Vehicle | - | This compound | 0.3 | - | - | [3][6] |
| Ketanserin (5-HT2A antagonist) | 1.0 | This compound | 0.3 | No antagonism | 5-HT2A receptor not primarily involved | [3][6] |
| Tiapride (D2/D3 antagonist) | 40 | This compound | 0.3 | Attenuated | Dopamine D2/D3 receptors are involved | [3][6] |
| WAY-100635 (5-HT1A antagonist) | 1.0 | This compound | 0.3 | No antagonism | 5-HT1A receptor not primarily involved in this effect | [3][6] |
| L-745,870 (D4 antagonist) | 1.0 | This compound | 0.3 | No antagonism | Dopamine D4 receptor not primarily involved | [3][6] |
Experimental Protocol: Delay Discounting Task for Rats
1. Apparatus:
-
Standard operant conditioning chambers equipped with two retractable levers, a food pellet dispenser, and cue lights above each lever.
-
The chamber should be housed within a sound-attenuating and ventilated cubicle.
2. Animal Subjects and Housing:
-
Male Sprague-Dawley rats are commonly used.
-
Animals should be single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Food restriction to 85-90% of free-feeding body weight is necessary to motivate task performance. Water should be available ad libitum.
3. Training Procedure:
-
Habituation: Allow rats to explore the operant chamber for 30 minutes with a few food pellets scattered on the floor and in the reward receptacle.
-
Lever Press Training (Shaping):
-
Train rats to press each lever for a food reward (e.g., 45 mg sucrose pellets). This is typically done over several daily sessions.
-
Initially, a lever press on the designated "active" lever results in the immediate delivery of a reward.
-
Once proficient on one lever, training is repeated for the other lever.
-
-
Forced-Choice Trials:
-
Introduce forced-choice trials where only one lever is presented at a time, one associated with the small, immediate reward (e.g., one pellet) and the other with the large, delayed reward (e.g., three pellets with a delay). This teaches the animals the contingencies of each lever.
-
-
Choice Trials:
-
Once the rats have learned the lever-reward associations, choice trials are introduced where both levers are presented simultaneously.
-
A typical session consists of blocks of trials with varying delays for the large reward (e.g., 0, 4, 8, 16, 32 seconds).
-
Each block should contain a mix of forced-choice and free-choice trials.
-
4. Drug Administration:
-
This compound is typically dissolved in a vehicle such as saline with a small amount of tween 80 to aid solubility.
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.1, 0.3, 0.5 mg/kg) at a specified time before the behavioral session (e.g., 30 minutes).
-
For antagonist studies, the antagonist (e.g., tiapride) is administered prior to the this compound injection (e.g., 15-30 minutes before).
5. Data Analysis:
-
The primary dependent variable is the percentage of choice for the large, delayed reward as a function of the delay duration.
-
Other measures include the number of omissions (trials with no lever press) and response latencies.
-
Statistical analysis is typically performed using analysis of variance (ANOVA) to compare the effects of different drug treatments.
Diagrams
Caption: Experimental workflow for the Delay Discounting Task.
Caption: Proposed signaling pathway for this compound in the DDT.
5-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is a valuable tool for assessing visuospatial attention and motor impulsivity. Animals are required to detect a brief light stimulus in one of five locations and respond with a nose-poke. Premature responses, made before the stimulus is presented, serve as a measure of impulsive action.
Note: To date, no published studies have specifically investigated the effects of this compound in the 5-CSRTT for impulse control. The following protocol is a generalized procedure that can be adapted for this purpose.
Experimental Protocol: 5-Choice Serial Reaction Time Task for Rats
1. Apparatus:
-
A five-hole operant chamber with a food dispenser on the opposite wall.
-
Each of the five holes is equipped with a stimulus light and an infrared detector to register nose-pokes.
2. Animal Subjects and Housing:
-
Similar to the DDT, food-restricted rats are used.
3. Training Procedure:
-
Magazine Training: Rats are trained to retrieve food rewards from the dispenser.
-
Initial Training: Rats are trained to nose-poke in a single illuminated hole to receive a reward. The stimulus duration is long (e.g., 30 seconds) and the inter-trial interval (ITI) is short (e.g., 2 seconds).
-
Shaping: The task difficulty is gradually increased over several weeks by:
-
Decreasing the stimulus duration.
-
Increasing the ITI.
-
Introducing a time-out period for incorrect or premature responses.
-
-
Baseline Performance: Training continues until a stable baseline of performance is achieved (e.g., >80% accuracy and <20% omissions).
4. Proposed this compound Study Design:
-
Once stable baseline performance is established, the effects of acute this compound administration (e.g., 0.1, 0.3, 0.5 mg/kg, i.p.) can be assessed.
-
The primary measures of interest would be:
-
Premature responses: An indicator of motor impulsivity.
-
Accuracy: The percentage of correct responses.
-
Omissions: The number of trials with no response.
-
Response latency: The time taken to make a correct response.
-
-
The use of D2/D3 and 5-HT1A antagonists could help to elucidate the underlying mechanisms.
Diagram
Caption: Workflow for a proposed 5-CSRTT study with this compound.
Stop-Signal Task (SST)
The Stop-Signal Task (SST) is designed to measure reactive inhibition, another form of impulse control. Animals are trained to perform a "go" response, which they must inhibit on a subset of trials when a "stop" signal is presented. The primary measure is the stop-signal reaction time (SSRT), which is an estimate of the time required to inhibit the prepotent "go" response.
Note: As with the 5-CSRTT, there is a lack of published research on the effects of this compound in the Stop-Signal Task. The following is a generalized protocol.
Experimental Protocol: Stop-Signal Task for Rats
1. Apparatus:
-
An operant chamber with two levers and a central food receptacle.
-
An auditory stimulus generator to provide the "stop" signal (e.g., a tone).
2. Animal Subjects and Housing:
-
Food-restricted rats are used.
3. Training Procedure:
-
"Go" Response Training: Rats are trained to press the two levers in a specific sequence to receive a reward.
-
Introduction of the "Stop" Signal:
-
On a minority of trials (e.g., 25%), an auditory "stop" signal is presented after the first lever press.
-
If the rat successfully withholds the second lever press, it receives a reward.
-
If it fails to inhibit the response, a time-out period is initiated.
-
-
Staircase Procedure: The delay between the first lever press and the "stop" signal (the stop-signal delay, or SSD) is adjusted based on the rat's performance to ensure that the task remains challenging.
4. Proposed this compound Study Design:
-
Following stable performance, the effects of this compound on SSRT can be investigated.
-
An increase in SSRT would suggest that this compound impairs reactive inhibition, while a decrease would indicate an improvement.
-
The influence of this compound on "go" trial reaction times should also be assessed to rule out general motor effects.
Diagram
Caption: Logical flow of a trial in the Stop-Signal Task.
Conclusion and Future Directions
The available evidence from in vivo models, primarily the Delay Discounting Task, suggests that this compound can reduce impulsive choice, likely through its action on dopamine D2/D3 receptors.[3][6] However, the role of its potent 5-HT1A agonism in other facets of impulsivity remains to be fully explored.
Significant research gaps exist, as the effects of this compound have not been characterized in models of motor impulsivity such as the 5-CSRTT and the SST. These models represent valuable avenues for future research to build a more complete picture of this compound's potential in treating impulse control disorders. Furthermore, in vivo microdialysis and electrophysiology studies are needed to directly measure the effects of this compound on dopamine and serotonin neurotransmission in brain regions critical for impulse control, such as the nucleus accumbens and prefrontal cortex, during the performance of these behavioral tasks. Such studies would provide a more detailed understanding of the neurobiological mechanisms underlying this compound's effects on impulsivity.
References
- 1. [Anxiolytic effects of this compound and its agonistic action to central 5-HT1A receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting effects of DOI and this compound on impulsive decision-making in delay discounting task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Subcutaneous Lisuride Infusion for Continuous Dopaminergic Stimulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of subcutaneous lisuride infusion for continuous dopaminergic stimulation, with a focus on its application in Parkinson's disease research. The following sections detail the underlying pharmacology, summarize key quantitative data from clinical studies, and provide detailed experimental protocols and signaling pathway diagrams.
Introduction
Continuous dopaminergic stimulation is a therapeutic strategy aimed at mimicking the natural, tonic stimulation of dopamine receptors in the brain, which is lost in neurodegenerative conditions such as Parkinson's disease. Subcutaneous infusion of dopamine agonists like this compound offers a method to bypass the gastrointestinal tract and provide stable plasma concentrations, thereby reducing the motor fluctuations often associated with oral levodopa therapy. This compound, a potent and water-soluble ergot derivative, has been investigated for this purpose, demonstrating significant efficacy in reducing "off" periods in patients with advanced Parkinson's disease.[1]
Pharmacology of this compound
This compound is a potent agonist at dopamine D2 receptors and serotonin 5-HT1A receptors.[2] Its therapeutic effects in Parkinson's disease are primarily attributed to its action on D2 receptors, which helps to compensate for the depleted dopamine levels in the striatum.[3] Additionally, its interaction with serotonin receptors may contribute to its overall clinical profile.
Data Presentation
The following tables summarize the pharmacokinetic parameters of subcutaneously infused this compound and its receptor binding affinities.
Table 1: Pharmacokinetic Properties of Subcutaneous this compound Infusion
| Parameter | Value | Reference |
| Steady-State Plasma Level | 0.78 ± 0.19 ng/mL (at 60 µ g/hour ) | [4] |
| Elimination Half-Life | 1.4 ± 0.4 hours | [4] |
| Total Clearance | 20 ± 6 mL/min/kg | [4] |
Table 2: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 2.0 | [2] |
| Serotonin 5-HT1A | 0.5 | [2] |
Table 3: Clinical Efficacy of Continuous Subcutaneous this compound Infusion in Parkinson's Disease
| Outcome Measure | Result | Reference |
| Mean Reduction in "Off" Hours | 87.5% | [1] |
| Mean Infusion Rate | 111.3 ± 29.5 µ g/hour (in combination with oral levodopa) | [1] |
| Improvement in Mobility | Marked initial improvement in all patients in a study of five individuals.[5] | [5] |
Experimental Protocols
The following protocols are based on published clinical studies and general best practices for subcutaneous infusions. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Preparation of this compound Infusion Solution
Note: Specific formulation details from clinical trials are not consistently published. The following is a general guideline based on the water-soluble nature of this compound.
Materials:
-
This compound hydrogen maleate powder
-
Sterile Water for Injection or 0.9% Sodium Chloride (Saline)
-
Sterile vials
-
Syringes and needles for reconstitution and transfer
-
pH meter and sterile solutions for pH adjustment (if necessary)
Protocol:
-
Calculate the required amount of this compound hydrogen maleate to achieve the desired final concentration for the infusion pump reservoir.
-
Under aseptic conditions, reconstitute the this compound powder with a small volume of Sterile Water for Injection or saline in a sterile vial.
-
Gently agitate the vial until the powder is completely dissolved. This compound is highly water-soluble.[6]
-
If necessary, adjust the pH of the solution to a physiologically compatible range (typically pH 4-7) using sterile, dilute solutions of hydrochloric acid or sodium hydroxide.
-
Bring the solution to the final desired volume with the chosen diluent.
-
Draw the final solution into the infusion pump's syringe or reservoir using a sterile syringe and needle.
-
Label the syringe/reservoir with the drug name, concentration, date, and time of preparation.
Subcutaneous Infusion Procedure
Materials:
-
Portable infusion pump (e.g., syringe driver)
-
Subcutaneous infusion set with a fine-gauge needle (e.g., 25-27 gauge) or a soft cannula
-
Alcohol swabs
-
Transparent, semi-permeable dressing
-
Sharps container
Protocol:
-
Select an appropriate infusion site. Commonly used sites include the abdomen, thighs, and upper arms. Rotate infusion sites regularly to minimize local skin reactions.[7]
-
Clean the selected infusion site with an alcohol swab and allow it to air dry.
-
Prime the infusion set with the this compound solution to remove any air bubbles.
-
Gently pinch a fold of skin at the infusion site and insert the needle or cannula at a 45-90 degree angle into the subcutaneous tissue.
-
Secure the needle/cannula in place with a transparent, semi-permeable dressing.
-
Connect the infusion set to the pump.
-
Program the infusion pump to deliver the desired flow rate. Infusion rates in clinical studies have ranged from approximately 40 to over 100 µ g/hour .[7]
-
Monitor the infusion site regularly for signs of redness, swelling, or pain. Change the infusion site every 24-72 hours, or as needed, to prevent local complications.[7]
Management of Infusion Site Reactions
Local infusion site reactions, such as nodules and irritation, are a common side effect of subcutaneous this compound infusion.[7]
Protocol for Management:
-
Site Rotation: The most critical step is to rotate the infusion site with each new infusion set.
-
Massage: Gently massaging the area after the needle is removed may help with drug absorption and reduce nodule formation.
-
Topical Treatments: Application of topical corticosteroids or anti-inflammatory creams may be considered for mild irritation, under medical supervision.
-
Hyaluronidase: In cases of significant local reactions, the use of hyaluronidase to improve drug dispersal and absorption has been explored for other subcutaneous infusions, though its specific use with this compound is not well-documented.
Signaling Pathways
Dopamine D2 Receptor Signaling
This compound's primary therapeutic effect in Parkinson's disease is mediated through its agonism at D2 dopamine receptors. These are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. Subcutaneous this compound infusion in Parkinson's disease. Response to chronic administration in 34 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment of Alzheimer's disease. A preliminary placebo-controlled clinical trial of safety and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Efficacy of a low-dose subcutaneous this compound infusion in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subcutaneous this compound infusion in Parkinson's disease: clinical results using different modes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of Parkinson's disease with subcutaneous this compound infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Lisuride-Induced Nausea and Vomiting in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing nausea and vomiting as side effects of lisuride administration in animal studies.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Emesis in Vomiting-Competent Species (e.g., Ferrets, Dogs)
Symptoms:
-
A significant percentage of animals exhibit retching and vomiting shortly after this compound administration.
-
The frequency of emetic events interferes with the primary experimental endpoints.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High this compound Dose | - Review the literature for the lowest effective dose of this compound for your intended central nervous system effect. - Consider that the emetic threshold may be lower than the therapeutic threshold for your desired effect. - Perform a dose-response study to identify the minimal effective dose with acceptable emetic side effects. |
| Rapid Drug Absorption | - If using intravenous (IV) or intraperitoneal (IP) administration, consider a slower infusion rate or subcutaneous (SC) injection to reduce the peak plasma concentration. |
| Animal Model Sensitivity | - Dogs are particularly sensitive to the emetic effects of dopamine D2 receptor agonists.[1][2] If the research question allows, consider using a species less prone to emesis. |
| Lack of Prophylactic Antiemetic | - Pre-treat animals with an appropriate antiemetic. The choice of antiemetic should be guided by this compound's mechanism of action. |
Issue 2: Significant Pica Behavior (Kaolin Clay Ingestion) in Rats
Symptoms:
-
Rats are consuming a substantial amount of kaolin clay, indicating a nausea-like state.[3]
-
This behavior is accompanied by a decrease in food and water intake.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound-Induced Nausea | - Pica in rats is a well-established surrogate for nausea and vomiting in species that cannot vomit.[3] The observed behavior is likely a direct side effect of this compound. |
| Dose-Dependent Effect | - Reduce the dose of this compound to the lowest effective level for the primary outcome of the study. |
| Co-administration of Antiemetics | - Administer a centrally acting antiemetic prior to this compound. A dopamine D2 receptor antagonist or a broad-spectrum antiemetic may be effective. |
| Habituation Period | - Ensure rats are properly habituated to the presence of kaolin before the experiment begins to get a stable baseline. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced nausea and vomiting?
A1: this compound is a potent agonist at dopamine D2 and D3 receptors, which are key players in the chemoreceptor trigger zone (CTZ) of the brainstem, a critical area for initiating the vomiting reflex.[4][5][6] Activation of these receptors by this compound can directly trigger nausea and vomiting.[5] Additionally, this compound interacts with various serotonin receptors, including 5-HT1A and 5-HT2A/2C, which can also modulate emetic responses.[7][8]
Q2: Which antiemetics are most effective in mitigating this compound-induced nausea and vomiting?
A2: Given this compound's primary action as a dopamine D2 receptor agonist, dopamine D2 receptor antagonists are a logical first choice.
-
Domperidone: A peripherally acting D2 antagonist that does not readily cross the blood-brain barrier, making it a good option if central effects of the antiemetic are to be avoided.
-
Haloperidol or Sulpiride: Centrally acting D2 antagonists that can be used if peripheral antagonists are insufficient.[9] However, their central effects may interfere with the primary outcomes of the study.
-
Ondansetron: A 5-HT3 receptor antagonist, which is a standard antiemetic for chemotherapy-induced nausea.[8] While this compound's primary emetic action is via dopamine receptors, the complex interplay between dopamine and serotonin systems in emesis suggests that ondansetron could be beneficial, particularly in combination with a D2 antagonist.
Q3: At what dose should I administer this compound to minimize nausea and vomiting?
A3: The optimal dose of this compound will depend on the animal model and the intended therapeutic effect. Based on the literature for other behavioral effects, doses for rats can range from 0.05 to 0.4 mg/kg.[10] It is recommended to start with the lowest reported effective dose for your research question and perform a dose-escalation study to find the best balance between the desired effect and side effects.
Q4: How should I prepare and administer this compound?
A4: this compound is typically dissolved in a vehicle such as saline, sometimes with a small amount of acid (like tartaric acid) to aid dissolution, and then neutralized. Administration is commonly via intraperitoneal (IP) or subcutaneous (SC) injection.[9][11] The choice of route can influence the rate of absorption and, consequently, the intensity of side effects.
Q5: Are there non-pharmacological ways to manage this compound-induced side effects?
A5: While pharmacological intervention is the most direct approach, ensuring the animals are well-hydrated and housed in a clean, stress-free environment can help manage the overall health of the animals experiencing these side effects. For rats exhibiting pica, ensure free access to both kaolin and standard chow.
Quantitative Data Summary
The following tables provide a summary of typical dosage ranges for this compound and common antiemetics in relevant animal models, compiled from various studies. Note that direct dose-response data for this compound-induced emesis is limited in the public domain.
Table 1: this compound Dosage Ranges in Rats for Various Behavioral Studies
| This compound Dose (mg/kg) | Route of Administration | Observed Effect (Not Nausea/Vomiting) | Reference |
| 0.05 - 0.1 | IP | Stimulation of eating in an X-maze | [10] |
| 0.4 | IP | Inhibition of eating in an X-maze | [10] |
| 0.05 - 0.25 | IP | Reduced immobility in forced swim test | [11] |
| 0.0125 - 0.1 | IP | Modulation of morphine withdrawal signs | [9] |
Table 2: Common Antiemetic Dosages in Animal Models
| Antiemetic | Animal Model | Dose (mg/kg) | Route of Administration | Reference |
| Domperidone | Dog | 0.2 | IV | [3] |
| Ondansetron | Ferret | 3 - 10 | IV | [12] |
| Haloperidol | Rat | 0.3 | IP | [9] |
| Sulpiride | Rat | 40 | IP | [9] |
Experimental Protocols
Protocol 1: Assessment of Pica Behavior in Rats as a Model for Nausea
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Housing: Individual housing to allow for accurate measurement of kaolin and food intake.
-
Habituation: For at least 3 days prior to the experiment, provide animals with a pre-weighed amount of kaolin clay in a separate dish alongside their regular chow and water. This allows for baseline consumption to be established.
-
Drug Administration:
-
Administer the antiemetic (e.g., haloperidol 0.3 mg/kg, IP) 30-40 minutes prior to this compound.
-
Administer this compound at the desired dose (e.g., starting at 0.1 mg/kg, IP).
-
A control group should receive vehicle injections.
-
-
Data Collection:
-
At 2, 4, 8, and 24 hours post-lisuride administration, measure the amount of kaolin and food consumed.
-
Calculate the net kaolin intake by subtracting any spillage from the initial amount.
-
-
Endpoint: A significant increase in kaolin consumption in the this compound-only group compared to the vehicle group is indicative of pica. A reduction in kaolin intake in the antiemetic pre-treated group demonstrates the efficacy of the antiemetic.
Protocol 2: Management of Emesis in Ferrets
-
Animal Model: Adult male or female ferrets.
-
Acclimatization: Allow ferrets to acclimate to the experimental environment to minimize stress-induced behaviors.
-
Drug Administration:
-
Administer the antiemetic (e.g., ondansetron 3 mg/kg, IV) 15-30 minutes prior to this compound.
-
Administer this compound at the desired dose.
-
A control group should receive vehicle injections.
-
-
Observation:
-
Observe the animals continuously for at least 4 hours post-lisuride administration.
-
Record the latency to the first emetic event (retching or vomiting).
-
Record the total number of retches and vomits.
-
-
Endpoint: A statistically significant reduction in the number of emetic episodes in the antiemetic pre-treated group compared to the this compound-only group indicates successful management of the side effect.
Visualizations
Caption: Simplified signaling pathway of this compound-induced emesis via D2 receptor activation.
Caption: Troubleshooting workflow for managing this compound-induced nausea and vomiting.
References
- 1. lornajane.net [lornajane.net]
- 2. Flowchart Creation [developer.mantidproject.org]
- 3. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Predicting the emetic liability of novel chemical entities: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of a non-hallucinogenic ergoline derivative, this compound, in an animal behavior model for hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of this compound on morphine withdrawal signs in the rat: a dopamine-mimetic effect [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the dopamine D2 agonists this compound and CQ 32-084 on rat feeding behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effects in animal models of depression of this compound alone and upon coadministration with antidepressants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Lisuride-Induced Hypotension in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lisuride-induced hypotension in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced hypotension?
A1: this compound, a potent dopamine D2 receptor agonist, can cause a drop in blood pressure (hypotension), particularly a fall in blood pressure upon standing or changes in posture (orthostatic hypotension). This is a known side effect observed in both clinical and preclinical studies.[1][2] While the exact incidence varies, it is a crucial parameter to monitor during research.
Q2: What is the primary mechanism of this compound-induced hypotension?
A2: The hypotensive effect of this compound is primarily mediated by its agonist activity at peripheral dopamine D2 receptors.[3][4] Activation of these receptors on blood vessels and presynaptic nerve terminals can lead to vasodilation (widening of blood vessels) and a subsequent decrease in blood pressure. This compound's interaction with other receptors, such as serotonin and adrenergic receptors, may also contribute to its overall cardiovascular profile.[1]
Q3: How can I monitor for this compound-induced hypotension in my animal models?
A3: Continuous or frequent blood pressure monitoring is essential. The two primary methods for measuring blood pressure in conscious rodent models are tail-cuff plethysmography (non-invasive) and radiotelemetry (invasive). Radiotelemetry is considered the gold standard as it allows for continuous monitoring without the stress of restraint.[5][6][7][8] Detailed protocols for both methods are provided in the "Experimental Protocols" section.
Q4: Are there any immediate steps I can take if I observe a significant drop in blood pressure in a research subject?
A4: Yes, if a significant hypotensive event occurs, immediate supportive care is crucial. This can include ensuring the animal is in a horizontal position to improve cerebral blood flow, providing supplemental warmth to prevent hypothermia, and, if necessary, administering intravenous fluids to increase blood volume.
Troubleshooting Guide: Managing this compound-Induced Hypotension
This guide provides a step-by-step approach to mitigating hypotension observed during your experiments.
Issue: A research animal exhibits a significant drop in blood pressure after this compound administration.
Step 1: Confirm the Hypotensive Event
-
Verify the blood pressure reading using your monitoring system.
-
Observe the animal for any clinical signs of hypotension, such as lethargy, pallor, or reduced activity.
Step 2: Consider Co-administration with a Peripheral Dopamine D2 Antagonist
-
Rationale: Since this compound-induced hypotension is primarily mediated by peripheral D2 receptors, a peripherally acting D2 antagonist can counteract this effect without interfering with the central effects of this compound. Domperidone is a commonly used agent for this purpose as it does not readily cross the blood-brain barrier.[3][4][9]
-
Action: In a study involving the dopamine agonist apomorphine, intravenous administration of domperidone (0.5 mg/kg) reversed the hypotensive effect in conscious rats.[10] A similar blocking effect of domperidone on bromocriptine-induced hypotension has also been observed.[4] Therefore, co-administration of domperidone with this compound should be considered. A dose-response study for domperidone may be necessary to determine the optimal dose for your specific experimental conditions.
Step 3: Fluid Administration
-
Rationale: Intravenous administration of warmed isotonic saline can help to increase intravascular volume and, consequently, blood pressure.
-
Action: Administer a bolus of warmed sterile saline (e.g., 5-10 mL/kg, intravenously or intraperitoneally) and continue to monitor blood pressure.
Step 4: Review this compound Dosage
-
Rationale: The hypotensive effect of dopamine agonists is often dose-dependent.[10]
-
Action: If hypotension is a recurring issue, consider performing a dose-response study to identify the lowest effective dose of this compound for your primary experimental endpoint that does not cause significant hypotension.
Data Presentation: Quantitative Effects of D2 Agonists and Antagonists on Blood Pressure (Analogous Data)
Due to the limited availability of specific quantitative preclinical data for this compound, the following tables summarize data from studies on other potent dopamine D2 agonists, apomorphine and bromocriptine, in rats. This information can serve as a valuable reference for experimental design.
Table 1: Dose-Dependent Hypotensive Effect of Apomorphine in Conscious Rats
| Apomorphine Dose (mg/kg, i.v.) | Peak Decrease in Mean Arterial Pressure (mmHg) | Duration of Effect |
| 0.50 | ~20 | Short-lasting |
| 1.0 | ~35 | Short-lasting |
Data adapted from a study in conscious deoxycorticosterone-acetate salt-hypertensive rats.[10]
Table 2: Reversal of D2 Agonist-Induced Hypotension by Domperidone in Rats
| D2 Agonist | D2 Agonist Dose | Domperidone Dose (mg/kg, i.v.) | Effect on Hypotension |
| Apomorphine | 0.3 mg/kg, i.v. | 0.5 | Reversed hypotension to a pressor effect |
| Bromocriptine | Not specified | Not specified | Blocked hypotension |
Data adapted from studies in conscious and anesthetized rats.[4][10]
Experimental Protocols
Protocol 1: Blood Pressure Measurement in Conscious Rats using Radiotelemetry
Objective: To continuously monitor arterial blood pressure and heart rate in conscious, freely moving rats.
Methodology:
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Aseptically implant a telemetry transmitter (e.g., DSI PhysioTel™) into the peritoneal cavity.
-
Catheterize the abdominal aorta for direct blood pressure measurement.
-
Suture the incision and allow the animal to recover for at least one week before starting the experiment.
-
-
Data Acquisition:
-
House the rat in its home cage placed on a receiver that collects the telemetry signal.
-
Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.
-
Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage).
-
Continuously record blood pressure and heart rate for the duration of the experiment.
-
-
Data Analysis:
-
Analyze the telemetry data to determine the time course and magnitude of the change in blood pressure and heart rate following this compound administration.
-
Compare the post-treatment data to the baseline data for each animal.
-
Protocol 2: Co-administration of Domperidone to Mitigate Hypotension
Objective: To assess the efficacy of domperidone in preventing or reversing this compound-induced hypotension.
Methodology:
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Domperidone alone
-
Group 4: this compound and Domperidone co-administration
-
-
Procedure:
-
Follow the blood pressure monitoring protocol as described above (Protocol 1).
-
For the co-administration group, administer domperidone (e.g., 0.5 mg/kg, i.v. or i.p.) a short time before or concurrently with this compound.
-
Monitor blood pressure and heart rate continuously.
-
-
Analysis:
-
Compare the blood pressure changes in the this compound-alone group to the this compound and domperidone co-administration group to determine if domperidone mitigates the hypotensive effect.
-
Mandatory Visualizations
Caption: this compound-induced vasodilation signaling pathway.
Caption: Troubleshooting workflow for this compound-induced hypotension.
References
- 1. A study of the cardiopressor effects of this compound in the treatment of parkinsonism and pathological aging brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study on the effect and tolerance of this compound on Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective antagonism of the hypotensive effects of dopamine agonists in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of bromocriptine in rats: role of peripheral adrenergic and dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The rat telemetry assay and venous catheter access buttons for use in cardiovascular safety pharmacology assessments - Surgical methods, refinements and colony maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The influence of restraint on blood pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood pressure via telemetry during social confrontations in rats: effects of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular effects of this compound continuous intravenous infusion in fluctuating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blood pressure effects of intravenous apomorphine in conscious deoxycorticosterone-acetate salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Dose Lisuride and Psychic Disturbances
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose lisuride. The information is designed to help address and manage psychic disturbances that may be observed during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the reported psychic disturbances associated with high-dose this compound?
A1: High-dose this compound administration has been associated with a range of psychic disturbances, particularly in clinical settings. These can include hallucinations (both visual and auditory), delusions, confusion, anxiety, mood changes, and paranoid ideation.[1][2] While this compound is not typically considered a hallucinogen in the same class as LSD, at high doses, its complex pharmacology can lead to these adverse psychiatric effects.[3]
Q2: What is the underlying mechanism for this compound-induced psychic disturbances?
A2: this compound's psychic effects are believed to stem from its action as a potent agonist at dopamine D2 receptors and as a partial agonist at serotonin 5-HT2A and 5-HT1A receptors.[3][4] The interplay between these receptor systems is complex. While dopamine D2 receptor agonism is linked to antipsychotic-like effects at lower doses, overstimulation at higher doses can contribute to psychosis.[5] Concurrently, its activity at serotonin receptors, particularly 5-HT2A, a key target for classic hallucinogens, may also play a role in the observed psychic disturbances, although its functional selectivity at this receptor differs from that of classic psychedelics.
Q3: At what doses are these psychic disturbances typically observed?
A3: The dose at which psychic disturbances occur can be variable and depends on individual sensitivity and the clinical population being studied. In patients with Parkinson's disease, these side effects have been reported with high-dose therapy.[2] It is crucial to carefully monitor for these effects during dose-escalation studies.
Data Presentation: Incidence of Psychic Disturbances
The following table summarizes findings from various sources regarding the doses of this compound and the associated psychic disturbances. It is important to note that a clear dose-dependent incidence rate is not well-established in the literature, and much of the data comes from case reports and smaller studies.
| Study Population | This compound Dosage | Observed Psychic Disturbances | Reference |
| Parkinson's Disease Patients | High-dose therapy (specific dose not consistently reported) | Hallucinations, Paranoid Disorders | [1][2] |
| Stimulant Abusers (clinical trial) | Up to 4.0 mg daily | No significant increase in psychosis compared to placebo | [6] |
| Alcohol Dependence (clinical trial) | Not specified | Dizziness and hypotension were noted, but not psychosis | [6] |
| Healthy Subjects | Up to 600 µg | Devoid of psychedelic effects | [7] |
Experimental Protocols
In Vitro Assay: Beta-Arrestin Recruitment Assay
This assay is used to determine the functional selectivity of this compound at the 5-HT2A receptor, which can help in understanding its potential for inducing psychoactive effects.
Objective: To quantify this compound-induced recruitment of β-arrestin to the 5-HT2A receptor.
Materials:
-
HEK293 cells co-expressing a tagged 5-HT2A receptor and a β-arrestin-enzyme fragment fusion protein (e.g., PathHunter® β-arrestin assay).[1][8][9]
-
Cell culture medium and supplements.
-
This compound and a reference 5-HT2A agonist (e.g., serotonin).
-
Assay buffer.
-
Luminometer.
Procedure:
-
Cell Culture: Culture the engineered HEK293 cells according to the supplier's instructions.
-
Cell Plating: Seed the cells into a 384-well plate at an appropriate density and incubate overnight.[9]
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Compound Addition: Add the diluted compounds to the respective wells of the cell plate. Include a vehicle control.
-
Incubation: Incubate the plate for the recommended time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[1]
-
Detection: Add the chemiluminescent substrate to each well and incubate at room temperature in the dark.[9]
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate dose-response curves and calculate EC50 values.
In Vivo Model: Prepulse Inhibition (PPI) Test
The PPI test is a measure of sensorimotor gating, which is often disrupted in psychosis. This model can be used to assess the psychosis-like effects of high-dose this compound in rodents.[10]
Objective: To evaluate the effect of high-dose this compound on the prepulse inhibition of the acoustic startle reflex in rodents.
Apparatus:
-
Acoustic startle reflex chambers equipped with a loudspeaker and a motion sensor.[11]
Animals:
-
Male rats or mice.
Procedure:
-
Acclimation: Place each animal in the startle chamber and allow it to acclimate for a set period (e.g., 5 minutes) with background white noise.[12]
-
Habituation: Present a series of startle pulses (e.g., 120 dB) to habituate the animal to the stimulus.
-
Drug Administration: Administer this compound or vehicle control at the desired doses (e.g., intraperitoneally).
-
Test Session: After a predetermined pretreatment time, begin the test session. The session consists of a pseudo-random presentation of different trial types:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse, e.g., 75 dB) presented shortly before the startle pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Collection: Record the startle amplitude for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: (%PPI) = 100 * [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-pulse trials) / startle amplitude on pulse-alone trials].
Troubleshooting Guides
In Vitro Assay: Beta-Arrestin Recruitment
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background signal | - Cell contamination- Reagent instability- High basal receptor activity | - Check cell culture for contamination.- Prepare fresh reagents.- Use a parental cell line lacking the receptor as a negative control.[1] |
| Low signal-to-noise ratio | - Low receptor expression- Suboptimal assay conditions- Inactive compound | - Verify receptor expression levels.- Optimize cell density, incubation time, and temperature.[1]- Confirm the activity of the reference agonist. |
| Inconsistent results | - Pipetting errors- Edge effects on the plate- Variation in cell passage number | - Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate.- Use cells within a consistent passage number range. |
In Vivo Model: Prepulse Inhibition (PPI) Test
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in startle response | - Animal stress- Environmental noise- Incorrect handling | - Ensure proper acclimation and habituation.[12]- Conduct experiments in a quiet, controlled environment.- Handle animals gently and consistently.[12] |
| No startle response | - Hearing impairment in animals- Equipment malfunction | - Use animals with confirmed normal hearing.- Calibrate the acoustic stimulus and check the motion sensor.[11] |
| Floor or ceiling effects in PPI | - Inappropriate prepulse or pulse intensity- Drug dose is too high or too low | - Optimize the intensities of the prepulse and pulse stimuli.- Conduct a dose-response study to determine the optimal dose range.[13] |
| Unexpected behavioral changes (e.g., hyperactivity) | - Off-target drug effects- Serotonin syndrome-like behaviors | - Observe and record all behavioral changes.- Consider co-administration with selective antagonists to identify the receptor systems involved.[13] |
Visualizations
Caption: Signaling pathways of high-dose this compound leading to psychic disturbances.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Psychiatric side-effects of high-dose this compound therapy in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative Pharmacological Effects of this compound and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 6. This compound, a dopamine D2 receptor agonist, and anticraving drug expectancy as modifiers of relapse in alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 10. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 11. protocols.io [protocols.io]
- 12. amuzainc.com [amuzainc.com]
- 13. The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lisuride Dosage for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing lisuride dosage for long-term experimental studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is an ergoline derivative that acts as a potent agonist at dopamine D2/D3 receptors and serotonin 5-HT1A receptors. It also has some activity at other serotonin and adrenergic receptors. Its effects are complex and can be dose-dependent. For instance, low doses may preferentially act on presynaptic dopamine autoreceptors, leading to a decrease in dopamine release and locomotor activity, while higher doses can directly stimulate postsynaptic D2 receptors, causing hypermotility. The potent 5-HT1A agonism can also significantly influence behavioral outcomes, sometimes mediating effects like hypothermia and a reduction in certain stereotypic behaviors.
Q2: What are the main challenges associated with long-term this compound administration in research models?
Long-term studies with this compound can present several challenges:
-
Development of Tolerance and Sensitization: Chronic administration can lead to a diminished response to some of this compound's effects (tolerance), such as its initial hypoactivity-inducing properties. Conversely, a heightened response to other effects (sensitization), like hypermotility, can also occur. This is thought to be related to adaptive changes in receptor sensitivity, such as the down-regulation of dopamine autoreceptors.
-
Receptor Down-Regulation: Persistent stimulation of D2 receptors by this compound can lead to their down-regulation in various brain regions, which can alter the long-term efficacy of the treatment.
-
Behavioral Side Effects: In both animal models and human patients, long-term high-dose this compound can induce adverse effects, including dyskinesias (abnormal involuntary movements) and psychiatric disturbances.
-
Short Half-Life: this compound has a relatively short plasma half-life (around 2 hours in humans), which can lead to fluctuating plasma concentrations with intermittent dosing (e.g., daily injections). This can impact the consistency of receptor stimulation and contribute to motor fluctuations.
Q3: What are the different methods for long-term this compound administration in animal models?
The most common methods for long-term this compound administration in rodents are:
-
Daily Intraperitoneal (i.p.) Injections: This is a straightforward method for intermittent dosing. However, it can cause stress to the animals and leads to peaks and troughs in plasma concentration.
-
Subcutaneous (s.c.) Infusion via Osmotic Pumps: This method provides continuous and stable delivery of this compound, mimicking a more physiological stimulation of dopamine receptors. It is often the preferred method for long-term studies to avoid the fluctuations associated with injections and has been shown to be more effective in controlling motor fluctuations in Parkinson's disease models.
-
Oral Administration: this compound has low oral bioavailability (10-20%) due to significant first-pass metabolism, making this route less common and potentially more variable in preclinical studies.
Troubleshooting Guides
Issue 1: Loss of Efficacy or Altered Behavioral Response Over Time
Question: I was observing a consistent behavioral effect with my initial this compound dosage, but after several weeks, the effect has diminished (or changed). What could be the cause and how can I troubleshoot this?
Possible Causes:
-
Tolerance: The most likely cause is the development of tolerance to the specific effect you are measuring. For example, the hypoactive effects of low-dose this compound are known to decrease with chronic daily administration.
-
Sensitization: The animal may have become sensitized to other effects of this compound. For instance, while tolerance develops to the hypoactive effects, sensitization can occur to its hypermotility-inducing effects, meaning a lower dose is now required to produce hyperactivity.
-
Receptor Down-Regulation: Long-term continuous D2 receptor agonism can lead to a decrease in the number of D2 receptors, reducing the drug's overall effect.
Troubleshooting Steps:
-
Re-evaluate the Dose-Response Relationship: Conduct a new dose-response study in your chronically treated animals and compare it to the dose-response in naive animals. This will help you quantify the extent of tolerance or sensitization.
-
Consider Intermittent Dosing: If you are using continuous infusion, switching to an intermittent dosing schedule (e.g., daily injections or a 12-hour on/12-hour off infusion) might help mitigate tolerance. However, be aware that intermittent stimulation can sometimes exacerbate sensitization.
-
Assess Receptor Density: If feasible, you can measure D2 receptor density in brain tissue from your chronically treated animals at the end of the study using techniques like radioligand binding assays or western blotting to confirm if down-regulation has occurred.
-
Washout Period: Introduce a drug-free period (washout) and then re-challenge with this compound to see if the original response is restored. The duration of the washout period will depend on the specific adaptation you are studying.
Issue 2: High Variability in Experimental Data
Question: I am seeing high variability in my behavioral or physiological measurements between animals in the same treatment group. What are some potential sources of this variability?
Possible Causes:
-
Inconsistent Drug Administration: For i.p. or s.c. injections, variations in injection technique can lead to differences in absorption and bioavailability.
-
Formulation Issues: If this compound is not fully dissolved or the solution is not stable, the actual dose administered may vary.
-
Stress: Handling and injection stress can significantly impact behavioral outcomes, especially in tests of anxiety and locomotion.
-
Pharmacokinetic Differences: Individual differences in metabolism and clearance can contribute to variability.
Troubleshooting Steps:
-
Refine Administration Technique: Ensure all researchers are using a standardized and consistent injection technique. For subcutaneous infusions with osmotic pumps, ensure proper implantation and priming of the pumps according to the manufacturer's instructions.
-
Check Formulation and Solubility: this compound hydrogen maleate is highly soluble in water, which is a suitable vehicle for infusions. For injections, ensure the drug is completely dissolved before administration. Prepare fresh solutions regularly to avoid degradation.
-
Acclimatize Animals: Properly acclimatize animals to the experimental procedures, including handling and the testing environment, to minimize stress-induced variability.
-
Use Continuous Infusion: If variability is a major concern with injections, switching to osmotic pumps for continuous subcutaneous infusion can provide more stable and consistent drug exposure, thereby reducing variability.
Issue 3: Issues with Subcutaneous Osmotic Pumps
Question: I am using osmotic pumps for continuous this compound delivery, but I am not seeing the expected effect or I suspect the pump is not working correctly. What should I check?
Possible Causes:
-
Improper Priming: Pumps may not have been adequately primed before implantation, leading to a delay in drug delivery.
-
Air Bubbles: Air bubbles trapped in the pump can affect the delivery rate.
-
Drug Instability/Precipitation: The this compound formulation may not be stable at 37°C for the duration of the study, leading to precipitation and blockage.
-
Pump Failure: Although rare, the pump itself could be defective.
Troubleshooting Steps:
-
Verify Priming Protocol: Ensure you are following the manufacturer's recommended priming procedure (typically incubating the filled pump in sterile saline at 37°C for a specified time) to ensure immediate and consistent delivery upon implantation.
-
Careful Filling Technique: Fill the pumps slowly and carefully to avoid introducing air bubbles.
-
Confirm Drug Formulation Stability: While this compound is water-soluble, it is good practice to confirm the stability of your specific formulation at 37°C for the intended duration of your experiment. This can be done by incubating a sample of the formulation and visually inspecting for precipitation or by analytical methods (e.g., HPLC) to check for degradation.
-
Check for Residual Drug: At the end of the study, you can explant the pump and analyze the remaining contents to confirm that the drug was delivered as expected.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Human | Rat | Rabbit | Rhesus Monkey |
| Oral Bioavailability | 10-20% | Higher than monkey | - | Lowest |
| Plasma Half-life | ~2 hours | A few hours | A few hours | A few hours |
| Primary Route of Elimination | Renal and Hepatic | Hepatic | Hepatic | Renal |
| Plasma Protein Binding | 60-70% | - | - | - |
Data compiled from multiple sources.
Table 2: Example Dosages of this compound in Rodent Models for Long-Term Studies
| Species | Dosage | Administration Route | Study Duration | Observed Effect |
| Rat | 25 µg/kg/day | i.p. | 33 days | Initial hypoactivity followed by tolerance and sensitization to hyperactivity. |
| Rat | 100 µg/kg/day | i.p. | 26 days | Down-regulation of D2 receptors. |
| Rat | 0.05 - 0.25 mg/kg/day | i.p. | - | Dose-dependent reduction in immobility in forced swim test. |
| Rat | 2.5 mg/kg/day | i.p. | 14 days | Co-administered with Tiliroside in an MPTP model of Parkinson's disease. |
This table provides examples and the optimal dose should be determined empirically for each specific experimental paradigm.
Experimental Protocols
Protocol 1: Dose-Finding Study for Chronic this compound Administration in Rats
Objective: To determine the optimal dose range of this compound for a long-term study investigating its effects on locomotor activity.
Methodology:
-
Animals: Use adult male Sprague-Dawley rats, group-housed with ad libitum access to food and water, and maintained on a 12:12 hour light-dark cycle.
-
Habituation: Acclimatize the rats to the testing environment (e.g., open field arenas) for several days before the start of the experiment.
-
Dose Selection: Based on literature, select a range of doses to test. For example: Vehicle (saline), 0.025 mg/kg, 0.05 mg/kg, 0.1 mg/kg, and 0.2 mg/kg this compound.
-
Acute Dose-Response:
-
Administer a single i.p. injection of each dose (including vehicle) to separate groups of rats.
-
Immediately place the rats in the open field arena and record locomotor activity for 60-90 minutes.
-
Analyze the data to determine the acute effects of each dose on locomotion (e.g., hypoactivity at lower doses, hyperactivity at higher doses).
-
-
Chronic Administration Phase:
-
Based on the acute effects, select a dose that produces a clear, but not maximal, effect (e.g., a dose that significantly reduces locomotor activity).
-
Treat separate groups of rats daily with the selected dose of this compound or vehicle via i.p. injection for 21-28 days.
-
-
Challenge Doses and Assessment of Tolerance/Sensitization:
-
On days 7, 14, and 21 of chronic treatment, challenge the animals with the selected dose of this compound and measure locomotor activity to assess the development of tolerance.
-
At the end of the chronic treatment period (e.g., day 22), perform a full dose-response challenge. Administer different doses of this compound (e.g., 0.025, 0.05, 0.1, 0.2 mg/kg) to subsets of the chronically treated animals and measure locomotor activity.
-
Compare this dose-response curve to the one generated in naive animals to determine if there is a shift, indicating tolerance or sensitization.
-
Protocol 2: Assessment of Behavioral Sensitization
Objective: To assess whether chronic intermittent this compound administration leads to behavioral sensitization.
Methodology:
-
Induction Phase:
-
Administer a fixed dose of this compound (e.g., a dose that produces a moderate locomotor response) or vehicle to rats every other day for 10-14 days.
-
Measure locomotor activity for 60 minutes after each injection. An increase in the locomotor response to the same dose over the induction period indicates the development of sensitization.
-
-
Withdrawal Phase:
-
After the last injection of the induction phase, leave the animals undisturbed in their home cages for a withdrawal period of 7-14 days.
-
-
Expression Phase:
-
After the withdrawal period, challenge all animals (both those that received this compound and those that received vehicle during induction) with a single injection of the same dose of this compound used during the induction phase.
-
Measure locomotor activity for 60 minutes.
-
A significantly greater locomotor response in the animals that were chronically pre-treated with this compound compared to the vehicle pre-treated animals indicates the expression of behavioral sensitization.
-
Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.
Lisuride Transdermal Patch Development: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of a lisuride transdermal patch.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of a this compound transdermal patch over oral administration?
A1: The primary advantage of a transdermal patch is to bypass hepatic first-pass metabolism, which can significantly reduce the bioavailability of orally administered drugs like this compound.[1] This delivery system allows for sustained and controlled release of the drug, maintaining consistent plasma levels over an extended period, which can enhance therapeutic efficacy and patient compliance.[1]
Q2: Which polymers are commonly used in the formulation of a matrix-type this compound transdermal patch?
A2: Common polymers for a matrix-type this compound patch include combinations of hydrophilic and hydrophobic polymers such as Eudragit L-100, Hydroxypropyl Methylcellulose (HPMC) K4M, and HPMC K15M.[1] The choice of polymer and its concentration significantly impacts the drug release profile.[1]
Q3: What is the role of permeation enhancers in a this compound transdermal patch?
A3: Permeation enhancers are crucial for overcoming the barrier properties of the stratum corneum, the outermost layer of the skin.[2][3] For a this compound patch, substances like propylene glycol and Tween-80 can be used to facilitate the diffusion of the drug through the skin and into the bloodstream.[1]
Q4: What are the critical physicochemical parameters to evaluate for a this compound transdermal patch?
A4: Critical physicochemical parameters include physical appearance, flatness, weight variation, thickness, folding endurance, drug content, moisture uptake, and moisture content.[1] These evaluations ensure the patch's stability, uniformity, and performance.
Q5: What is a common in vitro method to assess the drug release from a this compound transdermal patch?
A5: A common in vitro method is the drug release study using a Franz diffusion cell.[2][4][5][6] This method typically involves mounting the patch on a membrane (such as a dialysis membrane) that separates the patch from a receptor medium (e.g., phosphate buffer at pH 7.4) maintained at a constant temperature (37°C).[1] Samples are withdrawn from the receptor medium at various time points to determine the cumulative drug release.[1]
Troubleshooting Guides
Issue 1: Low Cumulative Drug Release in In Vitro Studies
Q: My in vitro drug release study shows a lower than expected cumulative release of this compound from the patch. What are the potential causes and how can I troubleshoot this?
A: Low cumulative drug release can be attributed to several factors. Here's a step-by-step troubleshooting guide:
-
Check Polymer Composition: The type and concentration of the polymer matrix are critical for drug release.
-
Possible Cause: The polymer matrix may be too dense or have a low affinity for the drug, thus hindering its release. For instance, HPMC K15M might show a slower release profile compared to HPMC K4M.[1]
-
Solution: Try varying the polymer ratios. For example, decreasing the concentration of a high-viscosity polymer or incorporating a more hydrophilic polymer could enhance the release rate.
-
-
Evaluate Permeation Enhancer Concentration: The concentration of the permeation enhancer might be insufficient.
-
Possible Cause: An inadequate amount of permeation enhancer will not effectively disrupt the stratum corneum surrogate (the dialysis membrane in this case).
-
Solution: Incrementally increase the concentration of the permeation enhancer (e.g., propylene glycol or Tween-80) in your formulation and observe the impact on the release profile.
-
-
Assess Patch Thickness and Uniformity:
-
Possible Cause: An overly thick or non-uniform patch can lead to a longer diffusion path and inconsistent drug release.
-
Solution: Ensure your casting and drying processes result in a thin, uniform patch. Re-evaluate your solvent casting technique for consistency.
-
-
Verify Experimental Conditions of the Franz Diffusion Cell:
-
Possible Cause: Incorrect experimental setup can lead to inaccurate results. Ensure the temperature of the receptor medium is maintained at 37°C, the stirring is constant, and the membrane is properly mounted without any air bubbles.
-
Solution: Calibrate your equipment and standardize your experimental protocol.
-
Issue 2: Drug Crystallization on the Patch Surface During Storage
Q: I have observed crystal growth on the surface of my this compound patches after a period of storage. What causes this and how can I prevent it?
A: Drug crystallization is a common issue in transdermal patch development, particularly with matrix-type patches where the drug is dispersed in a polymer.[7]
-
Understand the Cause:
-
Supersaturation: Crystallization often occurs when the drug concentration in the polymer matrix exceeds its saturation solubility.[8] This can happen as the solvent evaporates during the drying process.
-
Polymer-Drug Incompatibility: The chosen polymer may not be able to maintain the drug in a molecularly dispersed state over time.
-
-
Troubleshooting and Prevention:
-
Incorporate a Crystallization Inhibitor: The addition of a crystallization inhibitor can help maintain the drug in an amorphous state. Polyvinylpyrrolidone (PVP) has been shown to be effective in inhibiting drug crystallization in transdermal patches.[7][9]
-
Optimize Drug Loading: Carefully determine the saturation solubility of this compound in your polymer matrix and avoid exceeding this concentration.
-
Modify the Polymer Matrix: Blending different polymers can sometimes improve the solubility of the drug and prevent crystallization.
-
Control the Drying Process: A rapid drying process can sometimes trap the drug in an amorphous state, but this needs to be carefully controlled to avoid other issues.
-
Issue 3: Poor Adhesion of the Patch to the Skin
Q: My formulated this compound patch does not adhere well to the skin. What are the possible reasons and solutions?
A: Poor adhesion is a critical failure for a transdermal patch as it directly impacts the drug delivery to the patient.[10][11]
-
Identify the Cause:
-
Inappropriate Adhesive: The pressure-sensitive adhesive (PSA) used may not be suitable for skin contact or may have been compromised by other formulation components.
-
Plasticizer Effect: Some components in the formulation, including the drug itself, can act as plasticizers, reducing the cohesive strength of the adhesive.[12]
-
Surface Properties: The patch surface may not be optimal for adhesion due to roughness or the presence of residual solvents.
-
-
Solutions to Improve Adhesion:
-
Select a Biocompatible PSA: Choose a medical-grade PSA known for good skin adhesion and low irritation potential.
-
Optimize Formulation Components: Evaluate the interaction between the drug, enhancers, and the adhesive. It may be necessary to adjust the concentrations or choose different excipients that do not negatively impact adhesion.
-
Evaluate Different Adhesive Types: There are various types of PSAs (e.g., acrylics, silicones, polyisobutylenes). Testing different types may lead to a more suitable option for your formulation.
-
Ensure Proper Drying: Residual solvents can significantly affect adhesion. Ensure your drying process is sufficient to remove all solvents.
-
Data Presentation
Table 1: Representative Physicochemical Evaluation of this compound Transdermal Patch Formulations
| Formulation Code | Thickness (mm) (Mean ± SD) | Weight Variation (mg) (Mean ± SD) | Folding Endurance (Mean ± SD) | Drug Content (%) (Mean ± SD) | Moisture Content (%) (Mean ± SD) |
| F1 | 0.21 ± 0.02 | 152 ± 2.1 | 285 ± 5 | 98.5 ± 0.8 | 2.1 ± 0.1 |
| F2 | 0.23 ± 0.01 | 155 ± 1.8 | 291 ± 3 | 99.1 ± 0.5 | 2.3 ± 0.2 |
| F3 | 0.22 ± 0.03 | 153 ± 2.5 | 288 ± 6 | 98.8 ± 0.7 | 2.2 ± 0.1 |
Note: The data presented in this table is for illustrative purposes and represents typical results for transdermal patch development.
Table 2: In Vitro Cumulative Percentage Drug Release of this compound Transdermal Patch Formulations
| Time (hours) | Formulation F1 (%) | Formulation F2 (%) | Formulation F3 (%) |
| 1 | 12.5 | 15.2 | 13.8 |
| 2 | 25.1 | 30.5 | 27.6 |
| 4 | 45.3 | 55.1 | 49.8 |
| 6 | 62.8 | 76.2 | 68.9 |
| 8 | 78.4 | 92.3 | 83.5 |
| 12 | 90.1 | 98.5 | 92.4 |
Note: The data presented in this table is for illustrative purposes and represents typical results for transdermal patch development.
Experimental Protocols
Preparation of this compound Transdermal Patch (Solvent Casting Method)
-
Polymer Solution Preparation: Accurately weigh the specified amounts of polymers (e.g., HPMC K4M and Eudragit L-100) and dissolve them in a suitable solvent or solvent mixture (e.g., ethanol and water) with continuous stirring until a clear solution is formed.[4][13]
-
Drug and Excipient Incorporation: Accurately weigh the this compound and dissolve it in the polymer solution. Add the plasticizer (e.g., propylene glycol) and permeation enhancer (e.g., Tween-80) to the solution and stir until a homogenous mixture is obtained.[4]
-
Casting: Pour the final solution into a petri dish or onto a backing membrane placed on a flat surface.[4] Ensure a uniform thickness of the cast solution.
-
Drying: Allow the solvent to evaporate at room temperature or in a controlled oven at a specific temperature (e.g., 40°C) for 24 hours.[13][14]
-
Patch Cutting and Storage: Once dried, carefully remove the patch and cut it into the desired size and shape. Store the patches in a desiccator to protect them from moisture.
In Vitro Drug Release Study (Franz Diffusion Cell)
-
Apparatus Setup: Set up the Franz diffusion cell. The receptor compartment should be filled with a suitable receptor medium (e.g., phosphate buffer pH 7.4).[4] Ensure the medium is de-gassed to prevent air bubble formation.
-
Temperature and Stirring: Maintain the temperature of the receptor medium at 37 ± 0.5°C and stir the medium at a constant speed (e.g., 50 rpm) using a magnetic stirrer.[4]
-
Membrane Mounting: Mount a dialysis membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring there are no air bubbles trapped underneath.[4]
-
Patch Application: Cut the transdermal patch to a size that fits the donor compartment and place it on the membrane with the drug-releasing side facing the receptor medium.[4]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw a specific volume of the sample from the receptor compartment and immediately replace it with an equal volume of fresh receptor medium to maintain sink conditions.[1]
-
Analysis: Analyze the withdrawn samples for this compound content using a validated analytical method, such as UV-Visible spectrophotometry at 266 nm.[1]
-
Data Calculation: Calculate the cumulative amount of drug released per unit area at each time point and plot the cumulative percentage of drug release against time.
Mandatory Visualizations
Caption: Workflow for this compound Transdermal Patch Formulation.
Caption: In Vitro Drug Release Study Workflow.
References
- 1. ijarpr.com [ijarpr.com]
- 2. permegear.com [permegear.com]
- 3. Transdermal Patch Defects – Pharma.Tips [pharma.tips]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. Formulation, Characterization, and In Vitro Evaluation of Transdermal Patches for Inhibiting Crystallization of Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Considerations for Optimal Transdermal Drug Delivery - Page 6 [medscape.com]
- 11. Transdermal drug delivery systems: Analysis of adhesion failure | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 12. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 13. Formulation and Evaluation of Transdermal Patches Containing BGP-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of Lisuride
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the challenges associated with the poor and variable oral bioavailability of lisuride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What causes the poor and variable oral bioavailability of this compound?
This compound's oral bioavailability is generally low, ranging from 10-20%, and is subject to significant variability.[1] This is primarily due to extensive first-pass metabolism in the liver, where a large fraction of the absorbed drug is metabolized before it can reach systemic circulation.[2] Studies in Parkinson's disease patients have shown a very wide range of plasma concentrations following a standard oral dose, highlighting large interindividual differences in absorption and metabolism.[3]
Q2: What are the main factors that influence the oral absorption of a drug like this compound?
Several factors can impact a drug's journey from administration to systemic circulation. These are broadly categorized as:
-
Physicochemical Properties: These include the drug's solubility in aqueous solutions, its stability in the gastrointestinal (GI) tract's varying pH, and its molecular size.[4][5]
-
Physiological Factors: The rate of gastric emptying, intestinal transit time, and the presence of food can all alter drug absorption.[4][5]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein. Significant metabolism by liver enzymes, known as the first-pass effect, can substantially reduce the amount of active drug reaching the bloodstream.[2][5]
Troubleshooting Guides
Problem: High inter-subject variability in plasma concentrations after oral administration.
Q: My in vivo experiments using standard oral this compound result in highly variable plasma concentrations, making the data difficult to interpret. What strategies can I employ for more consistent systemic exposure?
A: High variability is a known characteristic of oral this compound due to its extensive first-pass metabolism.[3] To achieve more consistent and predictable plasma levels, consider alternative administration routes that bypass the gastrointestinal tract and the liver's first-pass effect.
The following diagram outlines a decision-making process for choosing a suitable alternative route based on experimental requirements.
Caption: Decision tree for alternative this compound delivery routes.
| Route | Advantages | Disadvantages | Key Experimental Considerations |
| Intranasal | Bypasses first-pass metabolism; rapid onset of action; potential for direct brain delivery.[6] | Limited volume capacity; potential for mucosal irritation. | Formulation as a nanoemulsion can enhance absorption and brain targeting.[6] |
| Transdermal | Provides continuous, sustained drug delivery; avoids first-pass metabolism; improves patient compliance.[7][8] | Slow onset of action; potential for skin irritation; requires permeation enhancers.[9] | The patch formulation must include a permeation enhancer to achieve therapeutic flux rates (approx. 1-2 mcg/cm²/hr).[9] |
| Buccal/Sublingual | Avoids first-pass metabolism; rapid absorption and onset of action; ease of administration.[10][11] | Limited surface area for absorption; drug can be washed away by saliva. | Mucoadhesive formulations can increase residence time and improve absorption efficiency.[10] |
Problem: Low systemic exposure (AUC, Cmax) when oral administration is required.
Q: My experimental design requires oral administration, but I am observing very low plasma concentrations of this compound. How can I improve its oral bioavailability?
A: When the oral route is mandatory, advanced formulation strategies can protect this compound from degradation and enhance its absorption. Nanoparticle-based and lipid-based formulations are two effective approaches.
Encapsulating this compound into nanoparticles can significantly improve its oral bioavailability by increasing the drug's surface area, enhancing its dissolution rate, and protecting it from the harsh GI environment.[12][13]
Caption: Workflow for developing and testing a this compound nano-formulation.
This protocol is adapted from methodologies for creating nanoemulsions for poorly soluble drugs.
-
Oil Phase Preparation: Dissolve a specific amount of this compound in a suitable oil (e.g., oleic acid, Capryol 90) with gentle heating and stirring.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).
-
Emulsification: Add the oil phase dropwise to the aqueous phase under continuous high-speed homogenization (e.g., 10,000 rpm for 15 minutes).
-
Nanoemulsion Formation: Subject the resulting coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range (<200 nm).
-
Characterization: Analyze the formulation for droplet size, polydispersity index (PDI), zeta potential, and drug content.
LBFs improve oral bioavailability by dissolving the drug in a lipid carrier, which can then be more easily absorbed through the lymphatic system, partially bypassing the liver's first-pass metabolism.[14][15] Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI tract.[16]
The following table describes the typical composition of different LBF types according to the Lipid Formulation Classification System (LFCS).[15]
| LBF Type | Composition | Dispersion Characteristics |
| Type I | Oils without surfactants. | Non-dispersing; requires digestion for drug release. |
| Type II | Oils and water-insoluble surfactants (HLB < 12). | Forms Self-Emulsifying Drug Delivery Systems (SEDDS). |
| Type IIIa | Oils, water-soluble surfactants (HLB > 12), and co-solvents. | Forms SEDDS with smaller particle size. |
| Type IIIb | Oils, water-soluble surfactants, and co-solvents. | Forms Self-Microemulsifying (SMEDDS) or Self-Nanoemulsifying (SNEDDS) Drug Delivery Systems. |
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Peceol), surfactants (e.g., Kolliphor EL, Tween 20), and co-solvents (e.g., Transcutol HP, PEG 400). Select the components that show the highest solubilizing capacity for this compound.
-
-
Constructing Ternary Phase Diagrams:
-
Prepare a series of formulations by mixing the selected oil, surfactant, and co-solvent in different ratios.
-
Visually observe the mixture after adding it to water to identify the ratios that form stable and clear nano- or micro-emulsions. This helps define the self-emulsification region.
-
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial according to the optimal ratio determined from the phase diagram.
-
Add the required amount of this compound to the mixture.
-
Vortex and gently heat (if necessary) until a clear, homogenous solution is formed.
-
-
Characterization and Evaluation:
-
Assess the self-emulsification time and the resulting droplet size upon dilution in simulated gastric and intestinal fluids.
-
Perform in vitro drug release studies using a dialysis method to ensure the formulation releases the drug effectively.
-
Caption: Absorption pathway of lipid-based formulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. Disposition of oral this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Designing this compound intranasal nanocarrier system for reduction of oxidative damage with enhanced dopamine level in brain for Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transdermal this compound delivery in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US5229129A - Transdermal administration of this compound - Google Patents [patents.google.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 12. jchr.org [jchr.org]
- 13. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Lisuride Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the solubility of lisuride for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and which form should I use for my experiments?
A1: this compound is an ergot derivative that functions as a potent agonist at dopamine and serotonin receptors.[1][2] It is commercially available in two primary forms: this compound free base and this compound maleate salt.[3][4] The maleate salt generally offers improved solubility in aqueous solutions compared to the free base, though both are poorly soluble in water.[5][6] For most in vitro applications, preparing a high-concentration stock in an organic solvent like DMSO is the standard practice for both forms. The choice may depend on your specific experimental buffer system and downstream applications. Always refer to the manufacturer's certificate of analysis for batch-specific data.[7]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound.[8][9] It is crucial to use anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed water can negatively impact the solubility of the compound.[9][10]
Q3: How should I properly store this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[11] For storage, the recommended temperatures are -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) storage.[9][10] Ensure the vials are sealed tightly to prevent moisture absorption.
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
A4: The tolerance of cell lines to DMSO varies, but a final concentration of 0.1% to 0.5% (v/v) in the culture medium is generally considered safe for most cell types. It is critical to run a vehicle control experiment, treating cells with the same final concentration of DMSO as your this compound-treated samples, to ensure that any observed effects are due to the drug and not the solvent.[12][13]
Q5: My this compound powder is not dissolving completely in DMSO. What steps can I take?
A5: If you encounter difficulty dissolving this compound, you can employ several techniques to aid dissolution. Gentle warming of the solution in a water bath (e.g., to 37°C or up to 60°C for short periods) combined with vortexing or sonication can significantly improve solubility.[9][10][14] Always ensure the vial is securely capped during these procedures.
Troubleshooting Guide
Problem: My this compound precipitated out of solution after I diluted the DMSO stock into my aqueous culture medium.
This is a common issue that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.
-
Possible Cause 1: Poor Initial Dissolution. The compound may not have been fully dissolved in the DMSO stock, leading to the transfer of microcrystals that act as seeds for precipitation.
-
Solution: Before diluting, carefully inspect your DMSO stock solution against a light source to ensure it is a clear, homogenous solution with no visible particulates. If needed, apply gentle warming or sonication to the stock solution to ensure complete dissolution.[14]
-
-
Possible Cause 2: Exceeded Solubility Limit. The final concentration of this compound in your cell culture medium may exceed its maximum aqueous solubility, causing the excess to precipitate.
-
Solution: Try lowering the final working concentration of this compound. Additionally, ensure the DMSO stock is added to the medium with vigorous mixing or vortexing to facilitate rapid dispersion, which can help prevent localized high concentrations that trigger precipitation.
-
-
Possible Cause 3: Temperature Shock & pH. Adding a room temperature or cold DMSO stock to warm (37°C) culture medium can cause a rapid temperature change that reduces solubility. The pH of the final medium can also influence the solubility of this compound salts.[11][15]
-
Solution: Gently warm the DMSO stock aliquot to room temperature before adding it to your pre-warmed (37°C) culture medium. If solubility issues persist, consider whether the pH of your medium is optimal. This compound's solubility can be pH-dependent.[15]
-
-
Possible Cause 4: Media Components. Components within the culture medium, such as salts and proteins, can sometimes interact with the compound or change the solvent properties, leading to precipitation.[11][16]
-
Solution: Prepare the final working solution by adding the DMSO stock to a small volume of medium first, ensuring it is fully dispersed before adding it to the final culture volume. In some cases, using serum-free media for the initial dilution step can be beneficial.
-
Caption: Troubleshooting workflow for this compound precipitation.
Physicochemical & Solubility Data
Table 1: Physicochemical Properties of this compound Forms
| Property | This compound (Free Base) | This compound Maleate | Citation(s) |
| Molecular Formula | C₂₀H₂₆N₄O | C₂₄H₃₀N₄O₅ | [3][5] |
| Molecular Weight | ~338.4 g/mol | ~454.52 g/mol | [3][5][8] |
| Appearance | Solid, white to off-white powder | Solid, white to off-white powder | [10][17] |
Table 2: this compound Solubility Data
| Solvent | Form | Concentration | Notes | Citation(s) |
| DMSO | Maleate | Up to 100 mM | - | [8] |
| DMSO | Free Base | Up to 100 mg/mL (~295 mM) | May require sonication. | [9] |
| DMSO | Maleate | 25 mg/mL (~55 mM) | Requires sonication and warming to 60°C. | [10] |
| Water | Free Base | ~0.14 mg/mL | Poorly soluble. | [1] |
| Aqueous Buffer | Maleate | 2 mg / 3 mL (~0.67 mg/mL) | Achieved in buffered solutions (pH 3.5-5.1). | [15] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (10 mM in DMSO)
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Use personal protective equipment.
-
Weighing: Accurately weigh the required amount of this compound maleate (MW: 454.52 g/mol ). To make 1 mL of a 10 mM solution, you will need 4.545 mg.
-
Solvent Addition: Add the weighed this compound maleate to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO (for 1 mL total volume).
-
Dissolution: Vortex the solution vigorously for 2-3 minutes. If the solid does not completely dissolve, place the tube in a 37°C water bath or sonicator for 5-10 minutes.[14]
-
Verification: Visually inspect the solution to ensure it is clear and free of any precipitate before proceeding.
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -80°C.[9][10]
Protocol 2: Preparation of a this compound Working Solution (e.g., 10 µM in Cell Culture Medium)
-
Pre-warm Medium: Place the required volume of your complete cell culture medium in a 37°C water bath.
-
Thaw Stock: Remove one aliquot of your 10 mM this compound stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Dilution: This is a 1:1000 dilution. In a sterile tube, pipette 999 µL of the pre-warmed culture medium. Add 1 µL of the 10 mM this compound stock solution directly into the medium.
-
Mixing: Immediately cap the tube and vortex gently or invert several times to ensure the this compound is evenly dispersed. This rapid mixing is crucial to prevent precipitation.[14]
-
Application: Use the freshly prepared working solution to treat your cells immediately. Do not store diluted aqueous solutions of this compound.
Caption: Experimental workflow for preparing this compound solutions.
Key Signaling Pathways
This compound exerts its biological effects by interacting with multiple G-protein coupled receptors (GPCRs). It is primarily known as a high-affinity agonist for dopamine D2-like receptors (D2, D3, D4) and the serotonin 5-HT1A receptor.[8][9] Its activity at these receptors is linked to its therapeutic effects in conditions like Parkinson's disease.[1] Additionally, this compound acts as an antagonist at 5-HT2B receptors, which is a notable property as agonism at this receptor has been linked to cardiac valvulopathy with other ergot derivatives.[8][18]
Caption: Simplified signaling pathways for this compound.
References
- 1. This compound | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound Maleate | C24H30N4O5 | CID 5282421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Subcutaneous this compound infusion in Parkinson's disease: clinical results using different modes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound maleate | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. US20090239894A1 - Stabilized aqueous solutions of ergoline compounds - Google Patents [patents.google.com]
- 16. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Lisuride Treatment for Motor Fluctuations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of lisuride to reduce motor fluctuations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in reducing motor fluctuations?
This compound is an ergoline derivative that acts as a potent dopamine agonist, particularly at D2 and D3 receptors in the brain.[1][2] By providing continuous dopaminergic stimulation, subcutaneous infusion of this compound helps to alleviate the "on-off" fluctuations experienced by patients with Parkinson's disease who are on long-term levodopa therapy.[3][4][5] This continuous stimulation is thought to normalize alterations at both presynaptic and postsynaptic dopaminergic levels that contribute to motor complications.[6] this compound also interacts with serotonin and adrenergic receptors, which may contribute to its overall therapeutic and side effect profile.[1]
Q2: What are the common starting dosages and administration methods for this compound in a research setting?
In clinical studies, this compound is typically administered via a continuous subcutaneous infusion using a portable pump.[3][7] A common approach is to initiate treatment in combination with the patient's existing oral levodopa regimen.[5][7]
For subcutaneous infusion, a starting concentration of 1 mg of this compound hydrogen maleate diluted in 1 ml of sterile water is often used.[4] The infusion can be administered over a 12-hour or 24-hour period.[3][5] In some studies, this compound has been given as a standalone treatment, while in others it is combined with oral levodopa.[3]
Q3: What are the expected therapeutic outcomes when using this compound for motor fluctuations?
Studies have shown that continuous subcutaneous this compound infusion can significantly reduce motor fluctuations and dyskinesia.[4] Patients treated with this compound infusions have demonstrated a marked improvement in mobility and a reduction in "off" time.[4][5][7][8] In a long-term study, patients receiving this compound infusions showed sustained benefits over a four-year period, with stable Unified Parkinson's Disease Rating Scale (UPDRS) scores in both "on" and "off" states, whereas the scores of patients on oral levodopa deteriorated.[4]
Q4: Can this compound be used as a monotherapy for Parkinson's disease?
While this compound has been investigated as an initial monotherapy to delay the need for levodopa, long-term studies suggest that many patients will eventually require the addition of levodopa for adequate symptom control.[9] However, initiating treatment with a dopamine agonist like this compound may help to decrease and postpone the development of motor fluctuations compared to starting with levodopa alone.[9]
Troubleshooting Guides
Problem 1: Suboptimal reduction in "off" time or persistent motor fluctuations.
-
Possible Cause: Inadequate this compound dosage.
-
Possible Cause: Suboptimal combination with oral levodopa.
-
Possible Cause: Disease progression.
-
Solution: As Parkinson's disease progresses, the therapeutic window for dopaminergic agents can narrow. Re-evaluation of the overall treatment strategy, including the potential for combination therapy with other classes of antiparkinsonian drugs, may be necessary.
-
Problem 2: Emergence or worsening of dyskinesias.
-
Possible Cause: Excessive dopaminergic stimulation.
-
Solution: This can be a common side effect. Management strategies include reducing the dose of this compound, decreasing the dosage of concomitant oral levodopa, or adjusting the timing of either medication.[5] The improvement in dyskinesia may occur gradually over several weeks to months after initiating this compound infusion.[4]
-
Problem 3: Psychiatric side effects (e.g., confusion, hallucinations).
-
Possible Cause: Dopaminergic and serotonergic effects of this compound.
-
Solution: Psychiatric disturbances are a significant potential side effect of this compound treatment and can be dose-limiting.[7][8][12] Reducing the this compound dosage is the first step.[10] In severe cases, discontinuation of this compound may be necessary.[7] Careful screening for a history of psychiatric symptoms is important before initiating treatment.
-
Problem 4: Infusion site reactions (e.g., nodules, hematoma).
-
Possible Cause: Local reaction to the subcutaneous infusion.
Data Presentation
Table 1: Summary of Clinical Studies on Subcutaneous this compound Infusion for Motor Fluctuations
| Study | Number of Patients | This compound Dosage | Key Outcomes |
| Vaamonde et al., 1991[5][8] | 38 | 111.3 +/- 29.5 µg/h (24h infusion) | Marked initial improvement in mobility with an 87.5% mean reduction in "off" hours. However, 23 patients later developed difficult-to-control dyskinesias or "off" periods. Psychiatric side effects were a major limiting factor in 18 patients.[5][8] |
| Stocchi et al. (4-year trial)[4] | Not specified | Not specified | Significant reduction in both motor fluctuations and dyskinesia compared to patients receiving standard oral therapies. Benefits persisted for the 4-year duration of the study. UPDRS scores in 'ON' and 'OFF' states did not significantly change in the this compound group but deteriorated in the levodopa group.[4] |
| Obeso et al., 1986[11] | 12 | 0.59 mg (mean) over 9.0 hours (IV infusion) | Significant reduction in the number of "off" hours in all patients. Additional oral levodopa was necessary for normal mobility. Severe hypotension occurred in 2 patients.[11] |
| Bittkau & Przuntek, 1988[12] | Not specified | Not specified | Subcutaneous this compound infusions markedly reduce motor-response fluctuations, dystonias, and hyperkinesias, but carry a risk of inducing confusion or psychosis.[12] |
| López-Lozano et al., 1988[7] | 4 | 41 to 104 µg/h | Marked improvement in mobility was observed in every patient. Severe biphasic dyskinesias almost remitted in one patient. Common side effects included subcutaneous nodules. One patient developed acute psychiatric disturbances requiring exclusion from the study.[7] |
| Gancher et al., 1995 (referenced in[4]) | Not specified | Not specified | Continuous infusions of this compound have been shown to consistently reduce 'OFF' time and the severity of motor fluctuations.[4] |
Experimental Protocols
Protocol 1: Assessment of Motor Fluctuations using Patient Diaries and UPDRS
This protocol is a standard method for quantifying motor fluctuations in clinical and research settings.
Objective: To quantitatively assess the duration and severity of "on" and "off" periods and dyskinesias.
Materials:
-
Patient self-reporting diary
-
Unified Parkinson's Disease Rating Scale (UPDRS) scoring sheet
-
Trained clinical evaluator
Methodology:
-
Patient Diary:
-
Patients are instructed to record their motor state at predefined intervals (e.g., every 30 minutes) throughout the day for a specified period (e.g., 3 consecutive days).
-
Motor states are typically categorized as:
-
"On": Good motor control.
-
"On with troublesome dyskinesias": Good motor control but with involuntary movements that are bothersome.
-
"On with non-troublesome dyskinesias": Good motor control with involuntary movements that are not bothersome.
-
"Off": Poor motor control, return of Parkinsonian symptoms.
-
"Asleep".
-
-
The total number of hours spent in each state is calculated to determine the percentage of the waking day spent "on" and "off".
-
-
UPDRS Evaluation:
-
A trained evaluator administers the UPDRS (specifically Part III for motor examination and Part IV for complications of therapy) at baseline and at specified follow-up time points.
-
Evaluations should be performed in both the "off" state (after overnight withdrawal of antiparkinsonian medication) and the "on" state (after a morning dose of medication).
-
Changes in UPDRS scores over time provide an objective measure of treatment efficacy on motor symptoms and complications.
-
Mandatory Visualizations
References
- 1. This compound | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound Maleate used for? [synapse.patsnap.com]
- 3. Subcutaneous this compound infusion in Parkinson's disease: clinical results using different modes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Subcutaneous this compound infusion in Parkinson's disease. Response to chronic administration in 34 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous this compound effects on central dopaminergic mechanisms in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of Parkinson's disease with subcutaneous this compound infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. [Combination therapy with this compound and L-dopa in the early stages of Parkinson's disease decreases and delays the development of motor fluctuations. Long-term study over 10 years in comparison with L-dopa monotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of a low-dose subcutaneous this compound infusion in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intravenous this compound corrects oscillations of motor performance in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic s.c. This compound in Parkinson's disease--motor-performance and avoidance of psychiatric side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Window of Lisuride in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preclinical studies aimed at improving the therapeutic window of lisuride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dopamine D2 receptor agonist, but it also exhibits partial agonist activity at serotonin 5-HT1A and 5-HT2A receptors.[1][2][3][4] This dual action contributes to both its therapeutic effects in models of Parkinson's disease and its side-effect profile.
Q2: What are the common preclinical models used to study this compound?
Common preclinical models include rodent models of Parkinson's disease (e.g., 6-hydroxydopamine [6-OHDA]-lesioned rats and mice), models of depression (e.g., forced swim test), and assessments of motor activity and stereotyped behaviors.[5][6][7][8][9][10][11]
Q3: What are the known side effects of this compound in preclinical models?
Commonly observed side effects at higher doses include hypothermia, stereotyped behaviors (e.g., head-weaving, sniffing), hypotension, and sedation.[7][12][13] Understanding the dose-response relationship is crucial to minimizing these effects.
Q4: What are the strategies to improve the therapeutic window of this compound?
Current research focuses on three main strategies:
-
Alternative Drug Delivery Systems: Continuous delivery methods like subcutaneous infusions and transdermal patches aim to maintain stable plasma concentrations, thereby reducing motor fluctuations and side effects associated with pulsatile oral dosing.[14][15][16][17]
-
Novel Formulations: Intranasal nanoemulsions are being explored to enhance direct brain delivery, potentially increasing efficacy at lower systemic doses and reducing peripheral side effects.[18]
-
Combination Therapies: Co-administration of this compound with other therapeutic agents, such as L-DOPA or the flavonoid tiliroside, may offer synergistic effects, allowing for lower doses of this compound and an improved side-effect profile.[9][19]
Troubleshooting Guides
Issue 1: High Incidence of Dyskinesias or Stereotyped Behaviors
Question: My animals are exhibiting excessive stereotyped behaviors (e.g., gnawing, head weaving) after this compound administration. How can I mitigate this?
Answer:
-
Dose Reduction: Stereotyped behaviors are often dose-dependent. A systematic dose-reduction study is recommended to find the optimal dose that provides therapeutic benefit without inducing excessive stereotypies.
-
Continuous Administration: Switching from bolus injections to continuous subcutaneous infusion can help maintain a steady-state concentration of this compound, which has been shown to reduce the incidence of dyskinesias.[20]
-
Combination Therapy: Consider co-administering this compound with a lower dose of L-DOPA. This combination has been shown to provide equivalent therapeutic benefit to high-dose L-DOPA alone, with a significant reduction in dyskinesias.[19]
Issue 2: Significant Drop in Blood Pressure and Sedation
Question: I am observing significant hypotension and sedative effects in my animals, which is interfering with behavioral testing. What can I do?
Answer:
-
Acclimatization and Gradual Dosing: Acclimatize the animals to the experimental procedures and introduce this compound in a dose-escalating manner. This can help induce tolerance to the hypotensive and sedative effects.[21]
-
Route of Administration: The route of administration can influence the pharmacokinetic profile and the intensity of side effects. For instance, transdermal delivery provides a slower absorption and more stable plasma levels, which may reduce the peak-dose hypotensive effects.[14]
-
Monitoring and Supportive Care: Closely monitor the animals for signs of distress. Ensure easy access to food and water, and maintain a stable ambient temperature, as this compound can also induce hypothermia.[13]
Issue 3: High Variability in Behavioral Readouts
Question: There is a high degree of variability in the behavioral responses to this compound between my animals. How can I improve the consistency of my results?
Answer:
-
Control for Environmental Factors: Ensure that all experimental conditions, including lighting, noise levels, and handling procedures, are consistent across all animals and testing sessions.
-
Animal Characteristics: Factors such as age, weight, and strain of the animal can influence drug metabolism and behavioral responses. Ensure that these are consistent within your experimental groups.
-
Pharmacokinetic Variability: The absorption and metabolism of this compound can vary between individual animals.[22] Consider measuring plasma concentrations of this compound to correlate with behavioral outcomes and identify potential outliers.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route of Administration | Dose (µg/kg) | Tmax (min) | Cmax (ng/mL) | Terminal Half-life (hours) | Bioavailability (%) | Reference(s) |
| Rat | Oral | 100 | - | - | ~2 | - | [22] |
| Rabbit | Oral | 100 | - | - | ~2 | - | [22] |
| Rhesus Monkey | Oral | 100 | - | - | ~2 | - | [22] |
| Human | Intravenous | 25 | - | - | 1.5 | 100 | [23] |
| Human | Intramuscular | 25 | 12-15 | - | - | 90 | [23] |
| Human | Subcutaneous | 25 | 12-15 | - | - | 94 | [23] |
| Human (Parkinson's Patients) | Subcutaneous Infusion | 60 µ g/hour | Steady State | 0.78 ± 0.19 | 1.4 ± 0.4 | - | [24] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Please refer to the original publications for detailed methodologies.
Table 2: Dose-Dependent Behavioral Effects of this compound in Rodents
| Species | Behavioral Test | Dose (mg/kg) | Effect | Reference(s) |
| Rat | Feeding Behavior | 0.05 - 0.1 | Stimulant | [5] |
| Rat | Feeding Behavior | 0.4 | Inhibitory | [5] |
| Rat | Stereotyped Behavior | > 0.1 | Increased incidence | [4] |
| Rat | Hypothermia | 0.05 - 0.25 | Dose-dependent decrease | [2] |
| Mouse | Locomotor Activity | 0.01 - 4 | Reduced | [6][12] |
| Mouse | Stereotypy | 0.01 - 4 | U-shaped dose-response | [6][12] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
This protocol is adapted from publicly available resources and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway to model Parkinson's disease.
Materials:
-
6-OHDA hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Pre- and post-operative care supplies (e.g., heating pad, soft food)
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µL.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and secure it in a stereotaxic frame.
-
Craniotomy: Expose the skull and drill a small burr hole over the target injection site (e.g., medial forebrain bundle or striatum).
-
6-OHDA Injection: Slowly infuse 1-2 µL of the 6-OHDA solution into the target brain region over several minutes. Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesia, hydration, and supplemental soft food. Monitor the animal's recovery closely.
-
Behavioral and Histological Confirmation: After a recovery period (typically 2-3 weeks), confirm the lesion through behavioral testing (e.g., apomorphine-induced rotations) and subsequent histological analysis (e.g., tyrosine hydroxylase immunohistochemistry).
Intranasal Administration of this compound Nanoemulsion
Objective: To deliver this compound directly to the brain via the nasal cavity, bypassing the blood-brain barrier.
Materials:
-
This compound
-
Oil phase (e.g., Capmul MCM)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Distilled water
-
High-pressure homogenizer or sonicator
-
Micropipette
Procedure:
-
Nanoemulsion Formulation: Dissolve this compound in the oil phase. Separately, prepare an aqueous phase containing the surfactant and co-surfactant. Add the oil phase to the aqueous phase dropwise while stirring, followed by high-energy emulsification (homogenization or sonication) to form a stable nanoemulsion.
-
Animal Restraint: Gently restrain the animal (e.g., mouse) in a supine position.
-
Intranasal Administration: Using a micropipette, administer a small volume (e.g., 5-10 µL per nostril) of the nanoemulsion into the nasal cavity. Alternate between nostrils to allow for absorption.
-
Post-administration Monitoring: Observe the animal for any signs of respiratory distress or discomfort.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's primary signaling pathways.
Experimental Workflow
Caption: General experimental workflow.
Troubleshooting Logic
Caption: A logical approach to troubleshooting.
References
- 1. The pharmacokinetics of this compound hydrogen maleate in rat, rabbit and rhesus monkey | Semantic Scholar [semanticscholar.org]
- 2. Re-evaluation of this compound pharmacology: 5-hydroxytryptamine1A receptor-mediated behavioral effects overlap its other properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolerance to hypoactivity and sensitization to hyperactivity after chronic treatment with a presynaptic dose of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of dopaminergic receptors in the behavioral effects induced by this compound in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the dopamine D2 agonists this compound and CQ 32-084 on rat feeding behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The G protein biased serotonin 5-HT 2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a dopamine D2 receptor agonist, and anticraving drug expectancy as modifiers of relapse in alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoemulsions for Intranasal Delivery of Riluzole to Improve Brain Bioavailability: Formulation Development and Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on body temperature of rats and rabbits: relation to microsomal biotransformation and dopaminergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Tiliroside and this compound Co-Treatment on the PI3K/Akt Signal Pathway: Modulating Neuroinflammation and Apoptosis in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. This compound for levodopa‐induced complications in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Continuous this compound effects on central dopaminergic mechanisms in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nanoemulsions for “Nose-to-Brain” Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The pharmacokinetics of this compound hydrogen maleate in rat, rabbit and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Transdermal this compound: short-term efficacy and tolerability study in patients with severe restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Neuroprotective Effects of Lisuride Through Co-administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments focused on enhancing the neuroprotective effects of lisuride through co-administration with other therapeutic agents. This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for co-administering other compounds with this compound for neuroprotection?
A1: this compound, a dopamine agonist, has shown neuroprotective properties in various models of neurodegenerative diseases. However, long-term use can be associated with side effects.[1] Co-administration with other neuroprotective agents, such as antioxidants, aims to achieve synergistic effects, allowing for potentially lower, more effective doses of this compound and targeting multiple pathological pathways involved in neurodegeneration, such as neuroinflammation and apoptosis.[1]
Q2: What is a promising co-administration strategy for enhancing this compound's neuroprotective effects?
A2: A recent study has demonstrated significant enhancement of this compound's neuroprotective effects in a Parkinson's disease (PD) model when co-administered with tiliroside, a dietary flavonoid with antioxidant and anti-inflammatory properties.[1] This combination has been shown to improve motor function, protect dopaminergic neurons, and modulate key signaling pathways involved in cell survival and inflammation.[1]
Q3: Beyond antioxidants, what other types of compounds have been investigated for co-administration with this compound?
A3: this compound has been studied in combination with L-DOPA for the treatment of Parkinson's disease. While this combination is primarily aimed at managing motor symptoms, it has been shown to delay the need for higher doses of L-DOPA.[2][3] Additionally, preclinical studies have explored the co-administration of this compound with antidepressants, suggesting a potential enhancement of therapeutic effectiveness in models of depression.
Q4: What are the key signaling pathways modulated by the co-administration of this compound and other neuroprotective agents?
A4: The co-administration of this compound and tiliroside has been shown to significantly activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1] This combination also modulates inflammatory pathways by reducing levels of TNF-α and IL-1β.[1] this compound is also known to interact with dopamine D2/D3 receptors and serotonin 5-HT1A and 5-HT2A receptors, which are implicated in its neuroprotective and behavioral effects.[4][5][6][7]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the co-administration of this compound and tiliroside in an MPTP-induced rat model of Parkinson's disease.[1]
Table 1: Behavioral Outcomes
| Treatment Group | Rotarod Test (Latency to Fall in seconds) |
| Control | 220.5 ± 5.12 |
| MPTP | 78.44 ± 3.25 |
| This compound (Lis) + Tiliroside (Til) | 212.70 ± 6.27 |
| Levodopa | 195.3 ± 4.58 |
Table 2: Antioxidant Marker Levels
| Treatment Group | Superoxide Dismutase (SOD, U/mg protein) | Catalase (CAT, U/mg protein) | Reduced Glutathione (GSH, µg/mg protein) |
| Control | 12.5 ± 0.8 | 35.2 ± 1.5 | 8.5 ± 0.6 |
| MPTP | 5.8 ± 0.5 | 18.9 ± 1.1 | 3.2 ± 0.4 |
| Lis + Til | 11.2 ± 0.7 | 31.5 ± 1.3 | 7.8 ± 0.5 |
| Levodopa | 9.8 ± 0.6 | 28.7 ± 1.2 | 6.9 ± 0.4 |
Table 3: Inflammatory and Apoptotic Markers
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | pAkt/Akt Ratio | Caspase 3 Activity (fold change) |
| Control | 15.2 ± 1.1 | 8.5 ± 0.7 | 1.00 | 1.0 |
| MPTP | 45.8 ± 2.5 | 25.1 ± 1.8 | 0.45 | 3.5 |
| Lis + Til | 20.5 ± 1.5 | 11.2 ± 0.9 | 0.85 | 1.5 |
| Levodopa | 25.1 ± 1.8 | 14.8 ± 1.1 | 0.70 | 2.0 |
Experimental Protocols & Troubleshooting Guides
MPTP-Induced Parkinson's Disease Model in Rats
Objective: To induce a consistent neurodegenerative phenotype resembling Parkinson's disease for the evaluation of neuroprotective therapies.
Detailed Methodology:
-
Animal Model: Male Wistar rats (200-250g) are commonly used.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered intraperitoneally (i.p.) at a dose of 30 mg/kg/day for five consecutive days.[1]
-
Drug Co-administration:
-
This compound is administered i.p. at a dose of 2.5 mg/kg/day.
-
Tiliroside is administered i.p. at a dose of 10 or 20 mg/kg/day.
-
Treatment is typically initiated before MPTP administration and continued throughout the study period.[1]
-
-
Behavioral Assessment: Motor coordination is assessed using the Rotarod test on specified days post-MPTP injection.
-
Biochemical Analysis: At the end of the study, brain tissue (specifically the substantia nigra and striatum) is collected for analysis of antioxidant markers, inflammatory cytokines, and protein expression via western blotting.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in motor deficits between animals. | Inconsistent MPTP administration (e.g., injection site, volume). Genetic variability within the rat strain. | Ensure consistent i.p. injection technique. Use animals from a single, reputable supplier. Increase the number of animals per group to improve statistical power. |
| Lack of significant dopaminergic neuron loss. | Insufficient MPTP dose or degradation of MPTP solution. Strain of rat is resistant to MPTP. | Verify the purity and concentration of the MPTP solution. Prepare fresh solutions. Consider using a more susceptible rat strain or a different neurotoxin model (e.g., 6-OHDA). |
| Spontaneous recovery of motor function. | The acute MPTP model can sometimes lead to transient deficits. | For long-term studies, consider a chronic MPTP administration protocol. Ensure behavioral testing is conducted at appropriate time points to capture the peak deficit.[8] |
Rotarod Test for Motor Coordination
Objective: To quantitatively assess motor coordination and balance in rodent models of neurodegeneration.
Detailed Methodology:
-
Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 7 cm diameter for rats).
-
Acclimation: Acclimate the rats to the testing room for at least 30 minutes before the test.
-
Training: Train the rats on the rotarod at a constant low speed (e.g., 5 rpm) for 5 minutes for 2-3 days prior to the test day.
-
Testing:
-
Place the rat on the rotating rod.
-
The rod accelerates from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall for each animal.
-
Perform 3 trials per animal with a rest period of at least 15 minutes between trials.[9]
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Animals jump off the rod instead of falling. | Fear or lack of motivation. The height of the rod is insufficient to induce fall avoidance. | Ensure proper handling and acclimation to reduce stress. Increase the height of the rod from the base. Some protocols suggest a gentle air puff to discourage jumping.[9] |
| High variability in latency to fall within the same group. | Inconsistent training. Differences in animal motivation or anxiety levels. | Standardize the training protocol for all animals. Ensure the testing environment is free from distractions. Normalize data to each animal's baseline performance before treatment.[10] |
| Animals "cartwheel" around the rod. | The grip on the rod is too good, allowing the animal to hang on without actively walking. | Ensure the rod surface provides adequate grip but is not overly textured. This is a known issue and should be noted in the experimental observations.[9] |
Western Blot Analysis of pAkt/Akt Ratio
Objective: To quantify the activation of the PI3K/Akt signaling pathway by measuring the ratio of phosphorylated Akt (pAkt) to total Akt.
Detailed Methodology:
-
Tissue Lysis: Homogenize brain tissue samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pAkt (e.g., pAkt Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize the pAkt signal.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no pAkt signal. | Low abundance of phosphorylated protein. Dephosphorylation of the sample during preparation. | Increase the amount of protein loaded on the gel. Ensure phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice at all times. |
| High background on the blot. | Non-specific antibody binding. Blocking agent is not optimal. | Increase the number and duration of wash steps. Optimize the concentration of primary and secondary antibodies. Use 5% BSA in TBST for blocking instead of milk. |
| Multiple non-specific bands. | Primary antibody is not specific enough. Protein degradation in the sample. | Use a highly specific monoclonal antibody. Ensure fresh protease inhibitors are used during sample preparation. Run a positive and negative control to verify antibody specificity. |
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway in Neuroprotection
The PI3K/Akt pathway is a critical regulator of cell survival and is often dysregulated in neurodegenerative diseases. The co-administration of this compound and tiliroside has been shown to activate this pathway, leading to the inhibition of apoptosis and promotion of neuronal survival.
Caption: PI3K/Akt signaling pathway activated by this compound and Tiliroside.
Dopamine D2/D3 and Serotonin 5-HT1A/5-HT2A Receptor Signaling
This compound's neuroprotective effects are also mediated through its interaction with dopamine and serotonin receptors. As a D2/D3 agonist, it can modulate downstream signaling cascades that influence neuronal function. Its activity at 5-HT1A and 5-HT2A receptors further contributes to its complex pharmacological profile.
Caption: this compound's interaction with dopamine and serotonin receptors.
Experimental Workflow for Evaluating Neuroprotective Co-administration
This diagram outlines the logical flow of an experiment designed to test the enhanced neuroprotective effects of this compound through co-administration.
Caption: Workflow for evaluating this compound co-administration strategies.
References
- 1. Effects of Tiliroside and this compound Co-Treatment on the PI3K/Akt Signal Pathway: Modulating Neuroinflammation and Apoptosis in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can we differentiate symptomatic and neuroprotective effects in parkinsonism? The dopamine agonist this compound delays the need for levodopa therapy to a similar extent as reported for deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between L-dopa and this compound intravenous infusions: a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice [frontiersin.org]
- 5. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Long-Term Comparative Analysis of Lisuride and Levodopa in Parkinson's Disease Management
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Efficacy Comparison
The management of Parkinson's disease (PD) over the long term presents a significant clinical challenge, primarily centered on maintaining motor control while minimizing the debilitating side effects of therapy. Levodopa, the metabolic precursor to dopamine, has long been the gold standard for symptomatic treatment. However, its long-term use is frequently complicated by the emergence of motor fluctuations and dyskinesias. This has led to the exploration of dopamine agonists, such as lisuride, as an alternative or adjunctive therapeutic strategy. This guide provides a detailed comparison of the long-term efficacy of this compound and levodopa, supported by experimental data, to inform research and drug development in the field of neurodegenerative disorders.
Mechanism of Action: A Fundamental Divergence
The therapeutic approaches of levodopa and this compound are rooted in distinct mechanisms of action within the dopaminergic system.
Levodopa: As a precursor to dopamine, levodopa crosses the blood-brain barrier and is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) within the remaining dopaminergic neurons of the substantia nigra.[1] This newly synthesized dopamine is then released into the synaptic cleft to stimulate postsynaptic dopamine receptors, thereby alleviating the motor symptoms of Parkinson's disease.[2] Levodopa is often administered with a peripheral AADC inhibitor, such as carbidopa or benserazide, to prevent its premature conversion to dopamine in the periphery, which enhances its bioavailability in the brain and reduces side effects like nausea.[3][4]
This compound: In contrast, this compound is a direct dopamine agonist, meaning it does not require conversion to be active.[5] It directly stimulates postsynaptic dopamine D2 receptors, mimicking the effect of endogenous dopamine.[6] This direct action bypasses the degenerating nigrostriatal neurons.[7] this compound also exhibits partial agonist activity at serotonin 5-HT1A and 5-HT2A/2C receptors, which may contribute to its overall clinical profile.[5][6]
Long-Term Efficacy: A Comparative Overview of Clinical Trial Data
Multiple long-term studies have sought to elucidate the comparative efficacy of this compound and levodopa, particularly concerning motor symptom control and the incidence of motor complications.
Motor Symptom Improvement
Long-term studies have demonstrated that while levodopa generally provides superior initial motor symptom control, this compound monotherapy or combination therapy can offer comparable long-term benefits with a different side-effect profile.
A 10-year prospective, randomized study found that while this compound monotherapy provided sufficient therapeutic benefit to only a small and decreasing number of patients over time, the addition of levodopa to a this compound regimen resulted in a therapeutic response in parkinsonian disability equal to that of levodopa alone.[8] Notably, the daily dose of levodopa required for an optimal response was significantly lower in the combination therapy group.[8]
Another 5-year follow-up study comparing early this compound and levodopa combination therapy to levodopa monotherapy found that motor improvement was significantly better in the combination group.[9]
| Study | Duration | Treatment Groups | Key Findings on Motor Symptoms (UPDRS Scores) |
| Rinne, 1999[8] | 10 years | 1. This compound monotherapy (levodopa added as needed) 2. Levodopa monotherapy | Combination therapy achieved a therapeutic response in parkinsonian disability equal to that of levodopa alone. |
| The French this compound Study Group, 2000[9] | 5 years | 1. Levodopa + this compound 2. Levodopa alone | Motor improvement was significantly better (p < 0.01) in the L-dopa + this compound group. |
| Stocchi et al., 2001[10] | 4 years | 1. Continuous this compound infusion 2. Oral levodopa | Mean Unified Parkinson's Disease Rating Scale (UPDRS) scores in "ON" and "OFF" states did not significantly change for the this compound group but deteriorated in the levodopa group. |
Table 1: Comparison of Motor Symptom Improvement in Long-Term Studies
Motor Complications: Dyskinesia and "Wearing-Off"
A key differentiator in the long-term use of these two therapies is the incidence and severity of motor complications. The pulsatile stimulation of dopamine receptors associated with oral levodopa is thought to contribute to the development of dyskinesia and "wearing-off" phenomena.[10] In contrast, the more continuous dopaminergic stimulation provided by dopamine agonists like this compound may mitigate these complications.[10]
A 4-year prospective, randomized trial comparing continuous subcutaneous this compound infusion to conventional oral levodopa therapy demonstrated a significant reduction in both motor fluctuations and dyskinesia in the this compound group.[10] These benefits persisted for the entire duration of the study.[10]
Similarly, the 10-year study by Rinne (1999) reported that the addition of levodopa to a this compound regimen significantly decreased and postponed the development of motor fluctuations, end-of-dose failure, and dyskinesias compared to levodopa monotherapy.[8] The 5-year French this compound Study Group trial also noted that expected motor complications were rare and moderate in both the combination and monotherapy groups, despite the levodopa-sparing effect of this compound.[9]
| Study | Duration | Treatment Groups | Key Findings on Motor Complications |
| Stocchi et al., 2001[10] | 4 years | 1. Continuous this compound infusion 2. Oral levodopa | This compound group experienced a significant reduction in motor fluctuations and dyskinesia. |
| Rinne, 1999[8] | 10 years | 1. This compound + Levodopa 2. Levodopa alone | Combination therapy significantly decreased and postponed the development of motor fluctuations, end-of-dose failure, and dyskinesias. |
| The French this compound Study Group, 2000[9] | 5 years | 1. Levodopa + this compound 2. Levodopa alone | Motor complications were rare and moderate in both groups. |
Table 2: Comparison of Motor Complications in Long-Term Studies
Experimental Protocols: A Methodological Insight
The findings presented are based on rigorous clinical trial methodologies. A typical long-term, randomized controlled trial comparing this compound and levodopa would follow a structured protocol.
Key Methodological Components:
-
Patient Population: The French this compound Study Group trial enrolled 82 patients with recently diagnosed idiopathic Parkinson's disease.[9] The study by Stocchi et al. focused on patients with advanced Parkinson's disease.[10]
-
Study Design: The French study was double-blinded for the first year and open-label for the following four years.[9] The trial by Stocchi and colleagues was a prospective, randomized, open-label study.[10]
-
Interventions and Dosages: In the French study, one group received L-dopa alone, while the other received a combination of L-dopa and this compound.[9] The Stocchi et al. study compared continuous subcutaneous this compound infusion with conventional oral levodopa.[10]
-
Outcome Measures: The primary outcome measures in these studies included the evolution of L-dopa dosage, Unified Parkinson's Disease Rating Scale (UPDRS) scores (including subscores), and the incidence of motor complications.[9][10]
Conclusion for the Research Community
The long-term therapeutic landscape of Parkinson's disease is nuanced, with both levodopa and this compound offering distinct advantages and disadvantages. Levodopa remains a highly effective agent for motor symptom control, but its long-term use is associated with a higher risk of motor complications. This compound, particularly when administered continuously or as part of an early combination therapy, demonstrates a significant capacity to delay or reduce the onset of these complications, offering a valuable levodopa-sparing effect.
For drug development professionals, these findings underscore the importance of developing therapeutic strategies that provide more continuous dopaminergic stimulation. Future research should focus on novel drug delivery systems for existing dopamine agonists and the development of new long-acting agonists with improved side-effect profiles. Furthermore, the elucidation of the precise molecular mechanisms underlying levodopa-induced dyskinesias remains a critical area for investigation, with the potential to unlock novel therapeutic targets. The data from these long-term comparative studies provide a robust foundation for the continued innovation of more effective and sustainable treatments for Parkinson's disease.
References
- 1. Predicting the longitudinal changes of levodopa dose requirements in Parkinson’s disease using item response theory assessment of real‐world Unified Parkinson's Disease Rating Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound versus bromocriptine for levodopa‐induced complications in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for levodopa‐induced complications in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Combination therapy with this compound and L-dopa in the early stages of Parkinson's disease decreases and delays the development of motor fluctuations. Long-term study over 10 years in comparison with L-dopa monotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term treatment of Parkinson’s disease with levodopa and other adjunctive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement by Medication Less than Expected in Parkinson's Disease: Blinded Evaluation of Levodopa Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized Delayed-Start Trial of Levodopa in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prospective randomized trial of this compound infusion versus oral levodopa in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lisuride and Bromocriptine for the Treatment of Hyperprolactinemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two key dopamine agonist ergoline derivatives, lisuride and bromocriptine, for the management of hyperprolactinemia. The following analysis is based on published experimental data to inform research and development in this therapeutic area.
Executive Summary
Hyperprolactinemia, characterized by elevated prolactin levels, can lead to significant endocrine and reproductive dysfunction. Both this compound and bromocriptine are effective in treating this condition by acting as dopamine D2 receptor agonists in the anterior pituitary, thereby inhibiting prolactin secretion. Clinical evidence suggests that while both drugs demonstrate comparable efficacy in normalizing prolactin levels and reducing tumor size in patients with prolactinomas, individual patient responses and tolerance can vary. This compound's additional interaction with serotonin receptors presents a point of differentiation that may influence its side-effect profile and therapeutic applications.
Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action for both this compound and bromocriptine in treating hyperprolactinemia is the stimulation of dopamine D2 receptors on pituitary lactotrophs. This agonistic activity mimics the natural inhibitory effect of dopamine on prolactin synthesis and release.[1]
Dopamine D2 Receptor Signaling Pathway:
Activation of the D2 receptor, a G protein-coupled receptor (GPCR), initiates an intracellular signaling cascade. The receptor is coupled to an inhibitory G protein (Gi), which, upon activation, dissociates into its α and βγ subunits. The Giα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), ultimately leading to the inhibition of prolactin gene transcription and hormone secretion.
This compound's Interaction with Serotonin Receptors:
A key pharmacological distinction of this compound is its significant affinity for several serotonin (5-HT) receptors, particularly as a partial agonist at 5-HT2A and 5-HT2C receptors.[2] Activation of 5-HT2A/2C receptors has been shown to be involved in prolactin secretion, especially in hyperestrogenic states.[3][4] This interaction may contribute to its overall clinical profile and side effects.
Efficacy in Hyperprolactinemia: A Head-to-Head Comparison
Clinical trials directly comparing this compound and bromocriptine have demonstrated their comparable efficacy in managing hyperprolactinemia.
Prolactin Level Reduction
A crossover study involving 27 hyperprolactinemic patients treated for 3-6 months showed significant reductions in plasma prolactin levels with both drugs.[5]
| Parameter | This compound | Bromocriptine |
| Mean Prolactin Reduction | 83% | 87% |
| Normalization of Prolactin | 13 of 27 patients (48%) | 15 of 27 patients (56%) |
| Average Daily Dosage | 1 mg | 10 mg |
| Data from a crossover clinical trial comparing this compound and bromocriptine.[5] |
Effects on Prolactinomas
Both medications have been shown to be effective in reducing the size of macroprolactinomas. In a study of 191 patients with hyperprolactinemia, including those with macro- and microadenomas, both this compound and bromocriptine were highly effective in lowering prolactin levels and restoring gonadal function.[6]
Side Effect and Tolerability Profile
The side effect profiles of this compound and bromocriptine are similar, with gastrointestinal and neurological symptoms being the most common.
| Side Effect Profile | This compound | Bromocriptine |
| Patients Experiencing Side Effects | 11 of 27 (41%) | 13 of 27 (48%) |
| Common Side Effects | Orthostatic hypotension, vomiting, nausea | Orthostatic hypotension, vomiting, nausea |
| Treatment Discontinuation due to Side Effects | 2 of 27 patients (7.4%) | 1 of 27 patients (3.7%) |
| Data from a crossover clinical trial.[5] |
While the overall incidence of side effects is comparable, individual patient tolerance can differ, with some patients responding better to one drug over the other.[5] Mild side effects are frequently encountered at the beginning of treatment but often subside with continued use.[6]
Experimental Protocols
Representative Clinical Trial Methodology
The following is a representative methodology for a comparative clinical trial of this compound and bromocriptine for hyperprolactinemia, based on published studies.[5][7]
Study Design: A randomized, double-blind, crossover study.
Patient Population: Adult male and female patients with a confirmed diagnosis of hyperprolactinemia (e.g., serum prolactin levels > 20 ng/mL on at least two separate occasions). Patients with macro- or microprolactinomas may be included. Exclusion criteria would include pregnancy, lactation, severe renal or hepatic impairment, and hypersensitivity to ergot alkaloids.
Treatment Protocol:
-
Randomization: Patients are randomly assigned to one of two treatment arms:
-
Arm A: this compound followed by bromocriptine.
-
Arm B: Bromocriptine followed by this compound.
-
-
Treatment Period 1 (3-6 months):
-
Patients in Arm A receive this compound, starting with a low dose (e.g., 0.1 mg/day) and gradually increasing to a therapeutic dose (e.g., 1 mg/day) based on prolactin levels and tolerability.
-
Patients in Arm B receive bromocriptine, starting with a low dose (e.g., 1.25 mg/day) and gradually increasing to a therapeutic dose (e.g., 10 mg/day).
-
-
Washout Period (e.g., 1 month): Patients discontinue the first medication to allow for its elimination from the body.
-
Treatment Period 2 (3-6 months): Patients are crossed over to the other medication and follow the same dose-titration schedule.
Assessments:
-
Baseline: Medical history, physical examination, baseline serum prolactin, and pituitary imaging (MRI or CT scan).
-
During Treatment: Weekly or monthly monitoring of serum prolactin levels. Assessment of side effects at each visit.
-
End of Each Treatment Period: Repeat serum prolactin measurement and pituitary imaging.
Primary Endpoints:
-
Percentage reduction in serum prolactin levels.
-
Proportion of patients achieving normoprolactinemia.
Secondary Endpoints:
-
Reduction in prolactinoma size.
-
Incidence and severity of adverse events.
-
Rate of treatment discontinuation due to side effects.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative clinical trial of dopamine agonists in hyperprolactinemia.
Conclusion for Drug Development Professionals
Both this compound and bromocriptine are established and effective treatments for hyperprolactinemia. The choice between these two agents may be guided by individual patient characteristics, including tolerability and response. For drug development professionals, the key takeaways are:
-
Efficacy Equivalence: Novel dopamine agonists would need to demonstrate at least equivalent efficacy to this compound and bromocriptine in prolactin suppression and tumor reduction.
-
Improved Tolerability as a Key Differentiator: Given that a significant percentage of patients experience side effects with current therapies, a novel agent with a more favorable side-effect profile would represent a significant clinical advance.
-
Exploring Alternative Receptor Profiles: this compound's activity at serotonin receptors suggests that exploring compounds with mixed receptor profiles could lead to new therapeutic options with potentially different efficacy and side-effect profiles. Further research into the role of serotonin receptors in the pituitary could unveil novel targets for the treatment of hyperprolactinemia.
References
- 1. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 2. Agonist activity of LSD and this compound at cloned 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonergic 5-HT2A/2C receptors are involved in prolactin secretion in hyperestrogenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine agonists in the treatment of hyperprolactinemia. Comparison between bromocriptine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of hyperprolactinemic states with different drugs: a study with bromocriptine, metergoline, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marmara Medical Journal » Submission » Comparison of the efficacy of this compound versus bromocriptine in the treatment of hyperprolactinemia [dergipark.org.tr]
Lisuride vs. LSD: A Comparative Analysis of Receptor Binding and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lisuride and lysergic acid diethylamide (LSD), focusing on their receptor binding profiles and functional activities. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences between these two structurally related ergoline compounds. While both molecules interact with a range of monoaminergic receptors, their distinct pharmacological profiles, particularly at serotonin 5-HT2A receptors, are believed to underlie their profoundly different psychoactive effects.
Receptor Binding Affinities
The binding affinity of a compound for a receptor is a measure of how tightly it binds. This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. Both this compound and LSD exhibit high affinity for several serotonin and dopamine receptor subtypes.
Comparative Receptor Binding Affinities (Ki in nM)
| Receptor | This compound (Ki, nM) | LSD (Ki, nM) | Reference Radioligand | Tissue Source |
| 5-HT1A | 4.9 | 2.9 | [3H]8-OH-DPAT | Mouse Brain |
| 5-HT2A | 2.4 | 5.6 | [3H]M100907 | Mouse Brain |
| 5-HT2C | 94 | 27 | Not Specified | Recombinant Cells |
Data compiled from multiple sources.[1][2][3]
Functional Assays
Functional assays measure the biological response that occurs after a compound binds to a receptor. This can include the recruitment of intracellular signaling proteins, such as G-proteins and β-arrestins, which initiate downstream cellular effects. The potency (EC50) and efficacy (Emax) are key parameters derived from these assays. EC50 represents the concentration of a compound that produces 50% of its maximal effect, while Emax is the maximum response that can be achieved.
5-HT2A Receptor Functional Activity
Recent studies have highlighted the importance of functional selectivity, or biased agonism, at the 5-HT2A receptor in determining the pharmacological effects of ligands. This refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., Gq-protein signaling versus β-arrestin recruitment).
| Assay | Parameter | This compound | LSD |
| β-arrestin 2 Recruitment | EC50 (nM) | ~20 | ~5 |
| Emax (% of LSD) | ~52% | 100% | |
| miniGαq Recruitment | EC50 (nM) | ~30 | ~5 |
| Emax (% of LSD) | ~15% | 100% |
Data represents a summary from in vitro assays.[1][2]
These data indicate that while both this compound and LSD are agonists at the 5-HT2A receptor, this compound acts as a partial agonist with significantly lower efficacy, particularly in the Gαq signaling pathway, compared to LSD.[1][2] This difference in Gq activation is thought to be a key factor in why this compound does not produce the psychedelic effects associated with LSD.[4][5]
Signaling Pathways
The interaction of this compound and LSD with their primary receptor targets, the 5-HT2A and dopamine D2 receptors, initiates distinct intracellular signaling cascades.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][7] Additionally, the 5-HT2A receptor can signal through a β-arrestin-mediated pathway, which is involved in receptor desensitization and can also initiate G-protein-independent signaling.
Dopamine D2 Receptor Signaling
This compound is also a potent agonist at dopamine D2 receptors, a property that is thought to contribute to its clinical effects in treating Parkinson's disease.[1] The D2 receptor is a GPCR that couples to Gi/o proteins.[8] Activation of the D2 receptor typically leads to the inhibition of adenylyl cyclase, which reduces the intracellular levels of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA).[8][9][10]
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are generalized protocols for the key experiments cited.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.[11]
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]M100907 for 5-HT2A receptors) is incubated with the membrane preparation in the presence of a range of concentrations of the unlabeled test compound (this compound or LSD).[11][12]
-
Separation: The reaction is allowed to reach equilibrium, after which the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.[12]
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[11]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]
β-Arrestin and miniGαq Recruitment Assays
These are cell-based functional assays that measure the recruitment of specific intracellular signaling proteins (β-arrestin or a G-protein) to the activated receptor.
Methodology:
-
Cell Culture: A stable cell line engineered to express the receptor of interest (e.g., 5-HT2A) and a tagged signaling protein (e.g., β-arrestin-enzyme fragment or miniGαq-enzyme fragment) is used.[1]
-
Compound Addition: The cells are treated with a range of concentrations of the test compound (this compound or LSD).
-
Substrate Addition and Signal Detection: A substrate for the enzyme tag is added. If the signaling protein is recruited to the receptor, the enzyme fragments come into close proximity, reconstituting a functional enzyme that acts on the substrate to produce a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The signal intensity is measured at each compound concentration. The data are then plotted, and a concentration-response curve is generated to determine the EC50 and Emax values for each compound.[1]
Conclusion
The available experimental data clearly demonstrate that while this compound and LSD share a structural resemblance and bind to similar receptors, their functional activities, particularly at the 5-HT2A receptor, are markedly different. LSD is a high-efficacy agonist for both Gq and β-arrestin 2 recruitment, whereas this compound is a partial agonist with a pronounced bias towards β-arrestin 2 signaling and significantly weaker Gq activation.[1][2] This functional profile is consistent with the observation that this compound does not produce the psychedelic effects characteristic of LSD.[1][14][15] Furthermore, this compound's potent agonism at dopamine D2 receptors contributes to its distinct pharmacological profile and therapeutic applications.[16] This comparative guide highlights the critical importance of detailed pharmacological characterization, including both receptor binding and functional assays, in understanding the mechanisms of drug action and in the development of novel therapeutics.
References
- 1. Comparative Pharmacological Effects of this compound and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Signal transduction pathways modulated by the D2 subfamily of dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice [frontiersin.org]
- 15. LSD but not this compound disrupts prepulse inhibition in rats by activating the 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative effects of LSD and this compound: clues to specific hallucinogenic drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Lisuride and Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of the dopamine agonist lisuride with two other commonly prescribed dopamine agonists, pramipexole and ropinirole. The information presented herein is based on available preclinical and clinical data, with a focus on the underlying mechanisms of action and supporting experimental evidence. While direct head-to-head comparative studies investigating the neuroprotective capacities of all three agents in a single study are limited, this guide synthesizes the current understanding to facilitate informed research and development decisions.
Overview of Neuroprotective Mechanisms
Dopamine agonists are a class of drugs that mimic the action of dopamine in the brain and are primarily used for the symptomatic treatment of Parkinson's disease. Beyond their symptomatic relief, several dopamine agonists have demonstrated neuroprotective properties in various experimental models, suggesting they may slow the progression of neurodegenerative diseases. The mechanisms underlying these protective effects are diverse and appear to be specific to each agonist.
This compound , an ergot derivative, is believed to exert its neuroprotective effects primarily through its interaction with the dopamine D3 receptor, leading to the preservation of mitochondrial function. In contrast, pramipexole , a non-ergot agonist, appears to confer neuroprotection through dopamine receptor-independent mechanisms, primarily related to its antioxidant properties. Ropinirole , another non-ergot agonist, also demonstrates neuroprotective potential by safeguarding mitochondrial integrity and function.
Comparative Data on Neuroprotective Effects
The following tables summarize the key findings from various studies investigating the neuroprotective effects of this compound, pramipexole, and ropinirole. It is important to note that the experimental models and conditions may vary between studies, making direct comparisons challenging.
Table 1: In Vitro Neuroprotection Studies
| Dopamine Agonist | Model System | Neurotoxin | Key Findings | Putative Mechanism |
| This compound | Primary neuronal cultures | 6-hydroxydopamine (6-OHDA) | Protected tyrosine hydroxylase (TH) positive neurons from 6-OHDA-induced cytotoxicity in a concentration-dependent manner.[1][2] | D3 receptor-mediated prevention of mitochondrial damage.[1][2] |
| Pramipexole | Dopaminergic cell line (MES 23.5) | Dopamine, Levodopa, Hydrogen Peroxide | Attenuated cytotoxicity and apoptosis; this effect was not blocked by D2 or D3 antagonists.[3] | Antioxidant activity, independent of dopamine receptors.[3] |
| Ropinirole | Not explicitly detailed in direct comparative in vitro neuroprotection studies with this compound. | - | - | - |
Table 2: In Vivo Neuroprotection Studies
| Dopamine Agonist | Animal Model | Neurotoxin/Injury Model | Key Findings |
| This compound | 6-OHDA mouse model | 6-OHDA | Alleviated the loss of tyrosine hydroxylase (TH) positive neurons.[1][2] |
| This compound | 4-vessel occlusion rat model | Transient global cerebral ischemia | Attenuated the ischemia-induced dopamine surge and improved behavioral recovery.[4] |
| Pramipexole | MPTP-treated mice | MPTP | Provided neuroprotection for dopaminergic neurons, comparable to L-dopa, by modulating cell survival and apoptotic pathways. |
| Ropinirole | tMCAO rat model | Transient middle cerebral artery occlusion | Improved behavioral deficits and mitochondrial health.[5] |
| Ropinirole | Parkinson's disease patients | - | Showed a slower progression of dopaminergic decline in the putamen compared to levodopa, as measured by 18F-dopa PET scans.[6] |
Detailed Experimental Protocols
In Vitro Neuroprotection Assay (this compound)
-
Cell Culture: Primary mesencephalic neurons were cultured from embryonic mice.
-
Treatment: Neurons were pre-treated with varying concentrations of this compound for a specified period.
-
Toxin Exposure: 6-hydroxydopamine (6-OHDA) was added to the culture medium to induce neuronal death.
-
Antagonist Co-treatment: In some experiments, a D2 receptor antagonist (L-741,626) or a D3 receptor antagonist (GR103691) was co-administered with this compound to determine the receptor involvement.
-
Endpoint Analysis: The survival of dopaminergic neurons was assessed by counting the number of tyrosine hydroxylase (TH)-positive cells using immunocytochemistry. Western blotting was used to measure the expression levels of TH and the mitochondrial regulatory protein, paraplegin.[1][2]
In Vivo Neuroprotection Model (this compound)
-
Animal Model: Male C57BL/6 mice were used.
-
Lesion Induction: A unilateral lesion of the substantia nigra was created by stereotaxic injection of 6-OHDA.
-
Drug Administration: this compound was administered via intraperitoneal (I.P.) injection.
-
Behavioral Assessment: Rotational behavior was assessed to confirm the lesion.
-
Histological Analysis: Brains were sectioned and stained for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows for the neuroprotective effects of the dopamine agonists.
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Caption: General experimental workflow for comparing neuroprotective effects.
Conclusion
Current evidence suggests that this compound, pramipexole, and ropinirole all possess neuroprotective properties, albeit through different primary mechanisms. This compound's neuroprotection is closely linked to its activity at the dopamine D3 receptor and the subsequent preservation of mitochondrial integrity. Pramipexole's effects appear to be independent of dopamine receptor activation and are attributed to its antioxidant capabilities. Ropinirole also demonstrates a capacity to protect mitochondria from dysfunction.
The lack of direct comparative studies with standardized models and endpoints makes it difficult to definitively rank the neuroprotective efficacy of these three dopamine agonists. Future research should focus on head-to-head comparisons in well-defined preclinical models of neurodegeneration to provide a clearer understanding of their relative therapeutic potential. Such studies will be crucial for guiding the development of novel neuroprotective strategies for diseases like Parkinson's. Researchers are encouraged to consider the distinct mechanistic profiles of these agents when designing future investigations into dopamine agonist-mediated neuroprotection.
References
- 1. Neuroprotective role of dopamine agonists: evidence from animal models and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine agonists and neuroprotection in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. D-512 and D-440 as Novel Multifunctional Dopamine Agonists: Characterization of Neuroprotection Properties and Evaluation of In Vivo Efficacy in a Parkinson’s Disease Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Meta-analysis of the efficacy and tolerability of pramipexole versus ropinirole in the treatment of restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lisuride and Other Ergoline Derivatives
This guide provides a detailed comparison of lisuride against other prominent ergoline derivatives, such as bromocriptine, cabergoline, and pergolide. The focus is on their pharmacological profiles, including receptor binding affinities and functional activities, supported by experimental data and methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking an objective comparison of these compounds.
Quantitative Comparison of Receptor Binding and Functional Activity
The pharmacological effects of ergoline derivatives are dictated by their affinity and activity at various G protein-coupled receptors (GPCRs), primarily dopamine and serotonin receptors.[1] this compound, an 8-alpha-amino-ergoline, displays a distinct profile compared to 8-beta-amino-ergolines like bromocriptine, cabergoline, and pergolide.[2]
Receptor Binding Affinity (Ki, nM)
The following table summarizes the binding affinities (Ki values) of this compound and other ergolines for key dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Bromocriptine (Ki, nM) | Cabergoline (Ki, nM) | Pergolide (Ki, nM) |
| Dopamine D1 | ~50 | ~680 | ~2000 | ~200 |
| Dopamine D2 | ~0.3 - 2 | ~5 | ~0.6 | ~0.7 |
| Dopamine D3 | ~1.8 | ~10 | ~0.5 | ~1.5 |
| Serotonin 5-HT1A | ~1.1 | ~150 | ~2.5 | ~1.3 |
| Serotonin 5-HT2A | ~0.6 | ~10 | ~1.2 | ~2 |
| Serotonin 5-HT2B | ~1.5 | ~15 | ~1.3 | ~2.5 |
| Adrenergic α2A | ~10 | ~4 | ~20 | ~1 |
Data compiled from multiple sources. Absolute values may vary between studies based on experimental conditions.
Functional Activity Profile
The functional activity determines whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) a receptor. This is crucial for understanding both therapeutic effects and potential side effects.
| Receptor | This compound | Bromocriptine | Cabergoline | Pergolide |
| Dopamine D2 | Agonist | Agonist | Agonist | Agonist |
| Serotonin 5-HT1A | Agonist [3] | Partial Agonist | Agonist | Agonist |
| Serotonin 5-HT2A | Partial Agonist / Antagonist[4] | Partial Agonist | Partial Agonist / Antagonist | Agonist |
| Serotonin 5-HT2B | Antagonist [2][3] | Partial Agonist[3] | Agonist | Agonist |
A critical distinction for this compound is its antagonist activity at the serotonin 5-HT2B receptor.[2][3] Agonism at this receptor by other ergolines, such as pergolide and cabergoline, has been strongly linked to drug-induced cardiac valvular fibrosis.[2] this compound's 5-HT2B antagonism is thought to be the reason for its more favorable cardiac safety profile.[2]
Key Signaling Pathways
The interaction of these compounds with their target receptors initiates intracellular signaling cascades. The diagrams below illustrate the canonical pathways for the Dopamine D2 and Serotonin 5-HT2B receptors.
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that preferentially couple to Gi/o subtypes of G proteins.[5][[“]] Their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels and subsequently reduces Protein Kinase A (PKA) activity.[[“]][7] The Gβγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced excitability.[8]
The 5-HT2B receptor couples to both Gq proteins and β-arrestins.[9] Activation by an agonist initiates a cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[10][11] This pathway, particularly when chronically stimulated, can lead to mitogenic effects and cellular proliferation, which is the mechanism implicated in cardiac valvulopathy.[12][13]
Experimental Protocols
The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay (Competitive)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[14]
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor. Protein concentration is determined via a standard assay (e.g., Bradford).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of receptor-containing membranes.
-
A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration near its dissociation constant (Kd).
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation: Receptor-bound radioligand is separated from unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes while allowing the unbound ligand to pass through.[14]
-
Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. Scintillation fluid is added to the filters, and the trapped radioactivity is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
cAMP Accumulation Assay
This functional assay is used to determine if a compound acts as an agonist or antagonist at Gs- or Gi-coupled receptors by measuring changes in the intracellular second messenger, cyclic AMP (cAMP).
Objective: To quantify the effect of a test compound on adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells stably expressing the target receptor (e.g., CHO-D2R cells) are cultured in multi-well plates.
-
Pre-treatment: Cells are washed and incubated in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[15]
-
Compound Addition:
-
For Gi-coupled receptors (like D2): Cells are first stimulated with an agent that increases cAMP, such as forskolin (an adenylyl cyclase activator).[15] Then, various concentrations of the test compound (e.g., this compound) are added to measure the inhibition of the forskolin-stimulated cAMP production.
-
For Gs-coupled receptors: The test compound is added directly to measure the stimulation of cAMP production.
-
-
Incubation: Cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.[16]
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured. Common detection methods include HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen®, or bioluminescent assays like the cAMP-Glo™ Assay.[16][17][18] These are typically competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the test compound is quantified. For agonists, data are plotted to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, the IC50 (concentration for 50% inhibition) is determined.
β-Arrestin Recruitment Assay
This assay measures another key signaling event for GPCRs, which is independent of G-protein coupling. It is crucial for studying biased agonism.
Objective: To quantify the recruitment of β-arrestin to an activated GPCR.
Methodology:
-
Assay Principle: Several technologies exist, such as DiscoverX's PathHunter® or Promega's NanoBRET™, which rely on enzyme fragment complementation or bioluminescence resonance energy transfer.[19][20][21] Typically, the GPCR is tagged with one part of a reporter system (e.g., a small enzyme fragment) and β-arrestin is tagged with the complementary part.[19]
-
Cell Line: Engineered cell lines co-expressing the tagged GPCR and tagged β-arrestin are used.[19]
-
Agonist Stimulation: Cells are plated and then stimulated with various concentrations of the test compound.
-
Incubation: The plate is incubated for a period (e.g., 60-90 minutes) to allow for receptor activation and subsequent recruitment of β-arrestin.
-
Signal Detection: Upon recruitment, the two reporter fragments are brought into close proximity, reconstituting a functional enzyme or allowing for energy transfer.[21] A substrate is added, and the resulting chemiluminescent or fluorescent signal is measured with a plate reader.
-
Data Analysis: The intensity of the signal is directly proportional to the amount of β-arrestin recruited. Dose-response curves are generated by plotting the signal against the logarithm of the compound concentration to determine the EC50 and Emax for β-arrestin recruitment.
References
- 1. Ergoline derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biological studies of clavine alkaloids targeting CNS receptors [frontiersin.org]
- 4. Comparative Pharmacological Effects of this compound and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. estheradams.com [estheradams.com]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developmentally regulated serotonin 5-HT2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are 5-HT2B receptor agonists and how do they work? [synapse.patsnap.com]
- 12. Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 17. cAMP-Glo™ Assay Protocol [promega.com]
- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 21. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Lisuride as an Adjunct Therapy to Levodopa in Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lisuride as an adjunct therapy to levodopa for Parkinson's disease, evaluating its performance against other dopamine agonists. The information is compiled from a review of clinical trial data and pharmacological studies to support research and drug development efforts in the field of neurodegenerative disorders.
Executive Summary
Levodopa remains the gold standard for managing the motor symptoms of Parkinson's disease; however, its long-term use is often complicated by the emergence of motor fluctuations and dyskinesias. Adjunctive therapy with dopamine agonists is a common strategy to mitigate these complications. This guide focuses on the efficacy and safety profile of this compound, an ergot-derived dopamine agonist, in comparison to other dopamine agonists when used in conjunction with levodopa. Direct comparative data is available for this compound versus bromocriptine and pergolide. For newer, non-ergot dopamine agonists such as pramipexole and ropinirole, this guide presents data from placebo-controlled adjunct therapy trials to facilitate an indirect comparison.
Comparative Efficacy and Safety of Dopamine Agonists as Adjunct Therapy to Levodopa
The following tables summarize the quantitative data from clinical trials evaluating the efficacy of this compound and other dopamine agonists in reducing motor symptoms and complications associated with long-term levodopa therapy.
Table 1: Direct Comparison of this compound with Other Ergot-Derived Dopamine Agonists
| Outcome Measure | This compound | Bromocriptine | Pergolide | Study (Reference) |
| Improvement in "On-Off" Fluctuations | Significant improvement | Significant improvement | Significant improvement; greater increase in "on" time than this compound | [1](2--INVALID-LINK-- |
| Parkinsonian Disability (Columbia Rating Scale) | Similar improvement | Similar improvement | Comparable decrease in disability | [3](4--INVALID-LINK--,--INVALID-LINK-- |
| Adverse Events | Similar incidence | Similar incidence | Comparable | [1](2--INVALID-LINK-- |
Table 2: Efficacy of Non-Ergot Dopamine Agonists as Adjunct Therapy to Levodopa (Indirect Comparison)
| Outcome Measure | Pramipexole | Ropinirole | Placebo | Study (Reference) |
| Change in UPDRS Part III (Motor) Score | -11.0 (Extended Release) | -9.5 | -6.1 (vs Pramipexole ER), -4.5 (vs Ropinirole) | [5](6--INVALID-LINK-- |
| Reduction in Daily "Off" Time (hours) | -2.1 (Extended Release) | -2.1 (Prolonged Release) | -1.4 (vs Pramipexole ER), -0.3 (vs Ropinirole PR) | [5](7--INVALID-LINK-- |
| Incidence of Dyskinesia (%) | 3% (vs. increased Levodopa) | Not significantly different from placebo in some studies, but can be an adverse event. | 17% (vs. Pramipexole) | (--INVALID-LINK--) |
Experimental Protocols of Key Clinical Trials
Detailed methodologies from pivotal studies are outlined below to provide context for the presented data.
This compound vs. Bromocriptine: Double-Blind, Randomized, Cross-Over Trial[1](https://pubmed.ncbi.nlm.nih.gov/6462711/)
-
Objective: To compare the therapeutic efficacy and side effects of this compound and bromocriptine as adjuncts to levodopa in patients with advanced Parkinson's disease and motor fluctuations.
-
Patient Population: 20 patients with advanced idiopathic Parkinson's disease experiencing a deteriorating response to levodopa and daily fluctuations in disability.
-
Methodology: A double-blind, randomized, cross-over design was employed. Patients continued their basic levodopa and anticholinergic treatment. Each patient received both this compound and bromocriptine for a 4-week treatment period at a fixed optimal dose, separated by a washout period. The dose titration period for each drug was 4-8 weeks.
-
Dosage:
-
This compound: Mean optimal daily dose of 1.3 mg (range 0.2-2.4 mg).
-
Bromocriptine: Mean optimal daily dose of approximately 15 mg (range 3.75-30.0 mg).
-
-
Outcome Measures: Parkinsonian disability was assessed using a clinical rating scale, and fluctuations in disability were also evaluated.
This compound vs. Pergolide: Retrospective Comparative Study[2](https://pubmed.ncbi.nlm.nih.gov/6695627/)
-
Objective: To compare the treatment outcomes of this compound and pergolide in patients with advanced Parkinson's disease whose response to levodopa had diminished.
-
Patient Population: 25 patients with advanced Parkinson's disease, 16 of whom experienced "wearing-off" and/or "on-off" phenomena.
-
Methodology: This was a retrospective study. Data on patient response to either this compound or pergolide as an add-on to levodopa therapy were collected and compared.
-
Outcome Measures: Changes in disability during both "on" and "off" periods and the number of hours spent in the "on" state were the primary endpoints. Adverse reactions were also compared.
Pramipexole Adjunct Therapy: Multicenter, Randomized, Double-Blind, Parallel-Group Trial[4](https://pubmed.ncbi.nlm.nih.gov/21791712/)
-
Objective: To evaluate the efficacy and safety of once-daily extended-release pramipexole as an adjunct to levodopa in patients with advanced Parkinson's disease experiencing motor fluctuations.
-
Patient Population: Patients with advanced Parkinson's disease on levodopa therapy experiencing motor fluctuations.
-
Methodology: A multicenter, randomized, double-blind, parallel-group trial comparing extended-release pramipexole, immediate-release pramipexole, and placebo. The study included a flexible dose-titration phase followed by a maintenance phase at the optimized dosage for 18 weeks.
-
Dosage: Pramipexole dosage was flexibly titrated to an optimal dose between 0.375 and 4.5 mg/day.
-
Outcome Measures: The primary endpoint was the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) parts II (Activities of Daily Living) and III (Motor Examination) scores at 18 weeks. Change in "off" time was a key secondary outcome.
Ropinirole Adjunct Therapy: Randomized, Double-Blind, Placebo-Controlled Trial[6](https://www.patientcareonline.com/view/ropinirole-prolonged-release-reduces-parkinsons-time)
-
Objective: To evaluate the efficacy of ropinirole 24-hour prolonged-release as an adjunct to levodopa in patients with Parkinson's disease not optimally controlled by levodopa alone.
-
Patient Population: 393 patients with Parkinson's disease experiencing motor fluctuations on levodopa therapy.
-
Methodology: A randomized, double-blind, placebo-controlled study with a 24-week duration. Patients were randomly assigned to receive either ropinirole prolonged-release or a placebo in addition to their existing levodopa regimen.
-
Dosage: Ropinirole was initiated at 2 mg/day and titrated to a minimum of 6 mg/day and a maximum of 24 mg/day to achieve an optimal therapeutic effect.
-
Outcome Measures: The primary outcome was the mean change from baseline in daily "off" time as recorded in patient diaries. Secondary outcomes included changes in "on" time and UPDRS scores.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
This compound and the other compared dopamine agonists primarily exert their therapeutic effects through the activation of D2-like dopamine receptors (D2, D3, and D4). These receptors are G protein-coupled receptors (GPCRs) that signal through the Gαi/o pathway.
Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for a Comparative Adjunct Therapy Trial
The following diagram illustrates a typical workflow for a clinical trial comparing two dopamine agonists as adjunct therapies to levodopa.
Figure 2: Typical Experimental Workflow for a Comparative Trial.
Conclusion
This compound, as an adjunct to levodopa, demonstrates efficacy in improving motor fluctuations in patients with advanced Parkinson's disease, with a performance profile comparable to other ergot-derived dopamine agonists like bromocriptine and pergolide.[1][8][3] Direct, large-scale, randomized controlled trials comparing this compound to the newer, non-ergot dopamine agonists are lacking. The available data for pramipexole and ropinirole suggest significant improvements in motor function and reductions in "off" time when used as adjuncts to levodopa.[5][9][10] The choice of a specific dopamine agonist for adjunct therapy will depend on a comprehensive evaluation of its efficacy, safety profile, and individual patient characteristics. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound against the newer generation of non-ergot dopamine agonists.
References
- 1. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The use of nifedipine (Corinfar) in hypertensive crises] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. Extended-release pramipexole in advanced Parkinson disease: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of increased overjet on the magnitude and reproducibility of smiling in adult females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of increased overjet on the magnitude and reproducibility of smiling in adult females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pergolide and this compound in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patientcareonline.com [patientcareonline.com]
A Comparative Analysis of Oral versus Transdermal Lisuride Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of oral and transdermal administration routes for the dopamine agonist, lisuride. By examining key pharmacokinetic and pharmacodynamic parameters, alongside detailed experimental protocols, this document aims to inform research and development in the field of drug delivery.
This compound, an ergoline derivative, is a potent dopamine D2 receptor agonist used in the treatment of Parkinson's disease, hyperprolactinemia, and other conditions.[1][2] However, its oral formulation is hampered by low bioavailability and a short half-life, necessitating frequent dosing.[3] Transdermal delivery has been investigated as a promising alternative to circumvent these limitations, offering the potential for continuous and stable drug administration.[3][4][5][6]
Pharmacokinetic Profile: Oral vs. Transdermal
The pharmacokinetic properties of a drug are crucial in determining its efficacy and safety. The following tables summarize the available data for oral and transdermal this compound administration.
| Pharmacokinetic Parameter | Oral Administration | Transdermal Administration | References |
| Bioavailability | ~10-20% (due to high first-pass metabolism) | Significantly higher (avoids first-pass metabolism) | [3] |
| Time to Peak Concentration (Tmax) | 60-80 minutes (highly variable) | Not explicitly stated, but designed for continuous release | [3] |
| Elimination Half-life (t½) | Approximately 2 hours | Not explicitly stated, but expected to be prolonged due to continuous absorption | [3] |
| Plasma Protein Binding | 60-70% | Not explicitly stated | [3] |
| Metabolism | Extensive hepatic first-pass metabolism (over 15 known metabolites) | Bypasses hepatic first-pass metabolism | [3][6] |
Pharmacodynamic Effects
This compound primarily exerts its effects through agonism at dopamine D2 receptors.[1][7][8] The different administration routes can influence the onset and duration of these effects.
| Pharmacodynamic Parameter | Oral Administration | Transdermal Administration | References |
| Primary Mechanism of Action | Dopamine D2 receptor agonist | Dopamine D2 receptor agonist | [1][7][8] |
| Secondary Mechanism of Action | Interacts with serotonin (5-HT) receptors | Interacts with serotonin (5-HT) receptors | [1] |
| Therapeutic Effects | Treatment of Parkinson's disease, migraine, and high prolactin levels. | Investigated for Parkinson's disease and Restless Legs Syndrome. | [3][9] |
| Adverse Effects | Nausea, dizziness, orthostatic hypotension. | Similar to oral administration, with the addition of potential skin irritation at the application site. | [4][8][10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of oral and transdermal this compound.
In Vitro Skin Permeation Study (Transdermal)
This protocol is based on methodologies described for testing the permeation of this compound through a skin-like barrier.[3][11]
Objective: To determine the in vitro permeation rate of this compound from a transdermal patch formulation.
Materials:
-
Franz diffusion cells
-
Human cadaver skin or a synthetic membrane (e.g., dialysis membrane with a molecular weight cutoff of 12,000)[3][11]
-
Phosphate-buffered saline (PBS) pH 7.4 as the receiver medium[3]
-
This compound transdermal patch
-
Magnetic stirrer
-
High-performance liquid chromatography (HPLC) or UV-spectrophotometer for analysis[3]
Procedure:
-
Prepare the skin or membrane and mount it between the donor and receiver compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receiver compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 37°C.[3]
-
Apply the this compound transdermal patch to the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receiver medium for analysis and replace it with an equal volume of fresh, pre-warmed receiver medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC or UV spectrophotometric method.
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss).
Clinical Trial Protocol for Oral this compound Administration
This protocol is a generalized representation based on descriptions of clinical trials involving oral this compound.[12][13][14]
Objective: To evaluate the efficacy and safety of oral this compound in patients with a specific condition (e.g., early Parkinson's disease).
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
Participants: Patients diagnosed with the target condition, meeting specific inclusion and exclusion criteria.
Procedure:
-
Screening Phase: Assess potential participants for eligibility based on medical history, physical examination, and laboratory tests.
-
Randomization: Randomly assign eligible participants to receive either oral this compound or a matching placebo.
-
Titration Phase: Gradually increase the dose of this compound (or placebo) over a period of several weeks to the target maintenance dose to improve tolerability.
-
Maintenance Phase: Participants continue to receive the assigned treatment at the established maintenance dose for a predetermined duration.
-
Efficacy Assessments: At baseline and regular intervals throughout the study, assess disease-specific symptoms using validated rating scales (e.g., Unified Parkinson's Disease Rating Scale - UPDRS).
-
Safety Monitoring: Monitor adverse events, vital signs, and laboratory parameters throughout the study.
-
Data Analysis: Compare the change in efficacy measures from baseline between the this compound and placebo groups using appropriate statistical methods.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the this compound signaling pathway and a typical experimental workflow.
Caption: this compound's primary signaling pathway.
Caption: In vitro transdermal permeation workflow.
References
- 1. This compound | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 3. ijarpr.com [ijarpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Subcutaneous, intranasal and transdermal dopamine agonists in the management of Parkinson's disease (Chapter 6) - Parkinson's Disease [cambridge.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Discriminative stimulus properties of this compound revisited: involvement of dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a dopamine D2 receptor agonist, and anticraving drug expectancy as modifiers of relapse in alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transdermal this compound: short-term efficacy and tolerability study in patients with severe restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transdermal this compound delivery in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US5229129A - Transdermal administration of this compound - Google Patents [patents.google.com]
- 12. This compound treatment of Alzheimer's disease. A preliminary placebo-controlled clinical trial of safety and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a dopamine agonist in the treatment of early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiolytic Properties of Lisuride and Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of lisuride and buspirone, focusing on their pharmacological profiles and performance in preclinical anxiety models. The information presented herein is intended to support research and development efforts in the field of anxiolytic drug discovery.
Introduction
Both this compound and buspirone are compounds that interact with serotonergic and dopaminergic systems, which are critically involved in the modulation of anxiety. Buspirone is an established anxiolytic agent, while this compound, an ergot derivative, has shown potential for anxiolytic activity. This guide synthesizes available experimental data to facilitate a direct comparison of their anxiolytic profiles.
Pharmacological Profile
This compound and buspirone exhibit complex pharmacologies, with affinities for multiple receptor subtypes. Their binding affinities (Ki) for key serotonin (5-HT) and dopamine (D) receptors are summarized below.
| Receptor | This compound (Ki, nM) | Buspirone (Ki, nM) |
| 5-HT1A | 0.5[1] | 10-40 |
| D2 | 2.0[2] | 290-500 |
This compound demonstrates a significantly higher affinity for both 5-HT1A and D2 receptors compared to buspirone. Notably, this compound acts as a potent agonist at central 5-HT1A receptors[1]. Buspirone is characterized as a partial agonist at 5-HT1A receptors and also possesses antagonist activity at D2 receptors[3][4].
Preclinical Anxiolytic Efficacy
The anxiolytic potential of this compound and buspirone has been evaluated in various rodent models of anxiety. The following tables summarize the quantitative data from key behavioral assays.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms of the maze.
| Compound | Species | Dose (mg/kg) | Route | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Buspirone | Mouse | 2 | i.p. | ~35% (vs. ~20% in control) | Not Reported |
| Buspirone | Mouse | 2.0, 4.0 | i.p. | Increased (data not quantified) | Increased (data not quantified) |
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytics are expected to increase the time spent in the light compartment.
| Compound | Species | Dose (mg/kg) | Route | Time in Light Compartment (s, Mean ± SEM) | | :--- | :--- | :--- | :--- | | Buspirone | Mouse | 3.16 - 17.8 | i.p. | Significantly Increased (specific data not provided) |
Other Anxiety Models
A study utilizing a water-lick conflict test in rats, another model for assessing anxiolytic activity, demonstrated that this compound at doses of 0.05-0.1 mg/kg increased the number of shocks accepted to obtain a reward, an effect comparable to the established anxiolytic diazepam[1]. This finding suggests a potent anxiolytic-like profile for this compound in this specific paradigm.
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of both this compound and buspirone are primarily attributed to their interaction with the 5-HT1A receptor.
Caption: 5-HT1A Receptor Signaling in Anxiolysis.
Activation of presynaptic 5-HT1A autoreceptors by both this compound and buspirone leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release. At the postsynaptic level, buspirone's partial agonism at 5-HT1A receptors is thought to contribute to its anxiolytic effect[3]. This compound's potent agonism at these receptors suggests a similar, and potentially more robust, mechanism of action[1].
The involvement of the dopamine D2 receptor in the anxiolytic effects of these compounds is less clear. Buspirone's D2 antagonism may contribute to its overall pharmacological profile[8]. This compound's high affinity for D2 receptors as an agonist could also play a role, though further research is needed to elucidate its specific contribution to anxiety modulation.
Caption: Dopamine D2 Receptor Involvement.
Experimental Protocols
Elevated Plus-Maze (EPM) for Mice
The EPM apparatus is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor[9][10][11].
-
Apparatus: The maze is typically made of a non-reflective material. The open arms have a small ledge to prevent falls, while the closed arms have high walls.
-
Procedure:
-
Mice are individually placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by an overhead video camera.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
References
- 1. [Anxiolytic effects of this compound and its agonistic action to central 5-HT1A receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies. | BioGRID [thebiogrid.org]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine and antianxiety activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Lisuride Shows Potential for Reduced Impulse Control Disorder Risk Compared to Other Dopamine Agonists
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data suggests that the dopamine agonist lisuride may have a lower propensity to induce impulse control disorders (ICDs) compared to other drugs in its class, such as pramipexole and ropinirole. While most dopamine agonists are associated with an increased risk of ICDs, characterized by pathological gambling, compulsive buying, and hypersexuality, evidence indicates that this compound may exert a contrary, impulsivity-reducing effect, a finding of significant interest for researchers and drug development professionals in the field of neurology and psychiatry.
Dopamine agonists are a cornerstone in the management of Parkinson's disease and other neurological conditions. However, their impact on impulse control remains a critical concern. This guide provides a comparative analysis of this compound's effects on impulsivity, supported by experimental data, and contrasts it with other commonly prescribed dopamine agonists.
Comparative Analysis of Preclinical Impulsivity Data
Experimental studies in rodent models provide valuable insights into the potential effects of dopamine agonists on impulse control. The Delay Discounting Task (DDT) is a standard behavioral paradigm used to measure impulsive choice, where subjects choose between a smaller, immediate reward and a larger, delayed reward. An increased preference for the smaller, immediate reward is indicative of greater impulsivity.
A key study investigating the effects of this compound in a DDT in rats found that acute administration of this compound (at doses of 0.1, 0.3, and 0.5 mg/kg) significantly decreased impulsive decision-making.[1][2] This was demonstrated by an increased preference for the larger, delayed reward. This effect is in stark contrast to findings for other dopamine agonists like pramipexole and ropinirole.
While no single study has directly compared this compound, pramipexole, and ropinirole in the same impulsivity paradigm, a review of separate studies with comparable methodologies suggests a divergent pattern of effects. Preclinical studies on pramipexole have consistently shown that it increases impulsive choice in DDTs and other tasks measuring risk-taking behavior.[3][4][5][6] Similarly, ropinirole has been shown to increase preference for uncertain outcomes in rodent models of gambling.[7][8][9]
The following table summarizes key quantitative findings from separate preclinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental protocols across studies.
| Dopamine Agonist | Animal Model | Experimental Task | Dosage | Key Finding on Impulsive Choice |
| This compound | Sprague-Dawley Rats | Delay Discounting Task | 0.1, 0.3, 0.5 mg/kg | Decreased impulsivity (Increased choice for larger, delayed reward)[1][2] |
| Pramipexole | Wistar Rats | Delay Discounting Task | 0.1 to 0.3 mg/kg | Increased impulsivity (Increased choice for smaller, immediate reward)[4] |
| Pramipexole | Sprague-Dawley Rats | Probability Discounting Task | 2 mg/kg (twice daily) | Increased discounting (Increased preference for larger, uncertain reward)[3] |
| Ropinirole | Long-Evans Rats | Rodent Betting Task | 5 mg/kg/day (chronic) | Increased selection of uncertain options[7][8] |
Signaling Pathways and Mechanisms of Action
The differential effects of these dopamine agonists on impulse control are likely rooted in their distinct pharmacological profiles and interactions with various neurotransmitter systems.
Dopamine agonists primarily exert their effects through the activation of dopamine D2 and D3 receptors in the brain's reward pathways. However, the specific binding affinities and functional activities at these and other receptors can vary significantly between compounds.
This compound is an ergoline derivative with a complex pharmacology. It acts as a potent agonist at D2 and D3 dopamine receptors. Crucially, this compound also exhibits high affinity and activity at serotonin receptors, particularly as a potent 5-HT1A receptor agonist and a partial agonist at 5-HT2A receptors. The anti-impulsive effects of this compound observed in preclinical studies have been linked to its action on D2/D3 receptors.[1][2] Its interactions with the serotonin system may also contribute to its unique behavioral profile, distinguishing it from non-ergoline dopamine agonists.
Pramipexole and Ropinirole are non-ergoline dopamine agonists with a higher selectivity for the D2-like family of dopamine receptors, and particularly a high affinity for the D3 receptor subtype. The prevailing hypothesis is that their potent stimulation of D3 receptors within the mesolimbic reward circuitry contributes to the development of ICDs.
Experimental Protocols
The following provides a detailed methodology for a typical Delay Discounting Task used to assess impulsive choice in rodents, based on the protocol by Jin et al. (2022).[1][2]
Apparatus: Standard operant conditioning chambers equipped with two retractable levers, a food pellet dispenser, and a house light.
Procedure:
-
Training: Rats are first trained to press each lever to receive a food reward.
-
Forced-Choice Trials: To ensure the animals learn the association between each lever and its corresponding reward, they are presented with sessions where only one lever is extended at a time. One lever is consistently associated with a small, immediate reward (e.g., one food pellet delivered immediately), while the other is associated with a larger, delayed reward (e.g., four food pellets delivered after a variable delay).
-
Choice Trials: Following training, rats are presented with choice trials where both levers are extended simultaneously. The delay to the large reward is systematically varied across blocks of trials within a session (e.g., 0, 4, 8, 16, and 32 seconds).
-
Data Collection: The primary measure is the percentage of trials in which the rat chooses the lever associated with the larger, delayed reward for each delay condition. A lower percentage of choices for the large reward indicates greater impulsivity.
-
Drug Administration: On test days, animals are administered the dopamine agonist (e.g., this compound, pramipexole) or a vehicle control prior to the behavioral session. The effects of the drug are then determined by comparing the percentage of large reward choices under the drug condition to the vehicle condition.
References
- 1. Contrasting effects of DOI and this compound on impulsive decision-making in delay discounting task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pramipexole-Induced Increased Probabilistic Discounting: Comparison Between a Rodent Model of Parkinson's Disease and Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of pramipexole on impulsive choice in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pramipexole enhances disadvantageous decision-making: lack of relation to changes in phasic dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecommons.luc.edu [ecommons.luc.edu]
- 7. Chronic D2/3 agonist ropinirole treatment increases preference for uncertainty in rats regardless of baseline choice patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. D2/3 Agonist during Learning Potentiates Cued Risky Choice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Side Effect Profiles of Lisuride and Pergolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two ergoline-derived dopamine agonists, lisuride and pergolide. Both medications have been used in the management of Parkinson's disease and hyperprolactinemia. However, significant differences in their adverse effect profiles, particularly concerning cardiovascular safety, have been identified. This review synthesizes data from clinical trials and pharmacological studies to assist in understanding the distinct risks associated with each compound.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the incidence of common and notable adverse effects reported for this compound and pergloide from various clinical studies. It is important to note that direct head-to-head comparative trials with detailed side effect incidence data are limited. Pergolide data is largely derived from pre-marketing clinical trials and post-marketing surveillance before its withdrawal from some markets. This compound's quantitative data on side effect incidence is less frequently reported in publicly available literature.
| Side Effect Category | Pergolide | This compound | Key Comparative Insights |
| Cardiovascular | Cardiac Valvulopathy (Fibrosis): Increased risk, linked to 5-HT2B receptor agonism.[1][2][3][4][5][6] Postural Hypotension: ~10%[1] | Cardiac Valvulopathy (Fibrosis): No established link; acts as a 5-HT2B receptor antagonist.[5][7][8][9] Very low incidence of other fibrotic events reported.[7][8] Hypotension: Reported, but specific incidence data is limited.[10] | The most critical distinction lies in the risk of cardiac valvulopathy, with pergolide posing a significant risk and this compound appearing to be protective in this regard due to its opposing effects on the 5-HT2B receptor. |
| Other: Vasodilation, palpitations, syncope, hypertension, arrhythmia reported at >1% incidence.[2] | Other: Palpitations and changes in blood pressure have been observed. | Both can cause cardiovascular effects, but the fibrotic potential of pergolide is a major safety concern. | |
| Gastrointestinal | Nausea: Up to 25%[2] Constipation: 10.6%[11] Diarrhea: 6.4%[11] Dyspepsia: 6.4%[11] Abdominal Pain: 5.8%[11] Vomiting: Common[12] | Nausea and Vomiting: Most common side effects, often transient. Gastrointestinal Discomfort: Frequently reported. | Gastrointestinal side effects are common with both drugs, particularly at the beginning of treatment. |
| Neurological/Psychiatric | Dyskinesia: 62.4% (with L-dopa)[11] Hallucinations: ~14%[1][2] Dizziness: 19.1%[11] Somnolence: ~11%[2] Insomnia: Common[1] Confusion: ~14%[2] | Dizziness and Lightheadedness: Frequent, especially at treatment initiation. Mental Changes/Hallucinations: Have been reported and can lead to discontinuation. Sleep Disturbances (Insomnia, Vivid Dreams): Potential side effects. | Both drugs can cause a range of central nervous system side effects typical of dopamine agonists. The incidence of dyskinesia with pergolide when added to levodopa is notably high. |
| Other | Rhinitis: 12.2%[11] Peripheral Edema: Increased incidence in patients >65 years.[1] | Dry Mouth, Weakness, Headache: Frequently encountered. | A variety of other side effects have been reported for both medications. |
Experimental Protocols
1. Baseline Assessment: Before the initiation of the investigational drug, a thorough baseline assessment is conducted. This includes a complete medical history, physical examination, vital signs, and laboratory tests. A specific inquiry into pre-existing conditions that might be confused with or exacerbated by the study drug is crucial. For dopamine agonists, this would include a baseline cardiovascular assessment, including echocardiography, especially for drugs with a known risk of valvulopathy.[4][6]
2. Ongoing Monitoring and Data Collection: Participants are monitored at regular intervals throughout the trial.[13]
-
Adverse Event (AE) Reporting: At each study visit, participants are systematically queried for the occurrence of any new or worsening symptoms using non-leading questions (e.g., "How have you been feeling since your last visit?").[14] All reported AEs are documented in the participant's source documents and the case report form (CRF).
-
Standardized Rating Scales: For Parkinson's disease trials, standardized scales such as the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) are used to systematically assess both motor and non-motor symptoms, some of which can be considered adverse events.[15]
-
Vital Signs and Physical Examinations: These are performed at each visit to monitor for changes from baseline.
-
Laboratory Tests: Blood and urine samples are collected periodically to monitor for hematological, renal, and hepatic abnormalities.
-
Specialized Assessments: For drugs with known risks, specific assessments are mandated. For pergolide, and as a precautionary measure for other ergot-derived agonists, periodic echocardiograms are performed to monitor for the development of cardiac valvulopathy.[4][6]
3. Causality and Severity Assessment: For each reported AE, the investigator assesses its severity (e.g., mild, moderate, severe) and the likelihood of its relationship to the study drug (e.g., unrelated, possibly related, probably related, definitely related).[14]
4. Serious Adverse Event (SAE) Reporting: Any AE that results in death, is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly is classified as a Serious Adverse Event (SAE). SAEs are required to be reported to the study sponsor and regulatory authorities within a short timeframe.[14]
5. Data and Safety Monitoring Board (DSMB): An independent DSMB regularly reviews the accumulating safety data from the trial to identify any safety signals and to make recommendations regarding the continuation, modification, or termination of the study.[13]
Mandatory Visualization
Signaling Pathways
The differing effects of this compound and pergolide on the serotonin 5-HT2B receptor are critical to their distinct cardiovascular side effect profiles. The following diagrams illustrate the proposed signaling pathways.
Caption: Pergolide acts as an agonist at both D2 and 5-HT2B receptors.
Caption: this compound is a D2 agonist but an antagonist at 5-HT2B receptors.
Experimental Workflow
The following diagram outlines a typical workflow for monitoring and assessing adverse events in a clinical trial involving a dopamine agonist.
Caption: Workflow for Adverse Event Monitoring in a Clinical Trial.
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. ovid.com [ovid.com]
- 4. Dopamine agonists and valvular heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. Risk of valvular heart disease associated with the use of dopamine agonists in Parkinson's disease: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a dopamine receptor agonist with 5-HT2B receptor antagonist properties: absence of cardiac valvulopathy adverse drug reaction reports supports the concept of a crucial role for 5-HT2B receptor agonism in cardiac valvular fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a dopamine D2 receptor agonist, and anticraving drug expectancy as modifiers of relapse in alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Side effect information for Pergolide [sideeffects.embl.de]
- 12. A comparison of the efficacy and safety of pergolide and bromocriptine in the treatment of hyperprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NINDS Guidelines for Monitoring in Clinical Trials | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 14. research.refined.site [research.refined.site]
- 15. Protocol for PD SENSORS: Parkinson’s Disease Symptom Evaluation in a Naturalistic Setting producing Outcome measuRes using SPHERE technology. An observational feasibility study of multi-modal multi-sensor technology to measure symptoms and activities of daily living in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lisuride: A Guide for Laboratory Professionals
For Immediate Implementation: Ensuring Safety and Compliance in the Disposal of Lisuride
This document provides essential procedural guidance for the safe and compliant disposal of this compound in research and drug development settings. Adherence to these protocols is critical for personnel safety, environmental protection, and regulatory compliance.
This compound, a dopamine agonist, requires careful handling and disposal due to its pharmacological activity. While not currently listed as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), its potent biological effects necessitate a cautious approach to waste management.[1][2][3][4] Disposal must always be conducted in accordance with local, state, and federal regulations.[5][6]
Core Disposal Procedures
Researchers and laboratory personnel must follow this step-by-step process for the disposal of this compound and its contaminated materials.
Step 1: Waste Identification and Segregation
Properly identify and segregate all this compound waste at the point of generation. This includes:
-
Unused or Expired this compound: Pure drug substance, tablets, or solutions.
-
Contaminated Materials: Personal protective equipment (PPE) such as gloves and lab coats, disposable labware (e.g., pipette tips, vials, tubes), and cleaning materials (e.g., absorbent pads).
Wastes should be categorized based on their physical state (solid or liquid) and the nature of the contamination.
Step 2: Waste Containment
-
Solid Waste: Place all solid this compound waste, including contaminated PPE and labware, into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be black, as is standard for many pharmaceutical waste streams.[7]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. This container must also be clearly labeled as hazardous waste. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Labeling
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The concentration of this compound in the waste, if applicable
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
Step 4: Storage
Store sealed and labeled this compound waste containers in a designated, secure area away from general laboratory traffic. This storage area should be well-ventilated and have secondary containment to prevent spills.
Step 5: Disposal
Arrange for the pickup and disposal of this compound waste through your institution's EHS office or a licensed hazardous waste management company.[8][9] These specialized services ensure that the waste is transported and disposed of in compliance with all relevant regulations, often through high-temperature incineration.[7]
Never dispose of this compound down the drain or in the regular trash. [5][10]
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not widely established, the following table summarizes key hazard and safety information derived from available Safety Data Sheets (SDS).
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaled | [10][11] |
| Disposal Recommendation | Must be made according to official regulations. Transfer to a chemical waste container for disposal in accordance with local regulations. | [5][6] |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water. | [5][10] |
Experimental Protocols
As the disposal of chemical waste is a regulated process rather than an experimental one, detailed experimental protocols for disposal are not applicable. The procedural steps outlined above, in conjunction with your institution's specific waste management plan, constitute the protocol for the proper disposal of this compound.
Diagrams
The following diagrams illustrate the key decision-making and procedural workflows for this compound disposal.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Federal Register :: Hazardous Drugs: Draft NIOSH List of Hazardous Drugs in Healthcare Settings, 2020; Procedures; and Risk Management Information [federalregister.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
- 5. venogen.com [venogen.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. pharmabeginers.com [pharmabeginers.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Lisuride
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling Lisuride. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a highly toxic substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Acute Toxicity, Oral (Category 2): H300 - Fatal if swallowed.[1][2]
-
Acute Toxicity, Dermal (Category 1): H310 - Fatal in contact with skin.[1][3]
-
Acute Toxicity, Inhalation (Category 2): H330 - Fatal if inhaled.[1][3]
The signal word for this compound is "Danger" .[1][2][4]
Personal Protective Equipment (PPE)
A thorough risk assessment is mandatory before handling this compound. The following table summarizes the required PPE based on safety data sheets.
| Protection Type | Recommended Equipment | Specifications and Usage |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Must be used to protect against direct contact with the product. A face shield may be necessary for splash protection.[2][5] |
| Skin Protection | Impervious protective gloves (e.g., nitrile rubber). | Chemical-resistant gloves are required. It is recommended to wear two pairs of gloves ("double gloving").[5][6] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[6] |
| Protective clothing. | A lab coat, gown, or impervious clothing should be worn to prevent skin contact.[2][4] | |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator or a chemical cartridge-type respirator. | Required when there is a risk of generating airborne powder or aerosols.[6][7] A fit-tested respirator should be used in accordance with a respiratory protection program.[7] |
Experimental Protocols: Safe Handling and Disposal Workflow
The following sections provide detailed, step-by-step guidance for the safe handling and disposal of this compound.
-
Engineering Controls : All work with this compound should be conducted in a designated area with adequate ventilation, such as a chemical fume hood.[2][4] An accessible safety shower and eyewash station must be available.[4]
-
Donning PPE : Before entering the designated handling area, don all required PPE as specified in the table above.
-
Weighing and Aliquoting :
-
Perform these tasks within a chemical fume hood to minimize inhalation exposure.
-
Use non-sparking tools.
-
Avoid the formation of dust and aerosols.[2]
-
-
Solution Preparation :
-
When dissolving this compound, add the solvent slowly to the solid to prevent splashing.
-
Keep containers tightly closed when not in use.[5]
-
-
Post-Handling :
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Wearing appropriate PPE, cover the spill with a suitable absorbent material.
-
Collection : Carefully sweep or collect the absorbed material and place it into a properly labeled, sealed container for hazardous waste disposal.[2]
-
Decontamination : Clean the spill area thoroughly with an appropriate decontaminant.
-
Reporting : Report the incident to the appropriate safety officer.
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Classification : this compound waste is considered hazardous waste.
-
Containerization :
-
Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this compound waste with household garbage or down the sewage system.[1]
-
-
Disposal Route :
-
Dispose of the hazardous waste through a licensed waste disposal contractor in accordance with local, state, and federal regulations.
-
Contaminated packaging should be disposed of in the same manner as the product.[8]
-
-
Decontamination of Empty Containers : Empty containers may retain product residue and should be treated as hazardous waste.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Immediately call for medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound from preparation to final disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. This compound | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. venogen.com [venogen.com]
- 6. pppmag.com [pppmag.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
